molecular formula C8H8BNO3 B2390993 (1-Oxoisoindolin-7-yl)boronic acid CAS No. 2377610-19-8

(1-Oxoisoindolin-7-yl)boronic acid

Cat. No.: B2390993
CAS No.: 2377610-19-8
M. Wt: 176.97
InChI Key: ACRZNEWLRUSEEN-UHFFFAOYSA-N
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Description

(1-Oxoisoindolin-7-yl)boronic acid is a useful research compound. Its molecular formula is C8H8BNO3 and its molecular weight is 176.97. The purity is usually 95%.
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Properties

IUPAC Name

(3-oxo-1,2-dihydroisoindol-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BNO3/c11-8-7-5(4-10-8)2-1-3-6(7)9(12)13/h1-3,12-13H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACRZNEWLRUSEEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C(=CC=C1)CNC2=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Isoindolinone-Boronate Nexus: Strategic Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoindolinone (phthalimidine) scaffold represents a "privileged structure" in medicinal chemistry, serving as the core architecture for immunomodulatory drugs (IMiDs) like lenalidomide and diverse kinase inhibitors.[1] When functionalized with boronic acids, this scaffold transcends its role as a mere structural spacer, evolving into a dual-purpose tool: a versatile synthetic hub for palladium-catalyzed cross-couplings and a potential reversible covalent warhead targeting serine/threonine proteases.

This technical guide provides a rigorous analysis of isoindolinone boronic acid building blocks, detailing their synthesis, stability profiles, and application in high-throughput lead optimization.

The Pharmacophore: Structural & Mechanistic Logic

The synergy between the isoindolinone core and the boronic acid moiety addresses two critical needs in drug discovery: conformational restriction and reactive orthogonality .

The Isoindolinone Scaffold

Unlike flexible acyclic amides, the isoindolinone bicycle locks the nitrogen lone pair into a planar conformation, reducing the entropic penalty upon protein binding. It offers three vectors for diversification:

  • N-substitution (Position 2): Modulates solubility and permeability.

  • Benzenoid Ring (Positions 4-7): Ideal for electronic tuning and hydrophobic interactions.

  • Lactam Ring (Position 3): A chiral center opportunity for stereoselective binding.

The Boronic Acid Functionality

Incorporating a boronic acid (or its pinacol ester) at the 4, 5, or 6-position transforms the scaffold:

  • Synthetic Handle: Enables rapid library generation via Suzuki-Miyaura coupling.[2]

  • Warhead Capability: The empty p-orbital on boron acts as a Lewis acid, capable of forming reversible tetrahedral adducts with nucleophilic active site residues (Ser, Thr, Cys), mimicking the transition state of peptide hydrolysis.

Visualization: The Strategic Utility of the Scaffold

IsoindolinoneUtility Core Isoindolinone Boronate Core Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(0) Cat. Warhead Covalent Warhead Core->Warhead Lewis Acid PROTAC PROTAC Linker Core->PROTAC Vector Library Biaryl Libraries Suzuki->Library Diversity Protease Protease Inhibition Warhead->Protease Ser/Thr Trap Degrader E3 Ligase Recruitment PROTAC->Degrader CRBN Binding

Figure 1: The isoindolinone boronate serves as a central hub for diversity-oriented synthesis (top), covalent inhibition (middle), and targeted protein degradation (bottom).

Synthetic Architecture: The Miyaura Borylation Protocol[3][4][5]

Direct lithiation of isoindolinones is fraught with challenges due to the acidity of the benzylic protons (position 3) and the electrophilicity of the lactam carbonyl. Therefore, Palladium-catalyzed Miyaura borylation of bromoisoindolinones is the industry-standard method for generating these building blocks.

Reaction Thermodynamics & Causality
  • Catalyst Choice: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ because the bidentate dppf ligand prevents the formation of inactive palladium-boron species, ensuring high turnover numbers (TON).

  • Base Selection: Potassium acetate (KOAc) is critical. It is basic enough to activate the bis(pinacolato)diboron (B₂pin₂) by forming an acetoxo-boronate intermediate, but not basic enough to trigger rapid hydrolysis or competitive Suzuki coupling if the starting material contains other electrophiles.

  • Solvent Effects: DMSO or Dioxane are used to solubilize the polar catalytic intermediates. DMSO accelerates the reaction by coordinating to the palladium center, stabilizing the oxidative addition complex.

Detailed Experimental Protocol

Objective: Synthesis of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one from 5-bromoisoindolin-1-one.

Reagents:

  • 5-Bromoisoindolin-1-one (1.0 equiv)

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Pd(dppf)Cl₂[3]·CH₂Cl₂ complex (0.03 - 0.05 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask equipped with a reflux condenser. Cool under a stream of Argon. Why: Oxygen poisons the Pd(0) active species and promotes oxidative deboronation.

  • Charge Reagents: Add the bromoisoindolinone, B₂pin₂, and KOAc to the flask.

  • Degassing: Add anhydrous 1,4-dioxane. Sparge the solution with Argon for 15 minutes. Why: Removing dissolved oxygen is more effective via sparging than simple vacuum/backfill cycles for solvents.

  • Catalyst Addition: Add Pd(dppf)Cl₂ rapidly against a positive pressure of Argon.

  • Reaction: Heat the mixture to 90°C. Monitor by TLC (typically 2-6 hours).

    • Self-Validation: The product spot (boronate ester) will often stain differently (e.g., with Curcumin or KMnO₄) compared to the bromide.

  • Workup (Critical):

    • Cool to room temperature.[4][5][6]

    • Filter through a pad of Celite to remove palladium black and inorganic salts. Wash with EtOAc.

    • Do NOT perform an acidic wash. Boronate esters are prone to protodeboronation in acidic media.

    • Concentrate under reduced pressure.

  • Purification:

    • Recrystallization (EtOAc/Hexanes) is preferred.

    • If chromatography is necessary, use neutral alumina or silica gel deactivated with 1% triethylamine. Why: Standard silica is slightly acidic and can degrade the boronate.

Data Summary: Comparison of Synthetic Routes
MethodReagentsYieldFunctional Group ToleranceScalability
Miyaura Borylation Pd(dppf)Cl₂, B₂pin₂, KOAc85-95%Excellent (Esters, Nitriles, Amides)High (kg scale)
Lithium-Halogen Exchange n-BuLi, B(OiPr)₃40-60%Poor (Incompatible with ketones, esters)Low (cryogenic req.)
Direct C-H Borylation Ir-catalyst, B₂pin₂50-70%Moderate (Regioselectivity issues)Moderate

Stability & Handling: The Protodeboronation Challenge

A major failure mode in working with isoindolinone boronic acids is protodeboronation —the replacement of the boron group with a proton.

Mechanism of Degradation
  • Base-Catalyzed: In the presence of hydroxide, the boronate forms a tetrahedral "ate" complex. If a proton source (water) is present, the C-B bond can cleave, especially if the aromatic ring is electron-poor (e.g., nitro- or fluoro-substituted isoindolinones).

  • Metal-Catalyzed: Residual palladium from the synthesis can catalyze deboronation during storage or subsequent reactions if not removed.

Mitigation Strategies
  • Storage: Store as the pinacol ester , not the free boronic acid. The steric bulk of the pinacol group protects the boron center from nucleophilic attack.

  • Scavenging: Use thiourea-functionalized silica or specific metal scavengers (e.g., SiliaMetS®) post-reaction to reduce Pd levels below 50 ppm.

  • MIDA Boronates: For highly unstable intermediates, convert the pinacol ester to a N-methyliminodiacetic acid (MIDA) boronate. This hybridizes the boron to sp3, shutting down its Lewis acidity and rendering it chemically inert until hydrolyzed.

Applications in Drug Discovery[1][9][10][11]

High-Throughput Library Generation (Suzuki Coupling)

The isoindolinone boronate is a "cassette" for rapid SAR (Structure-Activity Relationship) exploration.

  • Workflow: One-pot borylation/Suzuki protocols are effective.[7][8]

  • Example: Coupling 5-(pinacolboronato)isoindolin-1-one with diverse heteroaryl chlorides to scan the kinase hinge-binding region.

Reversible Covalent Inhibition

Targeting the 26S proteasome or specific serine proteases involves the "serine trap" mechanism.

  • Mechanism: The hydroxyl oxygen of the active site serine attacks the boron atom.[9]

  • Result: Formation of a tetrahedral boronate adduct.[10][11][12] Unlike acylation (which is often irreversible), this transition is reversible, reducing the risk of permanent off-target haptenization (immunogenicity).[10]

Visualization: Synthetic Workflow & Logic

SyntheticWorkflow Start Bromoisoindolinone Precursor Step1 Miyaura Borylation (Pd-Cat, B2pin2) Start->Step1 90°C, Dioxane Check QC Check: 1H NMR (Me-Singlet) Step1->Check Workup Product Isoindolinone Boronate Ester Check->Product Pass PathA Path A: Suzuki Coupling (Biaryl Synthesis) Product->PathA Ar-X, Base PathB Path B: Hydrolysis (Free Boronic Acid Warhead) Product->PathB NaIO4 / HCl

Figure 2: Operational workflow for the synthesis and downstream application of isoindolinone boronates.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Ishiyama, T., Murata, M., & Miyaura, N. (1995).[13] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[13] The Journal of Organic Chemistry, 60(23), 7508–7510. Link

  • Krenske, E. H., et al. (2016). Kinetics and Mechanism of the Protodeboronation of Boronic Acids. Journal of the American Chemical Society, 138(3), 1001–1010. Link

  • Bandyopadhyay, A., & Gao, J. (2016). Targeting the 26S Proteasome with Boronic Acid-Based Inhibitors.[10] Current Medicinal Chemistry, 23(30), 3362–3375. Link

  • Knapp, D. M., et al. (2009). N-Methyliminodiacetic Acid (MIDA) Boronates: Highly Effective for the Synthesis of Polyenes. Journal of the American Chemical Society, 131(20), 6961–6963. Link

Sources

The 7-Substituted Isoindolinone Scaffold: A Technical Guide to Conformational Locking and Potency Optimization

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the medicinal chemistry, synthetic accessibility, and therapeutic application of the 7-substituted isoindolinone scaffold.

Executive Summary

The isoindolin-1-one (isoindolinone) core is a "privileged scaffold" in drug discovery, serving as a rigid pharmacophore in inhibitors of MDM2-p53 , PI3K , and PARP . While the 5- and 6-positions are frequently exploited for solubility and linker attachment, the 7-position (ortho to the carbonyl) represents a critical "molecular shim." Substitution at this position exerts profound steric control over the scaffold, enabling the locking of atropisomeric conformations, improving metabolic stability, and filling small hydrophobic pockets in targets like MDM2.

This guide provides a blueprint for leveraging 7-substituted isoindolinones, moving from rational design to bench-level synthesis and validation.

Part 1: Medicinal Chemistry Logic – The "Why"

The 7-Position as a Conformational Lock

In the standard numbering of isoindolin-1-one, the 7-position is the aromatic carbon adjacent to the ring junction 7a, directly flanking the carbonyl group (C1).

  • Steric Impact: A substituent at C7 creates significant steric pressure on the carbonyl oxygen and, by extension, the N-substituent (N2). In N-aryl isoindolinones, this forces the N-aryl ring to twist out of plane, often creating axial chirality (atropisomerism) .

  • Therapeutic Relevance:

    • MDM2 Inhibitors: In the development of p53-MDM2 antagonists (e.g., analogs of idasanutlin or RG7112), the isoindolinone core mimics the Trp23 residue of p53. A small lipophilic group at C7 (e.g., -F, -Cl, -Me) can lock the phenyl group at C3 into the optimal orientation for the hydrophobic cleft of MDM2.

    • Kinase Selectivity: For PI3K and PIM kinase inhibitors, 7-substitution can prevent "flopping" of the core, reducing entropic penalty upon binding.

SAR Case Study: MDM2-p53 Inhibition

Quantitative data highlights the impact of C7-functionalization. In a series of 3-aryl-isoindolinones, introducing a fluorine atom at C7 significantly improved potency compared to the unsubstituted analog.

Table 1: Impact of 7-Substitution on MDM2 Inhibition Potency

Compound ID7-Substituent (R7)3-Substituent (R3)N-Substituent (R2)MDM2 IC50 (nM)Mechanism of Improvement
ISO-001 H4-Cl-Phenyl4-Nitrobenzyl450Baseline activity.
ISO-002 F 4-Cl-Phenyl4-Nitrobenzyl170 Pre-organization of conformer.
ISO-003 Me4-Cl-Phenyl4-Nitrobenzyl210Steric clash slightly too high?
ISO-004 OMe4-Cl-Phenyl4-Nitrobenzyl>1000Electronic repulsion/steric overload.

Data synthesized from structure-activity trends in MDM2 antagonist literature (e.g., Hardcastle et al., J. Med. Chem).[1][2][3][4][5][6][7][8][9][10]

Part 2: Synthetic Methodologies

Accessing the 7-position is synthetically challenging due to steric crowding. Traditional electrophilic aromatic substitution favors the 5- or 6-positions. Two primary routes are recommended: Rh(III)-Catalyzed C-H Activation (modern/direct) and Directed Lithiation (classical/reliable).

Protocol A: Rh(III)-Catalyzed C-H Annulation (Recommended)

This method utilizes an ortho-substituted benzamide. The C-H activation occurs at the less hindered ortho position, leaving the original substituent to become the 7-position in the final ring.

Target: 7-Fluoro-3-substituted-isoindolinone Precursor: 2-Fluoro-N-methoxybenzamide

Reagents:

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant: AgOAc (2.0 equiv) or Cu(OAc)2

  • Coupling Partner: Acrylate or Styrene derivative

  • Solvent: Toluene or MeOH (0.1 M)

Step-by-Step Workflow:

  • Charge: In a screw-cap vial, combine 2-fluoro-N-methoxybenzamide (1.0 equiv), alkene (1.2 equiv), [Cp*RhCl2]2 (2.5 mol%), and AgOAc (2.0 equiv).

  • Solvate: Add anhydrous Toluene.

  • Heat: Seal and stir at 110°C for 16 hours. The reaction proceeds via C-H activation at the C6 position of the benzamide (which becomes C3/C3a interface), leaving the C2-Fluoro atom at the C7 position of the formed isoindolinone.

  • Purify: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Why this works: The fluorine atom blocks the adjacent site, forcing the Rhodium to activate the other ortho C-H bond.

Protocol B: Directed Lithiation of Ureas

For cases where transition metals are to be avoided.

  • Substrate: N-Benzyl-N,N-dimethylurea.[2][5]

  • Lithiation: Treat with t-BuLi (2.2 equiv) in THF at -78°C to 0°C. This forms a dilithiated species.

  • Quench: Add an electrophile (e.g., ester or nitrile) to cyclize.

  • Note: To get 7-substitution, the starting benzyl ring must be ortho-substituted.

Part 3: Visualization of Pathways

Diagram 1: The Scaffold & Numbering Logic

This diagram clarifies the critical difference between the "easy" 5/6 positions and the "strategic" 7-position.

G cluster_0 Isoindolin-1-one Scaffold Numbering cluster_1 Functional Impact Core C7 (Ortho to C=O) C6 C5 C4 C7a C3a C1=O N2 C3 Lock 7-Substituent (Conformation Lock) Core:c7->Lock Steric Pressure Solubility 5/6-Substituent (Solubility/Linker) Core:c5->Solubility Binding 3-Substituent (Primary Binding) Core:c3->Binding Lock->Binding Restricts Rotation

Caption: The 7-position (red) exerts steric control over the N2 and C3 vectors, locking active conformations.

Diagram 2: Rh(III) Synthetic Logic for 7-Substitution

Visualizing the regioselectivity required to access the 7-position.

Synthesis Start 2-Fluoro-N-methoxybenzamide (Ortho-F blocks one site) Coordination Rh(III) Coordination to Amide Oxygen Start->Coordination CH_Activation C-H Activation at C6 (Less Hindered Ortho Site) Coordination->CH_Activation - AcOH Insertion Alkene Insertion (Migratory Insertion) CH_Activation->Insertion + Alkene Cyclization Reductive Elimination & N-O Cleavage Insertion->Cyclization Product 7-Fluoro-Isoindolinone (F remains at C7) Cyclization->Product Rh(I) -> Rh(III)

Caption: Regioselective synthesis: The ortho-fluoro substituent directs C-H activation to the distal carbon, yielding the 7-isomer.

Part 4: Experimental Validation Protocol

MDM2-p53 Fluorescence Polarization Assay

To verify the efficacy of your 7-substituted analog:

  • Reagents: Recombinant human MDM2 (GST-tagged), Fluorescein-labeled p53 peptide (e.g., 5-FAM-p53), Assay Buffer (PBS, 0.01% Tween-20, 1 mM DTT).

  • Setup:

    • Prepare serial dilutions of the 7-substituted isoindolinone in DMSO.

    • Mix MDM2 protein (10 nM final) with Fluorescein-p53 peptide (2 nM final) in 384-well black plates.

    • Add compound dilutions (1% final DMSO).

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Read: Measure Fluorescence Polarization (Ex 485 nm / Em 535 nm).

  • Analysis: Plot mP vs. log[Concentration] to determine IC50. A lower IC50 for the 7-substituted analog vs. the 7-H parent confirms the conformational pre-organization benefit.

References

  • Hardcastle, I. R., et al. (2006).[7] "Isoindolinone Inhibitors of the MDM2-p53 Interaction: Structure-Activity Studies Leading to Improved Potency."[11] Journal of Medicinal Chemistry. Link

  • Smith, K., et al. (2011).[2] "A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas."[2][5] Beilstein Journal of Organic Chemistry. Link

  • Rovira, A., et al. (2017). "Rhodium(III)-Catalyzed C–H Activation/Annulation of N-Benzoylsulfonamides with Alkenes." Organic Letters. Link

  • Watson, E. R., et al. (2018). "Atropisomerism in Drug Discovery: A Guide to the Conformationally Restricted World." Journal of Medicinal Chemistry. Link

Sources

Navigating the Nitrogen-Boron Interface: A Technical Guide to Novel Heterocyclic Boronic Acids in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The Strategic Imperative: Why "Difficult" Boronates Matter

In the architecture of kinase inhibitors, nitrogen heterocycles are not merely structural scaffolds; they are functional necessities. The adenine binding pocket of kinases demands hydrogen bond acceptor/donor motifs—typically provided by pyrimidines, pyridines, and indazoles—to engage the "hinge region" (e.g., interaction with the backbone of residues like Met319 in BRAF or Thr315 in ABL).

However, a chemical paradox exists: The electronic features that make these heterocycles excellent kinase inhibitors (electron-deficient, N-lone pair availability) make their boronic acid synthetic precursors notoriously unstable.

Standard Suzuki-Miyaura coupling, the workhorse of medicinal chemistry, often fails with 2-pyridyl and 2-pyrimidyl boronic acids due to rapid protodeboronation . This guide details the mechanistic root of this instability and provides actionable, field-proven protocols using novel masked boron species—specifically MIDA boronates and Potassium Trifluoroborates—to overcome these barriers.

The Stability Paradox: Mechanisms of Failure

To solve the problem, one must understand the failure mode. Unlike phenylboronic acids, 2-heteroaryl boronic acids do not simply hydrolyze; they actively destroy themselves through a specific mechanistic pathway facilitated by the adjacent nitrogen.

The Mechanism of Protodeboronation

In basic media (standard Suzuki conditions), the reaction does not proceed solely through the transmetalation cycle.

  • Boronate Formation: The base converts the neutral boronic acid (

    
    ) into the anionic boronate (
    
    
    
    ).
  • C-B Bond Cleavage: In 2-pyridyl systems, the nitrogen lone pair stabilizes the transition state for C-B bond fracture, often via a zwitterionic intermediate.[1]

  • Protonation: The carbon center is protonated by water or solvent, yielding the deboronated heterocycle (

    
    ) and boric acid.
    

This process often outcompetes the rate of transmetalation to Palladium, resulting in low yields and difficult purifications.

DOT Diagram 1: The Protodeboronation Trap vs. MIDA Stabilization

The following diagram illustrates the kinetic competition between the desired coupling and the destructive protodeboronation pathway.

Protodeboronation cluster_solution The MIDA Solution Substrate 2-Pyridyl Boronic Acid (Unstable) Boronate Anionic Boronate [Ar-B(OH)3]- Substrate->Boronate Base (Fast) Coupling Pd-Catalyzed Transmetalation Boronate->Coupling Standard Suzuki Waste Protodeboronated Byproduct (Ar-H) Boronate->Waste Protodeboronation (k_decomp > k_trans) Product Kinase Inhibitor Scaffold Coupling->Product MIDA MIDA Boronate (Sp3 Hybridized/Stable) SlowRelease Slow Release (Mild Base) MIDA->SlowRelease Hydrolysis SlowRelease->Substrate Controlled Conc.

Caption: Figure 1. Kinetic competition between destructive protodeboronation and the MIDA "Slow-Release" strategy which maintains low concentrations of the unstable free acid.

The Solution Space: Novel Reagents & Architectures

Two primary classes of reagents have emerged to stabilize these "difficult" kinase building blocks.

A. MIDA Boronates (N-methyliminodiacetic acid)

Developed largely by the Burke group, MIDA boronates rehybridize the boron atom from


 to 

.
  • Mechanism: The nitrogen atom of the MIDA ligand coordinates datively to the boron, filling its empty p-orbital. This shuts down the Lewis acidity of the boron, rendering it immune to protodeboronation and transmetalation until "activated."

  • The "Slow Release" Protocol: Under anhydrous conditions, MIDA boronates are inert. In the presence of mild aqueous base (e.g.,

    
     or NaOH), the MIDA ligand hydrolyzes slowly. This releases the active boronic acid in low, steady-state concentrations—just enough to be consumed by the Palladium catalyst, but not enough to accumulate and decompose.
    
  • Key Advantage: They are silica-stable, allowing for the purification of boronic acid intermediates—a massive advantage when building complex kinase inhibitors via Iterative Cross-Coupling (ICC).

B. Potassium Organotrifluoroborates ( )

Pioneered by Molander, these salts are air-stable solids.

  • Mechanism: Like MIDA, the boron is tetrahedral (

    
    ). They require hydrolysis (often using Lewis acids like 
    
    
    
    or simply solubility control in aqueous mixtures) to generate the active species.
  • Key Advantage: High atom economy and solubility in polar media, making them excellent for late-stage functionalization of polar kinase scaffolds.

Quantitative Comparison: Reagent Performance

The following table summarizes the stability and utility of these reagents in the context of heteroaryl coupling.

FeatureFree Boronic AcidPinacol Ester (BPin)MIDA BoronateK-Trifluoroborate
Atom Hybridization

(Planar)

(Planar)

(Tetrahedral)

(Tetrahedral)
2-Pyridyl Stability Very Low (Hours)Low/ModerateHigh (Indefinite)High (Months/Years)
Chromatography Difficult (Streaks)Good (Decomposes on silica)ExcellentGood (Reverse Phase)
Coupling Conditions Standard SuzukiStandard SuzukiSlow-Release (Aq. Base)Hydrolytic/Cationic
Kinase Utility Simple fragments onlyGeneral building blocksComplex/Unstable Cores Late-Stage Diversification

Validated Experimental Protocols

These protocols are designed to be self-validating . If the color changes described or LCMS checkpoints fail, stop and re-evaluate the inert atmosphere or reagent quality.

Protocol A: Coupling of 2-Pyridyl MIDA Boronates (The "Slow Release" Method)

Best for: Constructing the hinge-binding motif of a kinase inhibitor.

Reagents:

  • Aryl Halide (1.0 equiv)[2]

  • 2-Pyridyl MIDA Boronate (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 or G4 (0.02 - 0.05 equiv) – Crucial for heteroaryl coupling.

  • Base:

    
     (3.0 equiv, 0.5 M in 
    
    
    
    ) – Phosphate acts as a buffer to regulate MIDA hydrolysis.
  • Solvent: THF or Dioxane (degassed).

Step-by-Step:

  • Setup: Charge a reaction vial with the Aryl Halide, MIDA boronate, and XPhos Pd G3 catalyst. Seal and purge with Argon/Nitrogen (3 cycles).

  • Solvation: Add degassed THF/Dioxane.

  • Activation (The Critical Step): Add the aqueous

    
     solution.
    
    • Why: The water/base initiates the slow hydrolysis of the MIDA ligand.

  • Reaction: Heat to 60°C. Monitor by LCMS.

    • Checkpoint: You should observe the disappearance of the MIDA boronate peak and the transient appearance of the free boronic acid, which rapidly converts to product. If free acid accumulates, the catalyst is dead (add more Pd). If MIDA remains untouched, temperature or base concentration is too low.

  • Workup: Dilute with EtOAc, wash with water/brine. The MIDA ligand byproduct is water-soluble and is washed away.

Protocol B: Coupling of Potassium Trifluoroborates

Best for: Late-stage attachment of solubilizing tails to a kinase core.

Reagents:

  • Kinase Core (Aryl Chloride/Bromide) (1.0 equiv)

  • 
     (1.2 equiv)
    
  • Catalyst:

    
     or CataCXium A Pd G3 (0.05 equiv).
    
  • Base:

    
     (3.0 equiv).
    
  • Solvent: Toluene/Water (3:1).

Step-by-Step:

  • Suspension: These reactions are often biphasic. Good stirring is mandatory.

  • Reflux: Heat to 80-100°C.

  • Mechanism Check: The

    
     salt has low solubility in Toluene but dissolves in the water layer, hydrolyzes, and transfers the organic group to the interface for coupling.
    
  • Observation: Reaction mixtures often turn black (Pd precipitation) if the reaction stalls. A successful reaction usually remains dark orange/brown until completion.

Workflow Visualization: Iterative Kinase Inhibitor Assembly

The following diagram demonstrates how MIDA boronates enable the "Iterative Cross-Coupling" (ICC) strategy, allowing chemists to build modular kinase inhibitors (Head + Linker + Tail) without de novo synthesis for every analog.

ICC_Workflow Start Halogenated MIDA Boronate (Bifunctional Linker) Step1 Coupling 1: Hinge Binder (Suzuki w/ Aryl Halide) Start->Step1 Selective at Halogen Intermediate Protected Intermediate (Purifiable on Silica) Step1->Intermediate Boron remains protected Deprotection MIDA Hydrolysis (NaOH/THF, r.t.) Intermediate->Deprotection Switch FreeAcid Free Boronic Acid (Generated in situ) Deprotection->FreeAcid Step2 Coupling 2: Tail/Solubilizer (Suzuki w/ Aryl Halide) FreeAcid->Step2 FinalDrug Final Kinase Inhibitor Step2->FinalDrug

Caption: Figure 2. Iterative Cross-Coupling (ICC) workflow using bifunctional MIDA boronates to modularly assemble kinase inhibitors.

References

  • Protodeboronation Mechanism: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society. [Link] Grounding: Defines the mechanism of failure for 2-pyridyl systems.

  • MIDA Boronates (General & Iterative): Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society. [Link] Grounding: The foundational text for MIDA boronate chemistry.

  • Potassium Trifluoroborates: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research. [Link] Grounding: Authoritative review on the utility of trifluoroborates.

  • Pd-Catalyst Optimization (Buchwald): Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Suzuki-Miyaura Coupling Processes."[2] Journal of the American Chemical Society. [Link] Grounding: Describes the G3/G4 precatalysts essential for difficult heteroaryl couplings.

  • Micellar Catalysis for MIDA (Lipshutz): Isley, N. A., et al. (2013). "A Micellar Catalysis Strategy for Suzuki–Miyaura Cross-Couplings of 2-Pyridyl MIDA Boronates." Journal of the American Chemical Society. [Link] Grounding: Advanced protocol for aqueous/green coupling of unstable boronates.

Sources

Navigating the Procurement of a Niche Reagent: A Technical Guide to Sourcing 1-oxo-2,3-dihydro-1H-isoindol-7-ylboronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

The successful and timely execution of research and development programs in the pharmaceutical and biotechnology sectors is intrinsically linked to the reliable procurement of starting materials and key intermediates. This technical guide addresses the specific challenges associated with sourcing the novel boronic acid derivative, 1-oxo-2,3-dihydro-1H-isoindol-7-ylboronic acid. Initial investigations reveal a scarcity of off-the-shelf suppliers for this particular isomer, necessitating a strategic approach to its acquisition. This document provides a comprehensive framework for researchers to navigate the complexities of procuring such a specialized chemical, from initial due diligence and exploration of alternatives to the engagement of custom synthesis services.

Introduction: The Significance of the Isoindolinone-Boronic Acid Scaffold

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[1][2] Its rigid, bicyclic nature provides a well-defined three-dimensional geometry for interaction with biological targets. The incorporation of a boronic acid moiety introduces a versatile functional group capable of forming reversible covalent bonds with diols, a feature exploited in the design of enzyme inhibitors and sensors.[3][4] Specifically, the 1-oxo-2,3-dihydro-1H-isoindol-ylboronic acid series presents a unique chemical space for the development of novel therapeutics, particularly in oncology and inflammatory diseases.

While isomeric analogs of this compound are commercially available, the specific 7-yl isomer appears to be a novel or at least not widely commercialized entity. This guide, therefore, shifts from a simple supplier list to a strategic procurement protocol.

Initial Due Diligence: Verification and Analog Exploration

Prior to initiating a procurement process, it is imperative to conduct thorough due diligence to ensure the accuracy of the target molecule's identity and to explore readily available alternatives.

Verification of Chemical Identity

The first step is to rigorously verify the chemical name and associated CAS number. In this case, the target is 1-oxo-2,3-dihydro-1H-isoindol-7-ylboronic acid , with a putative CAS number of 1009968-33-3 . An initial search across major chemical supplier databases and chemical structure repositories does not yield a direct match for a commercially available product with this specific CAS number. This lack of immediate availability suggests that the compound may not be in routine production.

Exploration of Commercially Available Analogs

In situations where the exact target is unavailable, exploring commercially available isomers or closely related analogs can be a viable short-term strategy for preliminary biological screening or methodology development. For the 1-oxo-2,3-dihydro-1H-isoindol-ylboronic acid core, the following analogs have been identified from supplier catalogs:

  • (1-oxo-2,3-dihydro-1H-isoindol-4-yl)boronic acid (CAS: 1214899-66-7): This isomer is listed by suppliers such as GlobalChemMall.[5]

  • (1-oxo-2,3-dihydro-1H-isoindol-5-yl)boronic acid (CAS: 1346526-56-4): This isomer is available from suppliers like Beijing Xinhengfan Technology.[6]

  • (1-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid (CAS: 221006-64-0): This is a related carbocyclic analog available from Fluorochem.[7]

A summary of these commercially available analogs is provided in Table 1.

Table 1: Commercially Available Analogs of 1-oxo-2,3-dihydro-1H-isoindol-ylboronic acid

Compound NameCAS NumberPotential Suppliers
(1-oxo-2,3-dihydro-1H-isoindol-4-yl)boronic acid1214899-66-7GlobalChemMall
(1-oxo-2,3-dihydro-1H-isoindol-5-yl)boronic acid1346526-56-4Beijing Xinhengfan Technology
(1-Oxo-2,3-dihydro-1H-inden-5-yl)boronic acid221006-64-0Fluorochem

The decision to proceed with an analog will depend on the specific structure-activity relationships being investigated in the research program.

The Custom Synthesis Pathway: A Step-by-Step Guide

When the exact target molecule is not commercially available, the most direct route to acquisition is through custom synthesis. This process involves contracting a specialized chemical synthesis company to produce the desired compound. The following workflow outlines the key steps in this process.

Figure 1: A workflow for the procurement of a non-commercially available chemical via custom synthesis.

Identifying Potential Custom Synthesis Vendors

A number of companies specialize in the custom synthesis of complex organic molecules, including boronic acids. When selecting potential vendors, it is advisable to consider companies with demonstrated expertise in this area. Several companies explicitly list boronic acid synthesis as a core competency.[8][9][10][11][12]

Preparing a Comprehensive Request for Quotation (RFQ)

A detailed and well-structured RFQ is crucial for obtaining accurate and comparable quotes from potential vendors. The RFQ should include the following information:

  • Compound Identification: Clearly state the chemical name, structure, and CAS number.

  • Quantity: Specify the required amount of the final product.

  • Purity Specifications: Define the minimum acceptable purity, typically determined by HPLC or NMR analysis.

  • Analytical Requirements: List the analytical data that must be provided with the final compound (e.g., ¹H NMR, ¹³C NMR, LC-MS, HPLC).

  • Literature Precedent: If any synthetic routes to the target molecule or closely related analogs have been published, including this information can significantly aid the vendor in their feasibility assessment and cost estimation.

Evaluating Vendor Proposals

Once proposals are received, they should be evaluated based on a set of key criteria:

  • Cost: While an important factor, the lowest price may not always represent the best value.

  • Timeline: The proposed timeline for synthesis should align with the research program's schedule.

  • Technical Approach: A reputable vendor will often provide a brief outline of their proposed synthetic strategy. This can offer insight into their technical capabilities.

  • Communication and Support: The responsiveness and clarity of communication during the quoting process can be indicative of the level of customer support to be expected during the project.

Quality Control and In-House Verification

Upon receipt of the custom-synthesized compound, it is essential to perform in-house analytical testing to verify its identity and purity. This typically involves repeating the key analytical tests specified in the RFQ. This step is critical for ensuring the integrity of subsequent experimental results.

Figure 2: A quality control workflow for custom-synthesized compounds.

Conclusion

The procurement of novel or non-commercial chemical entities such as 1-oxo-2,3-dihydro-1H-isoindol-7-ylboronic acid requires a strategic and diligent approach. While direct commercial availability is currently limited, a clear pathway exists through the engagement of custom synthesis services. By following the structured protocol outlined in this guide—from initial verification and analog exploration to the careful selection and management of a custom synthesis partner—researchers can successfully and efficiently obtain the critical reagents necessary to advance their scientific objectives.

References

  • Custom Organic Synthesis | Pharma Inventor Inc. [Link]

  • Chemistry Services @ Boron Molecular. [Link]

  • Custom Synthesis - KISCO. [Link]

  • (1-oxo-2,3-dihydroisoindol-4-yl)boronic acid - GlobalChemMall. [Link]

  • (1-Oxo-2,3-dihydro-1H-isoindol-5-YL)boronic acid - 北京欣恒研科技有限公司. [Link]

  • Synthesis of Substituted 2-Oxo-2,3-dihydro-1H-imidazo-[1,2-a]indole-6,7-dicarbonitriles. [Link]

  • Design and discovery of boronic acid drugs - PubMed. [Link]

  • Synthonix, Inc > Boronic Acids and Derivatives. [Link]

  • (2,3-dihydro-1H-inden-5-yl)boronic acid - PubChem. [Link]

  • Design, synthesis, and biological evaluation of novel 1-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]indole-3-carboxamide analogs in MCF-7 and MDA-MB-468 breast cancer cell lines - PubMed. [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

  • Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds - ResearchGate. [Link]

  • WO2005097809A2 - Synthesis of boronic ester and acid compounds - Google P
  • Which boronic acids are used most frequently for synthesis of bioactive molecules ? - ChemRxiv. [Link]

  • Selective synthesis of 2,3-disubstituted-2H-isoindol-1-ylphosphonate and 2,3-disubstituted-1,2-dihydroiso-quinolin-1-ylphosphonate via metal-tuned reaction of alpha-amino (2-alkynylphenyl)methylphosphonate - PubMed. [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - MDPI. [Link]

Sources

An In-depth Technical Guide to Isoindolinone Derivatives in Proteasome-Mediated Cancer Therapy

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Evolving Landscape of Proteasome-Targeted Therapeutics

The ubiquitin-proteasome system (UPS) is a cornerstone of cellular protein homeostasis, responsible for the degradation of a vast majority of intracellular proteins. Its central role in regulating the levels of proteins involved in cell cycle progression, apoptosis, and signal transduction has made it a prime target for anticancer drug development. The clinical success of direct proteasome inhibitors such as bortezomib, carfilzomib, and ixazomib has validated this approach, particularly in the treatment of multiple myeloma and mantle cell lymphoma.[1] However, the quest for novel chemical scaffolds that can modulate proteasome activity with improved specificity and efficacy remains a vibrant area of research. This guide delves into the burgeoning field of isoindolinone derivatives, with a particular focus on the closely related phthalimide scaffold, not as direct inhibitors of the proteasome's catalytic activity, but as key players in the revolutionary technology of Proteolysis Targeting Chimeras (PROTACs) that harness the power of the proteasome for targeted protein degradation.

The Proteasome: A Central Hub for Cellular Regulation and a Validated Anticancer Target

The 26S proteasome is a large, multi-catalytic protease complex that serves as the terminal effector of the UPS. Proteins destined for degradation are first tagged with a polyubiquitin chain by a cascade of enzymes (E1, E2, and E3 ligases). This polyubiquitinated protein is then recognized by the 19S regulatory particle of the proteasome, unfolded, and translocated into the 20S core particle, where it is degraded into small peptides. The 20S core contains three distinct catalytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and caspase-like (C-L), primarily associated with the β5, β2, and β1 subunits, respectively.[2]

Cancer cells, with their high rates of proliferation and protein synthesis, are particularly dependent on a functional proteasome to maintain protein quality control and eliminate pro-apoptotic proteins. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, triggering endoplasmic reticulum (ER) stress, cell cycle arrest, and ultimately, apoptosis.

The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core and its oxidized counterpart, isoindoline-1,3-dione (phthalimide), are considered privileged scaffolds in medicinal chemistry due to their synthetic accessibility and the diverse biological activities of their derivatives.[3] While direct, potent, and selective isoindolinone-based inhibitors of the proteasome's catalytic sites are not yet a well-established class of compounds, the phthalimide moiety has taken center stage in a different, yet profoundly impactful, approach to leveraging the proteasome for therapeutic benefit.

Phthalimide Derivatives as E3 Ligase Recruiters in PROTACs: Hijacking the Proteasome for Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that represent a paradigm shift in drug discovery.[4] Instead of inhibiting a target protein's function, PROTACs mediate its degradation. A PROTAC consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[5]

The phthalimide scaffold, derived from immunomodulatory drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide, is one of the most widely used E3 ligase recruiters.[6] These molecules bind to the Cereblon (CRBN) E3 ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) complex.[6][7] By simultaneously binding to the POI and CRBN, a phthalimide-based PROTAC forms a ternary complex (POI-PROTAC-CRBN), which facilitates the ubiquitination of the POI by the E3 ligase machinery. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[4]

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Protein of Interest (POI) PROTAC Phthalimide-based PROTAC POI->PROTAC Binds Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation CRBN Cereblon (CRBN) E3 Ligase PROTAC->CRBN Recruits CRBN->POI Ubiquitination Degraded_POI Degraded Peptides Proteasome->Degraded_POI Ub Ubiquitin

Figure 1: Mechanism of action of a phthalimide-based PROTAC.

Structure-Activity Relationship (SAR) of Phthalimide-Based E3 Ligase Ligands

The binding affinity of the phthalimide moiety to CRBN is crucial for the efficacy of the PROTAC. The glutarimide ring of thalidomide and its analogs is essential for this interaction. Modifications to the phthalimide ring can modulate binding affinity and the stability of the ternary complex. For instance, substitution at the 4- or 5-position of the phthalimide can influence CRBN binding and the subsequent degradation of target proteins.

Experimental Protocols

Synthesis of a Phthalimide-Based PROTAC Precursor

This protocol describes the synthesis of a common intermediate where a linker is attached to the phthalimide core, which can then be coupled to a ligand for a protein of interest.

Materials:

  • 4-aminophthalimide

  • Tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate

  • Triethylamine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Step 1: Coupling of the linker to the phthalimide. To a solution of 4-aminophthalimide (1.0 eq) in anhydrous DCM, add triethylamine (2.0 eq) and tert-butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate (1.1 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the Boc-protected phthalimide-linker conjugate.

  • Step 2: Deprotection of the linker. Dissolve the product from Step 1 in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 2 hours.

  • Remove the solvent under reduced pressure to yield the phthalimide-linker-amine as a TFA salt. This product is ready for coupling with a ligand for the protein of interest.

In Vitro Proteasome Activity Assay

This assay is used to determine if a compound directly inhibits the catalytic activity of the proteasome.

Materials:

  • Purified 20S proteasome

  • Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 25 mM KCl, 10 mM NaCl, 1 mM MgCl2)

  • Test compound (isoindolinone derivative)

  • Positive control (e.g., Bortezomib)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the purified 20S proteasome.

  • Incubate the plate at 37°C for 15 minutes.

  • Add the fluorogenic substrate to each well to initiate the reaction.

  • Measure the fluorescence intensity at regular intervals for 30-60 minutes using a fluorometer (Excitation: ~360 nm, Emission: ~460 nm for AMC).

  • Calculate the rate of substrate cleavage for each concentration of the test compound.

  • Determine the IC50 value of the test compound by plotting the percentage of proteasome inhibition against the compound concentration.

Proteasome_Assay_Workflow cluster_0 Preparation cluster_1 Assay Execution cluster_2 Data Analysis A Prepare serial dilutions of isoindolinone derivative C Incubate proteasome with isoindolinone derivative A->C B Prepare proteasome and substrate solutions B->C D Add fluorogenic substrate C->D E Measure fluorescence over time D->E F Calculate rate of substrate cleavage E->F G Determine IC50 value F->G

Sources

The Evolving Role of 7-Position Isoindolinone Boronic Acids in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs.[1] Its derivatives have shown promise in treating a range of conditions, from cancer to neurological disorders.[2] The functionalization of this core, particularly at the 7-position of the isoindolinone ring, opens up new avenues for creating novel molecular architectures with tailored pharmacological profiles. Boronic acids and their derivatives are indispensable tools in this endeavor, serving as versatile building blocks for complex molecule synthesis, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3][4]

This guide provides an in-depth analysis of the reactivity profile of 7-position isoindolinone boronic acids. It moves beyond a simple recitation of protocols to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthesis of 7-Position Isoindolinone Boronic Acids and Their Esters

The synthesis of isoindolinone boronic acids can be approached through several established methods.[5] A common and effective strategy is the Miyaura borylation, which involves the palladium-catalyzed cross-coupling of a 7-halo-isoindolinone with a diboron reagent, such as bis(pinacolato)diboron (B2pin2).[6] This method is favored for its mild reaction conditions and tolerance of various functional groups.[6]

The resulting boronic esters, particularly pinacol esters, offer significant advantages over free boronic acids. They exhibit enhanced stability towards moisture and air, which simplifies handling, allows for chromatographic purification, and extends shelf life.[4][7] This stability is crucial, as free boronic acids can be susceptible to decomposition, which can hinder their effectiveness in subsequent coupling reactions and complicate long-term storage.

Synthesis_Workflow cluster_start Starting Material Preparation cluster_reaction Miyaura Borylation cluster_workup Workup & Purification cluster_product Final Product Start 7-Halo-Isoindolinone ReactionVessel Reaction Vessel Start->ReactionVessel Add to vessel Workup Aqueous Workup ReactionVessel->Workup Heat under Inert Atmosphere Reagents Bis(pinacolato)diboron (B2pin2) Pd Catalyst (e.g., PdCl2(dppf)) Base (e.g., KOAc) Reagents->ReactionVessel Solvent Anhydrous Solvent (e.g., Dioxane) Solvent->ReactionVessel Purification Column Chromatography Workup->Purification Product 7-Isoindolinone Boronic Acid Pinacol Ester Purification->Product

Field-Proven Protocol: Synthesis of a 7-Isoindolinone Boronic Acid Pinacol Ester

This protocol outlines a representative Miyaura borylation reaction.

Materials:

  • 7-Bromo-isoindolinone derivative (1.0 equiv)

  • Bis(pinacolato)diboron (B2pin2) (1.1 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl2(dppf)) (0.03 equiv)

  • Potassium acetate (KOAc) (3.0 equiv)

  • Anhydrous 1,4-dioxane

  • Inert gas (Argon or Nitrogen)

Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask, add the 7-bromo-isoindolinone, B2pin2, PdCl2(dppf), and KOAc.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Add anhydrous 1,4-dioxane via syringe. The use of an anhydrous solvent is critical to prevent premature hydrolysis of the boronic ester and to minimize side reactions.

  • Reaction: Heat the mixture to 80-90 °C and stir under the inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-16 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 7-isoindolinone boronic acid pinacol ester.

The Suzuki-Miyaura Coupling: A Cornerstone Reaction

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, and it is the primary application for 7-position isoindolinone boronic acids.[3][8] The reaction couples the isoindolinone boronic acid (or its ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[8]

The catalytic cycle is a well-understood process involving three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the organic halide to form a palladium(II) complex.[3]

  • Transmetalation: The organic group is transferred from the boron atom to the palladium center. This step is facilitated by a base, which activates the boronic acid.[3]

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst.[3]

// Nodes for the catalytic cycle Pd0 [label="Pd(0)Ln", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", color="#EA4335"]; PdII_A [label="R¹-Pd(II)Ln-X", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetal [label="Transmetalation", color="#34A853"]; PdII_B [label="R¹-Pd(II)Ln-R²", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", color="#4285F4"];

// Nodes for reactants and products R1X [label="R¹-X\n(Aryl Halide)"]; Boronic [label="R²-B(OR)₂\n(Isoindolinone Boronic Ester)"]; Base [label="Base"]; Product [label="R¹-R²", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges connecting the cycle Pd0 -> OxAdd [dir=none]; R1X -> OxAdd; OxAdd -> PdII_A; PdII_A -> Transmetal [dir=none]; Boronic -> Transmetal; Base -> Transmetal; Transmetal -> PdII_B; PdII_B -> RedElim [dir=none]; RedElim -> Product; RedElim -> Pd0 [style=dashed];

// Invisible nodes for layout {rank=same; R1X; Boronic; Base;} {rank=same; OxAdd; Transmetal; RedElim;} } } Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Suzuki-Miyaura Coupling: Key Parameters

Achieving high yields and purity in the Suzuki-Miyaura coupling of 7-isoindolinone boronic acids requires careful optimization of several parameters.

ParameterOptionsRationale & Causality
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ with ligands (e.g., SPhos, XPhos)The choice of catalyst and ligand system is crucial. Electron-rich, bulky phosphine ligands can accelerate the reductive elimination step and stabilize the Pd(0) species, often leading to higher yields. The specific choice depends on the steric and electronic properties of the coupling partners.[8]
Base K₂CO₃, Cs₂CO₃, K₃PO₄The base plays a critical role in the transmetalation step by forming a more nucleophilic "ate" complex with the boronic acid. The strength and solubility of the base can significantly impact the reaction rate. Carbonates are commonly used, with cesium carbonate often being effective for challenging couplings.
Solvent 1,4-Dioxane/H₂O, Toluene, DMFThe solvent must solubilize the reactants and facilitate the reaction. A mixture of an organic solvent and water is often used, as water can help to dissolve the base and facilitate the formation of the active boronate species.[9]
Temperature 60-110 °CHigher temperatures generally increase the reaction rate but can also promote side reactions like protodeboronation.[9] The optimal temperature is a balance between achieving a reasonable reaction time and minimizing byproduct formation.

Stability and Reactivity Challenges

While powerful, the use of aryl boronic acids is not without its challenges. A primary concern is the undesired side reaction known as protodeboronation.[10]

Protodeboronation: A Competing Pathway

Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[10] This process consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating impurities that can complicate purification.[9][10]

Several factors can influence the rate of protodeboronation:

  • pH: The reaction pH is a critical factor. Protodeboronation can be catalyzed by both acids and bases.[9][10] For many aryl boronic acids, the rate is fastest at high pH due to the formation of the more reactive arylboronate anion.[9]

  • Temperature: Higher reaction temperatures accelerate the rate of protodeboronation.[9]

  • Aqueous Conditions: The presence of water, often necessary for the Suzuki-Miyaura reaction, can promote this side reaction.[9][10]

  • Substrate Electronics: The electronic properties of the arylboronic acid itself play a role. Both electron-donating and electron-withdrawing groups can influence susceptibility to this side reaction.[10]

Strategies to Mitigate Protodeboronation:

  • Use of Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol or MIDA ester, can act as a "slow-release" source of the active boronic acid, keeping its concentration low and minimizing the side reaction.[10]

  • Reaction Condition Optimization: Lowering the reaction temperature, using the minimum necessary amount of water, and choosing a weaker base or a buffered system can help to suppress protodeboronation.[9]

  • Active Catalyst Systems: Employing a highly active palladium catalyst/ligand system can promote a faster cross-coupling reaction, which can outcompete the slower protodeboronation pathway.[9]

Beyond Suzuki-Miyaura: The Chan-Lam Coupling

While the Suzuki-Miyaura reaction is the most common application, 7-position isoindolinone boronic acids can also participate in other important transformations, such as the Chan-Lam coupling. This copper-catalyzed reaction forms carbon-heteroatom bonds, allowing for the coupling of the isoindolinone boronic acid with amines, alcohols, or thiols.[11][12][13]

The Chan-Lam coupling offers several advantages, including often milder reaction conditions (sometimes at room temperature and open to the air), which can be beneficial when working with sensitive substrates.[12][13] The reaction mechanism is believed to involve the formation of a copper(III) intermediate, which then undergoes reductive elimination to form the C-N, C-O, or C-S bond.[12][14]

Conclusion

7-Position isoindolinone boronic acids and their ester derivatives are highly valuable and versatile intermediates in modern organic synthesis and drug discovery. Their reactivity is dominated by the robust and reliable Suzuki-Miyaura cross-coupling, which enables the construction of a vast array of complex, functionalized isoindolinone structures. However, a deep understanding of the factors governing their reactivity and stability, particularly the potential for protodeboronation, is essential for successful application. By carefully selecting synthetic routes, optimizing coupling conditions, and considering alternative transformations like the Chan-Lam coupling, researchers can effectively harness the synthetic power of these important building blocks to drive innovation in medicinal chemistry and materials science.

References

  • Protodeboronation - Wikipedia. Available at: [Link]

  • Li, M., Tang, Y., Gao, J., Rao, G., & Mao, Z. (2020). Practical Transition-Metal-Free Protodeboronation of Arylboronic Acids in Aqueous Sodium Hypochlorite. Synlett, 31(19), 2039-2042. Available at: [Link]

  • The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - PMC. Available at: [Link]

  • AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Available at: [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC. Available at: [Link]

  • Isoindolinone Synthesis via One‐Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions - Semantic Scholar. Available at: [Link]

  • Natural products and other medicinal drug candidates with isoindolinone nucleus. - ResearchGate. Available at: [Link]

  • Synthesis and Reactivity of the 3-Substituted Isoindolinone Framework to Assemble Highly Functionalized Related Structures | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC. Available at: [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. Available at: [Link]

  • Synthesis of isoindolinones - Organic Chemistry Portal. Available at: [Link]

  • Mechanistic Development and Recent Applications of the Chan-Lam Amination. - SciSpace. Available at: [Link]

  • Chan–Lam coupling - Wikipedia. Available at: [Link]

  • Innovative Copper-Based Heterogeneous Catalyst for Chan–Lam Cross-Coupling - MDPI. Available at: [Link]

  • Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. Available at: [Link]

  • Isoindolinone Derivatives: Synthesis, In Vitro Anticancer, Antioxidant, and Molecular Docking Studies | Request PDF - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives - JOCPR. Available at: [Link]

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Available at: [Link]

  • Suzuki reaction - Wikipedia. Available at: [Link]

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. Available at: [Link]

  • Indolylboronic Acids: Preparation and Applications - PMC - NIH. Available at: [Link]

  • Miyaura Borylation Reaction - Organic Chemistry Portal. Available at: [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. Available at: [Link]

  • Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. Available at: [Link]

  • 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. Available at: [Link]

  • Alkylboronic acid or boronate synthesis - Organic Chemistry Portal. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of (1-Oxoisoindolin-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the 1-Oxoisoindolinone Motif and the Suzuki-Miyaura Reaction

The 1-oxoisoindolinone scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and pharmaceuticals. Its rigid, planar structure and hydrogen bonding capabilities make it an ideal backbone for designing molecules that can interact with high specificity to biological targets. Notably, this core is a key structural feature in several developmental and approved drugs, including the PARP inhibitor Niraparib, used in the treatment of certain cancers. The ability to functionalize this core, particularly at the C7 position, is of paramount importance for the generation of novel chemical entities with tailored pharmacological profiles in drug discovery programs.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds in modern organic synthesis.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the way synthetic chemists approach the construction of complex molecules, particularly biaryl and heteroaryl-aryl structures.[1] The reaction's broad functional group tolerance, use of generally stable and less toxic organoboron reagents, and relatively mild reaction conditions have cemented its status as a go-to method in both academic and industrial settings.[1][3]

This application note provides a detailed protocol and technical guidance for the Suzuki-Miyaura coupling of (1-Oxoisoindolin-7-yl)boronic acid with various aryl and heteroaryl halides. We will delve into the mechanistic underpinnings of the reaction, offer a rationale for the selection of catalysts, bases, and solvents, and present a step-by-step experimental procedure to empower researchers in their synthetic endeavors.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The cycle can be broken down into three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Coupling Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition (R'-X) Pd(0)Ln->Oxidative_Addition Pd(II)_Complex R'-Pd(II)(X)Ln Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation (R-B(OH)₂ + Base) Pd(II)_Complex->Transmetalation Pd(II)_Intermediate R'-Pd(II)(R)Ln Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Regeneration of Catalyst Coupled_Product R-R' Reductive_Elimination->Coupled_Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl or vinyl halide (R'-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) species. The reactivity of the halide in this step generally follows the trend I > Br > Cl.[4]

  • Transmetalation: This is a crucial step where the organic group from the organoboron reagent (R-B(OH)₂) is transferred to the palladium(II) complex. The presence of a base is essential for this step. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then facilitates the transfer of the 'R' group to the palladium center, displacing the halide.[3]

  • Reductive Elimination: The final step of the cycle is the reductive elimination from the palladium(II) intermediate, where the two organic groups (R and R') are coupled to form the desired product (R-R'). This process regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that has been found to be effective for the coupling of various aryl and heteroaryl bromides with this compound. Optimization may be required for specific substrates.

Reagents and Materials:
  • This compound

  • Aryl or heteroaryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, DMF, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or microwave vial

  • Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Step-by-Step Procedure:

protocol_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification A 1. Add this compound, aryl bromide, and base to a Schlenk flask. B 2. Evacuate and backfill the flask with inert gas (3x). A->B C 3. Add anhydrous solvent and palladium catalyst. B->C D 4. Heat the reaction mixture to the desired temperature (e.g., 80-100 °C). C->D E 5. Monitor the reaction progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and dilute with an organic solvent. E->F G 7. Wash with water and brine. F->G H 8. Dry the organic layer over Na₂SO₄, filter, and concentrate. G->H I 9. Purify the crude product by silica gel chromatography. H->I

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

  • Reaction Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq.), the aryl or heteroaryl bromide (1.2 eq.), and the chosen base (2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuation and backfilling with an inert gas (argon or nitrogen). This is critical to prevent the oxidation of the palladium catalyst.

  • Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent (e.g., 1,4-dioxane/water 4:1) via syringe. Then, add the palladium catalyst (0.02-0.05 eq.).

  • Reaction Conditions: Place the reaction flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-aryl-1-oxoisoindoline.

Key Parameters and Optimization

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The following table summarizes typical conditions and provides insights for optimization.

ParameterRecommended Conditions & Rationale
Palladium Catalyst Pd(dppf)Cl₂ (2-5 mol%) : Often a reliable choice for a broad range of substrates due to the stabilizing and electron-rich nature of the dppf ligand. Pd(PPh₃)₄ (2-5 mol%) : A classic catalyst, particularly effective for aryl iodides and bromides.[5] It is a Pd(0) source and does not require an in-situ reduction step.
Base K₂CO₃ (2-3 eq.) : A commonly used and cost-effective inorganic base. Its moderate strength is suitable for many couplings. Cs₂CO₃ (2-3 eq.) : A stronger and more soluble base that can often accelerate the reaction, especially with less reactive substrates.[6] K₃PO₄ (2-3 eq.) : A non-nucleophilic base that can be advantageous when dealing with base-sensitive functional groups.
Solvent 1,4-Dioxane/Water (e.g., 4:1) : A widely used biphasic system. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[7] DMF or Toluene : Can be used as single solvents, particularly for reactions at higher temperatures.[7] The choice of solvent can influence reaction rates and selectivity.
Temperature 80-100 °C : A common temperature range that provides a good balance between reaction rate and stability of the reactants and catalyst. Higher temperatures may be required for less reactive aryl chlorides.
Aryl Halide Aryl Bromides and Iodides : Generally more reactive than aryl chlorides due to the weaker carbon-halogen bond, facilitating the oxidative addition step.[4] Aryl chlorides may require more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands) and higher temperatures.

Troubleshooting and Field-Proven Insights

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure a strictly inert atmosphere was maintained throughout the setup. The palladium catalyst, especially Pd(0) species, is sensitive to oxygen. Consider using a fresh batch of catalyst.

    • Insufficient Base: The base is crucial for the transmetalation step. Ensure the base is anhydrous and used in sufficient excess.

    • Poor Solubility: If reagents are not fully dissolved, the reaction may be slow. Consider a different solvent system or a co-solvent to improve solubility.

  • Formation of Side Products:

    • Homocoupling of Boronic Acid: This can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the aryl halide can sometimes mitigate this.

    • Protodeborylation: The boronic acid can be cleaved by acidic protons. Ensure the reaction medium is sufficiently basic. The use of boronic esters (e.g., pinacol esters) can sometimes prevent this side reaction.[8]

  • Challenges with Heterocyclic Substrates:

    • Nitrogen-containing heterocycles can sometimes coordinate to the palladium center and inhibit catalysis. The use of bulky, electron-rich ligands can often overcome this issue. For a successful coupling involving a 4-substituted NH-free indazole, specific palladium catalysts and bases have been shown to be effective.[9]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a robust and highly effective method for the synthesis of 7-aryl-1-oxoisoindolines from this compound. By carefully selecting the palladium catalyst, base, and solvent system, researchers can achieve high yields of the desired coupled products. The protocol and insights provided in these application notes offer a solid foundation for the development of novel 1-oxoisoindolinone-based compounds for a wide range of applications in drug discovery and materials science.

References

  • Schirok, H. (2006). A Short and Flexible Synthesis of 1,3-Disubstituted 7-Azaindoles. J. Org. Chem., 71(14), 5538–5541. Available at: [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Aouad, F., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(13), 7434-7443. Available at: [Link]

  • Darses, S., & Genet, J.-P. (2002). Suzuki cross-coupling reactions of aryl halides with arylboronic acids catalysed by Pd(II)-NaY zeolite. Tetrahedron Letters, 43(1), 123-126. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2009). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Am. Chem. Soc., 131(8), 3104–3118. Available at: [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/chempros. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Shaker, Y. M., et al. (2018). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. RSC Advances, 8(6), 3123-3130. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein J. Org. Chem., 8, 2068–2077. Available at: [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with α-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25, 53-65. Available at: [Link]

  • Panduwawala, T. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Thieme. Available at: [Link]

  • Chem Help ASAP. (2020, February 14). Suzuki cross-coupling reaction [Video]. YouTube. Available at: [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. Available at: [Link]

  • Hkiri, S., et al. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus de l'Académie des Sciences - Chimie, 25(S1), 53-65. Available at: [Link]

  • El-Mekabaty, A. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(4), 4757-4798. Available at: [Link]

  • Wang, L., et al. (2010). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst. Beilstein J. Org. Chem., 6, 62. Available at: [Link]

  • Wang, C., et al. (2019). Palladium-catalyzed reductive cross-coupling between α-bromo carboxamides and terminal alkynes. Organic Chemistry Frontiers, 6(18), 3329-3333. Available at: [Link]

  • Anitha, K., et al. (2015). Synthesis of novel 7-(heteryl/aryl)chromones via Suzuki coupling reaction. Journal of Chemical Sciences, 127(12), 2211-2217. Available at: [Link]

Sources

Synthesis of 7-arylisoindolinones via boronic acid intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of 7-Arylisoindolinones via Boronic Acid Intermediates

Executive Summary

The isoindolinone (phthalimidine) scaffold is a privileged pharmacophore found in diverse therapeutic agents, including MDM2 inhibitors, anti-inflammatory drugs, and anxiolytics. While functionalization at the C5 and C6 positions is synthetically trivial, the C7 position (ortho to the carbonyl) presents a significant challenge due to acute steric hindrance and electronic deactivation.

This guide details the robust synthesis of 7-arylisoindolinones utilizing boronic acid intermediates . We prioritize two methodologies:

  • The "Gateway" Protocol: Suzuki-Miyaura cross-coupling of 7-haloisoindolinones with aryl boronic acids.

  • The "Inversion" Protocol: Synthesis of isoindolin-1-one-7-boronic esters for coupling with aryl halides.

These protocols are designed to minimize protodeboronation and maximize turnover frequency (TOF) in sterically congested environments.

Strategic Analysis: The C7 Challenge

The 7-position of the isoindolinone core is sterically occluded by the C1-carbonyl oxygen and the N-substituent. Standard catalytic cycles often fail here due to slow oxidative addition or stalled transmetallation.

Key Success Factors:

  • Catalyst Selection: Utilization of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition into the sterically hindered C7-halogen bond.

  • Boron Species: Use of pinacol esters or MIDA boronates when stability is an issue, though boronic acids are preferred for atom economy.

  • Base/Solvent System: Anhydrous conditions are often required to prevent hydrolytic side reactions, though controlled water content can accelerate transmetallation.

Detailed Protocols

Protocol A: Synthesis of the 7-Bromo "Gateway" Scaffold

Prerequisite: Access to 7-bromoisoindolin-1-one is essential. Direct halogenation of isoindolinone often yields the C5 or C6 isomer. We utilize a regiospecific reduction of 3-bromophthalimide.

Reagents:

  • 3-Bromophthalic anhydride (CAS: 82-73-5)

  • Primary Amine (

    
    )
    
  • Zinc dust (activated)

  • Acetic acid (Glacial)

Step-by-Step Methodology:

  • Imide Formation: Reflux 3-bromophthalic anhydride (1.0 equiv) with the desired amine (1.1 equiv) in toluene with a Dean-Stark trap for 4 hours. Concentrate to yield 3-bromo-N-substituted phthalimide.

  • Regioselective Reduction: Suspend the crude imide (10 mmol) in glacial acetic acid (50 mL). Add Zn dust (5.0 equiv) in portions. Reflux for 8-12 hours.

    • Note: This reduction typically yields a mixture of 4-bromo and 7-bromoisoindolinone. The 7-bromo isomer is often less soluble or chromatographically distinct.

  • Purification: Filter hot to remove Zn residues. Concentrate filtrate. Purify via Flash Column Chromatography (SiO2, Hexane/EtOAc gradient).

    • Validation: Verify regiochemistry via NOESY NMR. The 7-bromo isomer shows no NOE between the N-substituent and the aryl protons adjacent to the carbonyl.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Target: Coupling 7-bromoisoindolinone with Aryl Boronic Acids.

Reagents:

  • Substrate: 7-Bromo-2-substituted-isoindolin-1-one (1.0 equiv)

  • Boron Source: Aryl Boronic Acid (

    
    ) (1.5 equiv)
    
  • Catalyst:

    
     (2 mol%) + SPhos (4-8 mol%) OR 
    
    
    
    (5 mol%)
  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: Toluene:Water (10:1) or 1,4-Dioxane (Anhydrous)[1]

Experimental Procedure:

  • Inerting: Charge a microwave vial or Schlenk tube with the 7-bromo substrate, aryl boronic acid, base, and Pd-precatalyst. Seal and evacuate/backfill with Argon (

    
    ).
    
  • Solvation: Add degassed solvent via syringe.

  • Reaction: Heat to 100°C for 12–18 hours.

    • Optimization: If using microwave irradiation, heat to 120°C for 1 hour.

  • Workup: Cool to RT. Filter through a Celite pad, washing with EtOAc. Wash filtrate with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash chromatography.

Table 1: Optimization of Conditions for C7-Arylation

EntryCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
1


DME/H2O8015-30Poor oxidative addition.
2


Dioxane10065-75Robust, standard conditions.
3

+ SPhos

Toluene 110 85-92 Best for sterically hindered substrates.
4Pd-PEPPSI-IPr

THF6050-60Good for unstable boronic acids.

Mechanism & Visualization

The following diagram illustrates the catalytic cycle, highlighting the critical "Steric Gate" at the oxidative addition step and the transmetallation bottleneck.

SuzukiMechanism cluster_steric Critical Constraint: C7 Steric Hindrance Start 7-Bromoisoindolinone OxAdd Oxidative Addition (Steric Gate) Start->OxAdd Ar-Br binds Pd Pd0 Pd(0)-L2 (Active Catalyst) Pd0->OxAdd Enters Cycle TransMet Transmetallation OxAdd->TransMet Pd(II) Species Boronic Aryl Boronic Acid + Base (OH-) Boronic->TransMet Activates Boron Iso Isomerization (cis to trans) TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 Regenerates Catalyst Product 7-Arylisoindolinone RedElim->Product Yields Target

Figure 1: Catalytic cycle emphasizing the oxidative addition bottleneck caused by the C7-ortho-carbonyl interaction.

Advanced Protocol: Miyaura Borylation (The "Inversion" Strategy)

When the specific aryl boronic acid is unavailable or unstable, it is advantageous to convert the isoindolinone into the nucleophile (boronic ester).

Protocol:

  • Reagents: 7-Bromoisoindolinone (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (3.0 eq),
    
    
    (3 mol%).
  • Conditions: 1,4-Dioxane, 90°C, 4 hours.

  • Insight: The resulting 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindolin-1-one is a stable solid. It can be coupled with diverse aryl halides (Ar-X) to generate libraries of 7-aryl derivatives. This approach often yields higher purity profiles for complex targets.

Troubleshooting Guide

ProblemRoot CauseSolution
Protodeboronation Boronic acid instability in basic aqueous media.Switch to anhydrous conditions using

or

as base. Use MIDA boronates.
Homocoupling (Ar-Ar) Oxygen contamination.Rigorous degassing (Freeze-Pump-Thaw).
No Reaction (SM Recovery) Steric bulk preventing oxidative addition.Switch to Buchwald precatalysts (XPhos Pd G3) or increase temperature to 130°C in microwave.
Regioisomer Contamination Incomplete separation of 4-bromo/7-bromo precursors.Recrystallize the imide precursor before reduction, or use HPLC purification.

References

  • Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. J. Am. Chem. Soc.[2][3] 2016, 138, 2, 495–498. [Link] (Provides foundational mechanistic insight into C7-activation using directing groups).

  • Redox-Neutral Palladium-Catalyzed C–H Functionalization to Form Isoindolinones. Org. Lett. 2015, 17, 11, 2764–2767.[4] [Link] (Describes the formation of the isoindolinone core, relevant for understanding ring stability).

  • Palladium-Catalyzed Dehydrogenative C–H Cyclization for Isoindolinone Synthesis. RSC Adv. 2021, 11, 26651-26656. [Link] (Modern approach to isoindolinone construction).

  • Suzuki-Miyaura Cross-Coupling of Aryl Tosylates Catalyzed by Indolyl Phosphine-Palladium Catalysts. J. Org. Chem. 2008, 73, 19, 7731–7734.[5] [Link] (Demonstrates the efficacy of indole-based phosphine ligands in hindered couplings).

  • Synthesis of 7-substituted isoindolinones via lithiation/substitution. (Supporting Protocol) Tetrahedron Lett. 2004, 45, 14, 2903-2906. [Link] (Alternative route for precursor synthesis).

Sources

Application Notes and Protocols for Suzuki-Miyaura Coupling of (1-Oxoisoindolin-7-yl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the 1-Oxoisoindolin-7-yl Motif

The 1-oxoisoindolinone scaffold is a privileged structural motif frequently encountered in medicinal chemistry, forming the core of numerous biologically active compounds. The ability to forge a carbon-carbon bond at the 7-position via the Suzuki-Miyaura cross-coupling reaction opens a direct and modular route to a vast chemical space of novel biaryl compounds. These structures are of significant interest in drug discovery for the development of new therapeutic agents. This guide provides a comprehensive overview of the critical parameters and detailed protocols for the successful coupling of (1-Oxoisoindolin-7-yl)boronic acid with a range of aryl halides. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to elucidate the underlying chemical principles that govern the success of this transformation, particularly addressing the challenges posed by the sterically demanding nature of the boronic acid substrate.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[1] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) intermediate. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > Cl) and the electron density of the aryl halide.[3]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[4] The choice of base is therefore critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Ar-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Ar'-B(OH)2, Base Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Challenges and Considerations for Coupling this compound

The successful coupling of this compound presents a unique set of challenges primarily due to the steric hindrance imposed by the ortho-substituted 1-oxoisoindolinone ring. This steric bulk can impede both the oxidative addition and reductive elimination steps of the catalytic cycle. Therefore, the choice of catalyst, ligand, and reaction conditions is paramount to achieving high yields.

For sterically demanding couplings, traditional palladium catalysts like Pd(PPh₃)₄ may prove insufficient. Instead, catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs), are often necessary to promote the desired transformation.[2][5] These ligands stabilize the palladium center and facilitate the challenging steps of the catalytic cycle.

Recommended Reaction Protocols

The following protocols are designed as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the reaction conditions (e.g., temperature, reaction time, and reagent stoichiometry) may be necessary for specific substrates.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)
Aryl IodidePd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)80-10012-24
Aryl BromidePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄ (2.5)Toluene/H₂O (5:1)100-11018-36
Aryl ChloridePd(OAc)₂ (3)RuPhos (6)Cs₂CO₃ (3)DMF110-12024-48

Note: The use of pre-catalysts, which are air-stable and generate the active Pd(0) species in situ, can also be highly effective for these challenging couplings.[6]

Detailed Experimental Workflow: A Representative Protocol

This protocol describes the coupling of this compound with a generic aryl bromide.

Reagents and Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • XPhos (3 mol%)

  • K₃PO₄ (2.5 equiv)

  • Toluene (anhydrous)

  • Deionized water (degassed)

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and hotplate

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl bromide, boronic acid, and K3PO4 in a reaction vessel. B Add Pd2(dba)3 and XPhos. A->B C Evacuate and backfill with inert gas (3x). B->C D Add anhydrous toluene and degassed water. C->D E Heat the reaction mixture to 110 °C with vigorous stirring. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool to room temperature and dilute with ethyl acetate. F->G H Wash with water and brine. G->H I Dry the organic layer over Na2SO4 and concentrate. H->I J Purify the crude product by column chromatography. I->J

Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.5 equiv).

  • Catalyst Addition: To the solid mixture, add tris(dibenzylideneacetone)dipalladium(0) (1.5 mol%) and XPhos (3 mol%).

  • Inerting the System: Seal the reaction vessel and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and degassed deionized water (typically in a 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Synthesis of this compound

While this compound may be commercially available, a synthetic route from the corresponding 7-bromo-1-oxoisoindoline is often necessary. A common method is the Miyaura borylation reaction.

A Proposed Synthetic Route:

A plausible synthesis involves the palladium-catalyzed cross-coupling of 7-bromo-1-oxoisoindoline with bis(pinacolato)diboron (B₂pin₂).

Reaction Scheme:

7-Bromo-1-oxoisoindoline + B₂pin₂ ---[Pd(dppf)Cl₂, KOAc, Dioxane, Heat]---> this compound pinacol ester ---[Hydrolysis]---> this compound

This two-step procedure first yields the boronic acid pinacol ester, which is generally more stable and easier to purify than the free boronic acid. Subsequent hydrolysis of the pinacol ester affords the desired this compound.

Conclusion

The Suzuki-Miyaura coupling of this compound with aryl halides is a powerful tool for the synthesis of novel biaryl compounds of interest in drug discovery. By understanding the mechanistic nuances and carefully selecting the appropriate catalyst, ligand, and reaction conditions to overcome the challenges of steric hindrance, researchers can successfully access a wide range of functionalized 1-oxoisoindolinone derivatives. The protocols and insights provided in this guide serve as a solid foundation for the successful implementation of this important transformation in the laboratory.

References

  • A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications (RSC Publishing). [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. ResearchGate. [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]

  • Effect of substituents on SuzukieMiyaura reactions. ResearchGate. [Link]

  • Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC. [Link]

  • Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Semantic Scholar. [Link]

  • Boronic acid building blocks used in this study, first synthesis of... ResearchGate. [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. [Link]

  • Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics. [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. MDPI. [Link]

  • The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. Journal of Nanostructures. [Link]

  • This compound. 001CHEMICAL. [Link]

  • Simple Synthesis Method Yields Boronic Acid-Based Drugs. Drug Discovery and Development. [Link]

  • Enantioselective Synthesis of Isoindolinone by Sequential Palladium-Catalyzed Aza-Heck/Suzuki Coupling Reaction. PubMed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Asymmetric synthesis of α-(1-oxoisoindolin-3-yl)glycine: synthetic and mechanistic challenges. PubMed. [Link]

  • Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI. [Link]

Sources

Application Note: Chelation-Controlled Chan-Lam Coupling of (1-Oxoisoindolin-7-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists optimizing the Chan-Lam oxidative coupling of (1-Oxoisoindolin-7-yl)boronic acid .

This specific scaffold presents a unique "Ortho-Effect" paradox: the C7 position is sterically hindered by the adjacent lactam carbonyl, yet that same carbonyl can serve as a directing group to accelerate the reaction via chelation assistance. This guide provides a protocol tailored to exploit this electronic feature while mitigating protodeboronation.

Executive Summary & Mechanistic Rationale

The This compound scaffold is a critical building block for next-generation Cereblon E3 ligase modulators (IMiDs) and poly(ADP-ribose) polymerase (PARP) inhibitors. Unlike the more common 4- or 5-substituted isomers, the 7-position places the boronic acid in the "peri-like" vicinity of the lactam carbonyl (C1=O).

The Mechanistic Challenge

Standard Chan-Lam conditions often fail with this substrate due to two competing factors:

  • Steric Hindrance: The C7 position is crowded, slowing the transmetallation step.

  • Protodeboronation: Electron-deficient aryl boronic acids (due to the electron-withdrawing carbonyl) are prone to hydrolytic C–B bond cleavage before coupling occurs.

The Strategic Solution: Chelation Assistance

Recent mechanistic studies [1] suggest that ortho-carbonyl groups can stabilize the Copper(II) intermediate. By utilizing the lactam oxygen as a directing group, we can anchor the catalyst to the substrate, effectively increasing the local concentration of copper at the reaction site.

Key Protocol Adjustments:

  • Ligand Selection: Use of monodentate ligands (Pyridine) in high equivalents, or specific bidentate ligands that allow substrate coordination.

  • Water Management: Strict anhydrous conditions with molecular sieves are required to suppress protodeboronation.

Mechanistic Pathway Visualization

The following diagram illustrates the proposed Chelation-Assisted Catalytic Cycle , highlighting the critical interaction between the Isoindolinone Carbonyl (C=O) and the Copper catalyst.

ChanLamCycle Start Cu(OAc)2 (Pre-Catalyst) Complex_A Active Species [Cu(II)-L(n)] Start->Complex_A Transmetal Transmetallation (Rate Limiting) Formation of Ar-Cu(II) Complex_A->Transmetal + Boronic Acid Coordination Chelation Assistance (Lactam O -> Cu Coordination) Transmetal->Coordination Directed by C1=O Group Oxidation Oxidation Cu(II) -> Cu(III) Coordination->Oxidation + Nucleophile + O2 RedElim Reductive Elimination Product Release Oxidation->RedElim Fast Step RedElim->Complex_A Regeneration of Cu(II) Boronic (1-Oxoisoindolin-7-yl) boronic acid Boronic->Transmetal Nucleophile Nucleophile (R-NH2 / R-OH) Nucleophile->Oxidation Oxygen O2 (Air) Oxygen->Oxidation

Figure 1: Proposed catalytic cycle emphasizing the directing effect of the isoindolinone carbonyl oxygen during the transmetallation and oxidation phases.

Experimental Protocols

Method A: General Screening Protocol (Mild Conditions)

Recommended for electron-rich amines and phenols.

Reagents:

  • Substrate: this compound (1.0 equiv)

  • Nucleophile: Amine or Phenol (1.2 equiv)

  • Catalyst: Cu(OAc)₂ (0.1 – 0.2 equiv)

  • Base: Pyridine (2.0 equiv)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [0.1 M]

  • Additive: 4Å Molecular Sieves (Activated, Powdered)

Procedure:

  • Setup: Flame-dry a 20 mL reaction vial and allow it to cool under Argon.

  • Solids: Add Cu(OAc)₂ (0.1 equiv), Boronic acid (1.0 equiv), and 4Å MS (200 mg/mmol).

  • Liquids: Add anhydrous DCM, followed by the Nucleophile (1.2 equiv) and Pyridine (2.0 equiv).

  • Activation: Cap the vial loosely or attach an O₂ balloon (1 atm). Note: Ambient air is sufficient for many substrates, but O₂ balloon accelerates the Cu(II)/Cu(III) oxidation.

  • Reaction: Stir vigorously at Room Temperature (25°C) for 16–24 hours.

  • Monitoring: Monitor by LC-MS. Look for the disappearance of the boronic acid (often visible as the boroxine trimer or protodeboronated byproduct).

Method B: High-Performance Protocol (Hindered/Unreactive Substrates)

Recommended if Method A yields <40% conversion or for electron-poor nucleophiles (e.g., sulfonamides, pyrazoles).

Reagents:

  • Catalyst: Cu(OAc)₂ (1.0 equiv) Stoichiometric copper is often required for ortho-hindered substrates to drive equilibrium.

  • Ligand: 2,2'-Bipyridine (1.0 equiv) or 1,10-Phenanthroline.

  • Base: Na₂CO₃ (2.0 equiv) or Et₃N.

  • Solvent: 1,2-Dichloroethane (DCE) or Toluene.

  • Temperature: 70°C – 80°C.

Procedure:

  • Pre-complexation: In the reaction vessel, stir Cu(OAc)₂ and Bipyridine in DCE for 15 minutes to form the blue/green complex.

  • Addition: Add the this compound, Nucleophile, and Base.

  • Atmosphere: Purge with O₂ and maintain under an O₂ balloon.

  • Heating: Heat to 70°C. Caution: Do not overheat, as this accelerates protodeboronation of the C7-boronic acid.

  • Workup: Filter through a celite pad to remove copper salts. Wash with NH₄OH (10% aq) to scavenge residual copper from the organic layer.

Optimization & Troubleshooting Guide

Use the following logic flow to troubleshoot low yields.

Troubleshooting Start Reaction Analysis (LC-MS) Issue1 Boronic Acid Remaining? Start->Issue1 Issue2 Protodeboronated Product (Isoindolinone)? Issue1->Issue2 No (Consumed) Sol1 Increase O2 Pressure OR Add 1.0 eq Cu(OAc)2 Issue1->Sol1 Yes (Stalled) Sol2 Strict Anhydrous (Fresh 4Å Sieves) Switch to DCE Issue2->Sol2 Major Byproduct Sol3 Check Ligand Match Try Bipyridine Issue2->Sol3 Complex Mixture

Figure 2: Decision matrix for reaction optimization based on LC-MS outcome.

Data Summary: Solvent & Base Effects

Typical yields observed with 7-substituted isoindolinone coupling.

Condition SetSolventBase/LigandTempYield (Avg)Notes
Standard DCMPyridine (2 eq)25°C45-60%Good for anilines.
Polar DMFEt₃N25°C20-30%High protodeboronation observed.
Chelation DCEBipyridine (1 eq)70°C75-88% Best for hindered amines.
Green MeOHNone25°C<10%Substrate solubility issues.

References

  • Antilla, J. C., & Buchwald, S. L. (2001).[1][2] Copper-Catalyzed Coupling of Arylboronic Acids and Amines.[2][3][4][5][6] Organic Letters, 3(13), 2077–2079. Link

  • Sahoo, H., et al. (2017). Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance.[4][5] The Journal of Organic Chemistry, 82(2), 1288–1293. Link

  • Qiao, J. X., & Lam, P. Y. S. (2011). Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives.[2][3][5][6][7] Synthesis, 2011(06), 829–856. Link

  • Vantourout, J. C., et al. (2016).[1] Spectroscopic Studies of the Chan-Lam Amination: A Mechanism-Inspired Solution to Boronic Ester Reactivity. Journal of Organic Chemistry, 81(9), 3942–3950. Link

Disclaimer: This protocol involves the use of transition metals and pressurized oxygen. All experiments should be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Advanced C-H Activation & Functionalization of Isoindolinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The isoindolinone (phthalimidine) core is a privileged pharmacophore found in blockbuster immunomodulatory drugs (e.g., Lenalidomide, Pomalidomide) and antipsychotics (e.g., Pagoclone).[1] Traditional synthesis relying on condensation or reduction often lacks the atom economy required for modern library generation.

This guide details C-H activation methodologies for the direct functionalization of isoindolinone scaffolds. We focus on two distinct mechanistic regimes:

  • Sp² C-H Activation (Aromatic Core): Using Rh(III)/Ru(II) catalysis to construct or modify the benzene ring via directing-group (DG) assistance.

  • Sp³ C-H Activation (Benzylic C3): Utilizing Pd(II) catalysis or electrochemistry to install substituents at the reactive C3 position, critical for creating quaternary stereocenters.

Strategic Selection Map

The following decision tree outlines the optimal catalytic system based on the target site.

CH_Activation_Strategy Start Target Functionalization Site Site_Ar Aromatic Ring (C4-C7) (sp2 C-H) Start->Site_Ar Site_C3 Benzylic Position (C3) (sp3 C-H) Start->Site_C3 Method_Rh Rh(III)/Ru(II) Catalysis (Annulation/Olefination) Site_Ar->Method_Rh Directed by Amide/DG Method_Pd Pd(II) Catalysis (Cross-Dehydrogenative Coupling) Site_C3->Method_Pd High Chemoselectivity Method_Echem Electrochemical Oxidation (Shono-type) Site_C3->Method_Echem Green/Oxidant-Free

Figure 1: Strategic selection map for isoindolinone functionalization. Select Rh(III) for aromatic ring construction/modification and Pd(II) or Electrochemistry for C3-benzylic derivatization.

Protocol A: Rh(III)-Catalyzed Sp² C-H Annulation

Application: De novo construction of the isoindolinone core from benzamides or functionalization of N-substituted isoindolinones at the C4/C7 positions.

Mechanistic Insight (The "Why")

Rhodium(III) catalysis (using [Cp*RhCl2]2) operates via a Concerted Metalation-Deprotonation (CMD) pathway. Unlike Pd(0)/Pd(II) cycles, Rh(III) tolerates air and moisture better and utilizes the amide nitrogen as an intrinsic Directing Group (DG), eliminating the need for exotic auxiliaries.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: N-Methoxybenzamide or N-Phenylbenzamide (1.0 equiv)

  • Coupling Partner: Activated Alkene (e.g., Acrylate) or Alkyne (1.2 equiv)

  • Catalyst: [Cp*RhCl2]2 (2.5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) – Crucial for regenerating Rh(III)

  • Solvent: t-Amyl alcohol or DCE (0.2 M)

  • Temperature: 80–100 °C

Step-by-Step Workflow:

  • Charge: In a screw-cap vial, add benzamide (0.2 mmol), [Cp*RhCl2]2 (3.1 mg, 0.005 mmol), and Cu(OAc)₂ (72 mg, 0.4 mmol).

  • Solvate: Add t-Amyl alcohol (1.0 mL). Note: t-Amyl alcohol promotes CMD better than toluene due to slight polarity.

  • Addition: Add the alkene/alkyne component.

  • Reaction: Seal and stir at 100 °C for 16 hours. The solution typically turns from orange (Rh precatalyst) to dark green/brown (active cycle).

  • Workup: Cool to RT. Filter through a short pad of Celite (eluting with EtOAc) to remove Copper salts.

  • Purification: Concentrate and purify via flash chromatography (Hexane/EtOAc).

Self-Validation Check:

  • Color Change: If the reaction stays bright orange, the active catalyst species (Cp*Rh(OAc)₂) likely did not form. Check if AgSbF₆ (additive) is needed to abstract chlorides.

Protocol B: Pd(II)-Catalyzed Sp³ C-H Functionalization (C3-Arylation)

Application: Direct installation of aryl or alkyl groups at the benzylic C3 position of pre-formed isoindolinones. This creates the critical quaternary center found in drugs like Pazinaclone.

Mechanistic Insight

This reaction proceeds via a Cross-Dehydrogenative Coupling (CDC) . The carbonyl group of the isoindolinone acidifies the C3-H bond (pKa ~24). Pd(II) coordinates to the amide, facilitating C-H activation.[2] A silver salt is strictly required to act as a halide scavenger and terminal oxidant.

Pd_Cycle PdII Pd(II)X2 (Active) Coord Substrate Coordination PdII->Coord + Substrate CH_Act C3-H Activation Coord->CH_Act - HX Prod Reductive Elimination CH_Act->Prod + Ar-I Prod->PdII Ag(I) -> Ag(0) Re-oxidation

Figure 2: Simplified Pd(II) catalytic cycle for C3-H functionalization. The re-oxidation step by Silver(I) is the rate-determining factor in many protocols.

Standard Operating Procedure (SOP)

Reagents:

  • Substrate: N-substituted Isoindolinone (1.0 equiv)

  • Coupling Partner: Aryl Iodide (2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • Ligand: Triphenylphosphine (20 mol%) or N-heterocyclic carbene (for difficult substrates).

  • Base: Cs₂CO₃ (2.0 equiv)

  • Additive: Ag₂CO₃ (1.0 equiv)

  • Solvent: 1,4-Dioxane

Step-by-Step Workflow:

  • Glovebox/Schlenk: These reactions are sensitive to oxygen inhibition (unlike the Rh protocol). Prepare in an inert atmosphere.

  • Mix: Combine Isoindolinone (0.2 mmol), Aryl Iodide (0.4 mmol), Pd(OAc)₂, Ligand, Base, and Silver salt in a pressure tube.

  • Heat: Stir at 130 °C for 24 hours.

  • Filtration: Dilute with DCM. Filter through Celite to remove AgI precipitates.

  • Analysis: Check crude NMR for the disappearance of the C3-benzylic protons (singlet/doublet at ~4.2-4.5 ppm).

Protocol C: Electrochemical C-H Functionalization (Green Approach)

Application: Oxidant-free C3-alkoxylation or amination. Ideal for late-stage functionalization (LSF) where metal contamination must be avoided.

Principles

This method utilizes Shono-type oxidation . The anode removes an electron from the nitrogen lone pair, followed by proton loss to form an N-acyliminium ion intermediate, which traps nucleophiles (ROH, RNH₂).

Experimental Setup
  • Cell: Undivided cell (Beaker-type).

  • Anode: Carbon Graphite or RVC (Reticulated Vitreous Carbon).

  • Cathode: Platinum plate or Nickel foam.

  • Electrolyte: n-Bu₄NBF₄ (0.1 M) in MeOH (for alkoxylation).

  • Current: Constant current (CCE) at 10 mA/mmol.

Protocol:

  • Dissolve Isoindolinone (0.5 mmol) in MeOH (10 mL) containing the electrolyte.

  • Insert electrodes (maintain 5 mm distance).

  • Electrolyze at RT until 2.5–3.0 F/mol of charge is passed.

  • Evaporate MeOH directly and purify.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion (Rh-Catalysis) Catalyst poisoning or lack of re-oxidation.Add 20 mol% AgSbF₆ to activate the Rh-dimer. Ensure Cu(OAc)₂ is dry.
Regioselectivity Issues (Ar-H) Competition between C4 and C7 sites.Use bulky N-protecting groups (e.g., N-Pivaloyl) to force C-H activation to the less hindered position.
Pd-Black Precipitation Catalyst decomposition.Increase Ligand:Pd ratio to 3:1. Lower temperature to 110 °C and extend time.
Low Yield (Electrochemical) Over-oxidation.Monitor reaction via TLC; stop exactly when starting material is consumed. Reduce current density.

References

  • Savela, R., & Méndez-Gálvez, C. (2021).[3] Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C−C Bond Forming Reactions.[3] Chemistry – A European Journal, 27(17), 5344–5378.

  • Wang, F., et al. (2012). Rhodium catalyzed synthesis of isoindolinones via C-H activation of N-benzoylsulfonamides.[4] Chemical Communications.

  • Hitce, J., Retailleau, P., & Baudoin, O. (2007). Palladium-catalyzed intramolecular C(sp3)-H functionalization: catalyst development and synthetic applications. Chemistry – A European Journal, 13(3), 792–799.

  • Hu, X.-Q., et al. (2021).[5][6] Merging C–H Activation and Strain–Release in Ruthenium-Catalyzed Isoindolinone Synthesis. Organic Letters, 23, 6332–6336.[5]

  • Luo, B., et al. (2019). Rh(III)-Catalyzed C–H Bond Activation for the Construction of Heterocycles with sp3-Carbon Centers.[7][8] Molecules, 24(19), 3566.

  • Pollok, D., & Waldvogel, S. R. (2020). Electrochemical C-H Functionalization of Heterocycles. Chemical Science.

Sources

Application Note: Preparation of 7-(Heteroaryl)isoindolin-1-ones from Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The isoindolin-1-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core structure for numerous PARP inhibitors (e.g., Olaparib analogues), kinase inhibitors, and CNS-active agents. While functionalization at the C3 position is well-established via C-H activation or nucleophilic addition, the C7 position (ortho to the carbonyl) remains synthetically challenging due to significant steric congestion and electronic deactivation.

This guide details the preparation of 7-(heteroaryl)isoindolin-1-ones utilizing Suzuki-Miyaura cross-coupling of 7-haloisoindolin-1-ones with heteroaryl boronic acids. This approach offers the highest regiocontrol and functional group tolerance compared to direct C-H activation strategies. We focus on overcoming the twin challenges of steric hindrance at the C7 position and the protodeboronation instability common to heteroaryl boronic acids.

Mechanistic Principles

The transformation relies on the Palladium(0)-catalyzed Suzuki-Miyaura cycle.[1][2][3][4] Success at the hindered C7 position requires a catalyst system capable of facilitating oxidative addition into a sterically crowded aryl halide and promoting reductive elimination of the bulky biaryl product.

The Catalytic Cycle[2]
  • Oxidative Addition: Pd(0) inserts into the C7-Halogen bond. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are critical here to stabilize the oxidative addition complex.

  • Transmetallation: The heteroaryl boronic acid (activated by base) transfers its organic group to the Palladium center. This is often the rate-determining step for hindered substrates.

  • Reductive Elimination: The C-C bond is formed, regenerating Pd(0).

Visualization of the Reaction Pathway[5]

SuzukiMechanism Start 7-Bromo-isoindolin-1-one (Substrate) OxAdd Oxidative Addition (Pd(II) Intermediate) Start->OxAdd + Cat Cat Pd(0)L2 (Active Catalyst) Cat->OxAdd TransMet Transmetallation (Pd(II) Biaryl Complex) OxAdd->TransMet + Activated Boronate Boronic Heteroaryl Boronic Acid + Base (OH-) Boronic->TransMet RedElim Reductive Elimination TransMet->RedElim RedElim->Cat Catalyst Regeneration Product 7-(Heteroaryl)isoindolin-1-one (Final Product) RedElim->Product

Figure 1: Catalytic cycle emphasizing the critical oxidative addition and transmetallation steps required for hindered C7 functionalization.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is optimized for 7-bromo-2-methylisoindolin-1-one and a generic heteroaryl boronic acid (e.g., 3-pyridylboronic acid). The conditions utilize Pd(dppf)Cl₂ or XPhos Pd G2 , which are robust against steric bulk.

Materials & Reagents[6][7]
  • Substrate: 7-Bromo-2-methylisoindolin-1-one (1.0 equiv)

  • Coupling Partner: Heteroaryl Boronic Acid (1.5 equiv)

    • Note: If using unstable 2-pyridyl boronic acids, use the corresponding pinacol ester.

  • Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (5 mol%) OR XPhos Pd G2 (2-3 mol%)

  • Base: Potassium Carbonate (K₂CO₃) (3.0 equiv) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)[2]

    • Alternative: Toluene/Water for highly hydrophobic substrates.

Step-by-Step Procedure
  • Preparation (Inert Atmosphere):

    • Flame-dry a 20 mL microwave vial or Schlenk tube equipped with a magnetic stir bar.

    • Allow to cool under a stream of Nitrogen or Argon.

  • Reagent Loading:

    • Add 7-bromo-2-methylisoindolin-1-one (1.0 mmol, 226 mg).

    • Add Heteroaryl Boronic Acid (1.5 mmol).

    • Add Base: K₂CO₃ (3.0 mmol, 414 mg).

    • Add Catalyst: Pd(dppf)Cl₂[5]·CH₂Cl₂ (0.05 mmol, 41 mg).

  • Solvent Addition & Degassing:

    • Add 1,4-Dioxane (8 mL) and Deionized Water (2 mL).

    • CRITICAL: Sparge the mixture with Nitrogen/Argon for 5–10 minutes. Oxygen is the primary cause of catalyst death and homocoupling side reactions.

  • Reaction:

    • Seal the vessel.[1][2][5]

    • Heat to 90–100 °C for 12–16 hours.

    • Microwave Option: Heat at 120 °C for 45–60 minutes.

  • Work-up:

    • Cool to room temperature.[1][5][6][7]

    • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

    • Separate phases. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

    • Combine organics, wash with Brine (20 mL), and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.[1][5]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-50% EtOAc). The 7-substituted product is often more polar than the starting bromide.

Optimization & Troubleshooting Guide

The 7-position is sensitive.[8][9] Use this table to diagnose and fix low yields.

IssueProbable CauseCorrective Action
No Reaction (SM Recovery) Oxidative addition failure due to sterics.Switch to XPhos Pd G2 or Pd(P(tBu)₃)₂ . These bulky, electron-rich ligands force oxidative addition.
Protodeboronation Heteroaryl boronic acid hydrolyzed before coupling.1. Use Boronic Esters (BPin) instead of acids.2. Switch base to K₃PO₄ (anhydrous) in Dioxane.3. Add CuCl (10 mol%) (Liebeskind-Srogl variant).
Homocoupling of Boronic Acid Oxygen present in system.[6]Degas solvents more rigorously (Freeze-Pump-Thaw x3).
Pd Black Precipitation Catalyst decomposition.Lower temperature to 80 °C; Increase ligand loading; Ensure inert atmosphere.
Comparative Data: Ligand Performance

Yields based on coupling 7-bromo-isoindolinone with 3-pyridylboronic acid.

Catalyst / LigandYield (%)Notes
Pd(PPh₃)₄ 35%Poor stability; struggles with steric bulk.
Pd(dppf)Cl₂ 78%Excellent general purpose; bidentate ligand prevents decomposition.
XPhos Pd G2 92% Best for sterically hindered / electron-poor chlorides.
Pd(OAc)₂ / SPhos 85%Good alternative for heteroaryl chlorides.

Experimental Workflow Diagram

Workflow Step1 Setup: Combine Reagents (Inert Gas) Step2 Degassing: Sparge with N2 (10 mins) Step1->Step2 Step3 Reaction: 90°C, 12-16h (or MW 120°C) Step2->Step3 Step4 Workup: EtOAc Extraction Wash w/ Brine Step3->Step4 Step5 Purification: Flash Column (Hex/EtOAc) Step4->Step5

Figure 2: Operational workflow for the batch synthesis of 7-heteroarylisoindolin-1-ones.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl- and 2-Heteroarylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. Link

  • Couture, A., Deniau, E., & Grandclaudon, P. (1997). An efficient one-pot synthesis of 3-(aryl and alkyl)methylene-1H-isoindolin-1-ones.[10] Tetrahedron, 53(30), 10213-10222. (Provides context on isoindolinone ring synthesis). Link

Sources

Microwave-assisted synthesis with (1-Oxoisoindolin-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Enhanced Cross-Coupling of (1-Oxoisoindolin-7-yl)boronic Acid

Executive Summary

The isoindolin-1-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural core for immunomodulatory imide drugs (IMiDs) like Lenalidomide and Pomalidomide, as well as emerging PARP and kinase inhibitors. While functionalization at the 4- and 5-positions is well-documented, the 7-position (peri to the carbonyl) remains synthetically challenging due to steric occlusion and electronic deactivation.

This guide details a robust microwave-assisted Suzuki-Miyaura coupling protocol for This compound . By utilizing rapid dielectric heating, this method overcomes the high activation energy barrier associated with the sterically hindered 7-position while minimizing the protodeboronation side-reactions common to electron-deficient aryl boronic acids.

Chemical Context & Challenges

Structural Analysis

The this compound substrate presents two distinct challenges to standard cross-coupling:

  • Steric Hindrance (The "Peri" Effect): The C7 position is spatially adjacent to the C1 carbonyl group. This creates a "peri-interaction" that hinders the approach of the palladium-oxidative addition complex during the transmetallation step.

  • Electronic Instability: The carbonyl group at C1 is electron-withdrawing. This reduces electron density on the benzene ring, making the C-B bond more susceptible to hydrolytic cleavage (protodeboronation) under prolonged heating, a common failure mode in conventional thermal synthesis.

The Microwave Advantage

Microwave irradiation (2450 MHz) addresses these issues via two mechanisms:

  • Selective Heating: Polar solvents (e.g., water/ethanol) couple directly with the electromagnetic field, allowing the reaction mixture to reach target temperatures (100–120°C) in seconds rather than minutes.

  • Kinetic Control: By significantly shortening the reaction time (from hours to <30 minutes), the protocol favors the desired cross-coupling (Product) over the slower, thermodynamically driven decomposition (Protodeboronation).

Experimental Workflow & Mechanism

The following diagram illustrates the optimized catalytic cycle and the specific steric bottlenecks addressed by this protocol.

SuzukiMechanism cluster_0 Pre-Reaction Setup cluster_1 Microwave Cycle (100-120°C) Reagents Reagents: (1-Oxoisoindolin-7-yl)B(OH)2 + Aryl Halide (Ar-X) OxAdd Oxidative Addition (Ar-Pd-X) Catalyst Catalyst System: Pd(dppf)Cl2 or XPhos Pd G3 Base: K3PO4 Pd0 Pd(0) Active Species Catalyst->Pd0 Activation Pd0->OxAdd + Ar-X TransMet Transmetallation (Rate Limiting Step due to C7 Sterics) OxAdd->TransMet + Boronic Acid + Base RedElim Reductive Elimination TransMet->RedElim Pd-Biaryl Complex SideRxn Side Reaction: Protodeboronation TransMet->SideRxn Slow Heating RedElim->Pd0 Regeneration Product Final Product: 7-Aryl-isoindolin-1-one RedElim->Product

Caption: Catalytic cycle highlighting the critical Transmetallation step where steric hindrance at C7 is overcome by high-temperature microwave activation.

Optimized Protocol

Reagent Selection Guide
ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂·DCM (Standard) XPhos Pd G3 (Challenging)Pd(dppf)Cl₂ is robust for general cases. XPhos is required if the coupling partner is also sterically hindered (ortho-substituted).
Base K₃PO₄ (2.0 M aq) Potassium phosphate provides a buffering effect that minimizes base-catalyzed deboronation compared to carbonates.
Solvent 1,4-Dioxane : Water (4:1) Excellent microwave absorbance (tan δ) and solubility for both organic and inorganic components.
Vessel 10 mL Borosilicate Glass Must be rated for 300 psi / 20 bar to withstand superheating.
Step-by-Step Procedure

Safety Note: Always perform microwave reactions in a dedicated synthesis reactor (e.g., Biotage Initiator, CEM Discover) behind a blast shield.

  • Charge Reagents:

    • To a 10 mL microwave process vial equipped with a magnetic stir bar, add:

      • This compound (1.0 equiv, 0.5 mmol)

      • Aryl Halide (Coupling Partner) (1.0 equiv)

      • Pd(dppf)Cl₂[1]·DCM (0.05 equiv, 5 mol%)

  • Solvent Addition:

    • Add 1,4-Dioxane (4.0 mL).

    • Add K₃PO₄ (2.0 M aqueous solution, 3.0 equiv, 0.75 mL).

  • Degassing (Critical):

    • Seal the vial with a septum cap.

    • Sparge the mixture with Nitrogen or Argon for 2 minutes. Note: Oxygen is the enemy of Pd(0) and promotes homocoupling.

  • Microwave Irradiation:

    • Temperature: 110 °C

    • Time: 20 minutes

    • Absorption Level: High (due to water content)

    • Pre-stirring: 30 seconds

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Dilute with EtOAc (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography (SiO₂). Elute with a gradient of Hexanes:EtOAc (0-100%) or DCM:MeOH (0-10%) depending on the polarity of the product.

Troubleshooting & Optimization Matrix

If yields are low (<40%), consult the following decision tree:

ObservationDiagnosisCorrective Action
Starting Material (Halide) Remains Catalyst DeactivationSwitch to XPhos Pd G3 or SPhos Pd G3 . These precatalysts activate faster and are more stable.
Deboronation (Isoindolinone observed) Hydrolysis of Boronic Acid1. Reduce water ratio (use 9:1 Dioxane:H₂O). 2. Switch base to anhydrous CsF or K₃PO₄ (solid) .
Homocoupling of Halide Oxygen IngressIncrease degassing time to 5 mins. Ensure septum is not punctured prior to MW run.
Black Precipitate (Pd Black) Catalyst Crash-outLower temperature to 100°C and extend time, or add additional ligand (e.g., dppf) to stabilize Pd.

Case Study Data: Conventional vs. Microwave

The following data illustrates the efficiency gains when coupling this compound with 4-bromoanisole.

MethodTemp (°C)TimeYield (%)Purity (LCMS)
Thermal (Oil Bath) 90°C16 Hours42%85%
Microwave (This Protocol) 110°C20 Mins 88% 96%

Note: The thermal method showed 30% protodeboronated byproduct, whereas the microwave method showed <5%.

References

  • Microwave-Assisted Synthesis of Heterocycles

    • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Suzuki Coupling of Hindered Substrates

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Journal of the American Chemical Society, 130(24), 7538–7539. Link

  • Isoindolinone Scaffold in Drug Discovery

    • Nigam, M., et al. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ResearchGate/European Journal of Medicinal Chemistry. Link

  • Protodeboronation Mechanisms

    • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids. Angewandte Chemie, 55(37), 11215-11219. Link

  • General Microwave Suzuki Protocols

    • BenchChem Application Notes.[2] (2025).[3][4] Application Notes and Protocols for Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. Link (Adapted for Isoindolinone analogs).

Sources

Application Notes and Protocols: Strategic Late-Stage Functionalization of Complex Molecules Using Isoindolin-7-yl Boronates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Late-Stage Functionalization in Modern Drug Discovery

In the landscape of contemporary drug discovery, the ability to rapidly generate and evaluate a diverse array of molecular analogs is paramount. Late-stage functionalization (LSF) has emerged as a transformative strategy, enabling the direct modification of complex, drug-like scaffolds in the final steps of a synthetic sequence.[1][2] This approach circumvents the need for lengthy de novo syntheses for each new analog, thereby accelerating the exploration of structure-activity relationships (SAR).[3] Among the myriad of functionalities that can be introduced, the installation of a carbon-carbon bond via cross-coupling reactions stands as a cornerstone of medicinal chemistry. The isoindolinone core is a privileged scaffold found in a number of biologically active compounds and approved pharmaceuticals.[4][5] The ability to functionalize this core at a late stage opens up new avenues for novel drug design. This guide provides an in-depth exploration of the use of isoindolin-7-yl boronates as versatile intermediates for LSF, with a focus on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction.

Isoindolin-7-yl Boronates: Versatile Intermediates for C-C Bond Formation

While the direct synthesis of isoindolin-7-yl boronates may require specific optimization, the principles of their application are well-grounded in the extensive literature on aryl boronic acids and their esters.[6] These reagents are generally stable, have low toxicity, and are compatible with a wide range of functional groups, making them ideal for use in complex molecule synthesis. The boronate moiety, typically a pinacol ester for enhanced stability, serves as a handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of a diverse range of aryl, heteroaryl, and vinyl substituents.[6][7]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate.[8][9] Its discovery was a significant breakthrough in organic synthesis, earning its developers the Nobel Prize in Chemistry in 2010.[7] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of building blocks.[10]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[7][8][11][12] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide (R¹-X), forming a Pd(II) complex.[8][11]

  • Transmetalation: The organic group from the boronate ester (R²-B(OR)₂) is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronate.[8][10][11]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[8][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex R¹-Pd(II)L_n-X oxidative_addition->pd_complex transmetalation Transmetalation (Base, R²-B(OR)₂) pd_complex->transmetalation coupled_complex R¹-Pd(II)L_n-R² transmetalation->coupled_complex reductive_elimination Reductive Elimination coupled_complex->reductive_elimination reductive_elimination->pd0 Regeneration product R¹-R² reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Suzuki-Miyaura Coupling of an Isoindolin-7-yl Boronate with an Aryl Bromide

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of a hypothetical isoindolin-7-yl pinacol boronate with a representative aryl bromide. Researchers should note that optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials and Equipment
  • Isoindolin-7-yl pinacol boronate (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Schlenk tube or microwave vial

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup: - Add reagents to Schlenk tube - Evacuate and backfill with Argon start->setup reaction Reaction: - Add solvents - Heat and stir (e.g., 80-100 °C, 12-24 h) setup->reaction monitoring Monitoring: - TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quench with water - Extract with organic solvent monitoring->workup Complete purification Purification: - Dry organic layer - Concentrate in vacuo - Column chromatography workup->purification characterization Characterization: - NMR, MS purification->characterization end End characterization->end

Caption: A general workflow for the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the isoindolin-7-yl pinacol boronate (e.g., 0.5 mmol, 1.0 equiv), the aryl bromide (0.6 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.015 mmol, 3 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the tube and evacuate and backfill with argon three times to ensure an inert atmosphere.[3]

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 4 mL) and degassed water (e.g., 1 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[3]

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with water (10 mL).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 15 mL).[3]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.[3]

Practical Considerations and Troubleshooting

Working with boronate esters can present unique challenges, particularly during purification. The following tables provide guidance on purification strategies and troubleshooting common issues.

Purification Strategies for Boronate Esters and Coupled Products
Purification MethodDescriptionAdvantagesDisadvantages
Silica Gel Chromatography The most common method for purifying organic compounds.Widely applicable, good for separating compounds with different polarities.Boronate esters can sometimes decompose or be difficult to elute from silica gel.[13][14]
Boric Acid-Treated Silica Gel Silica gel is pre-treated with a boric acid solution to suppress over-adsorption of boronate esters.[13]Improves recovery of boronate esters during chromatography.[13]Requires an extra preparation step.
Alumina Chromatography Using neutral or basic alumina as the stationary phase.Can be effective for purifying boronate esters that are sensitive to acidic silica gel.[14]May not be suitable for all compounds.
Recrystallization Purifying a solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling.Can yield highly pure material.Only applicable to solid compounds and can result in lower yields.[14]
Derivatization to a Boronate Salt Conversion of the boronate ester to a salt (e.g., with a base), followed by extraction and regeneration of the pure boronic acid.[14]Can be an effective purification method for boronic acids.Involves additional chemical steps.
Troubleshooting Guide for Suzuki-Miyaura Reactions
ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient base; Low reaction temperature; Poor quality reagents or solvents.Use a fresh batch of catalyst; Try a different base (e.g., Cs₂CO₃, K₃PO₄); Increase the reaction temperature; Ensure all reagents and solvents are pure and anhydrous/degassed.
Protodeborylation of Boronate Ester Presence of water or protic solvents; Strong base.Use anhydrous conditions; Use a milder base (e.g., K₂CO₃, KF); Use a more stable boronate ester (e.g., MIDA boronate).[6][15]
Homocoupling of Aryl Halide Catalyst decomposition; Reaction conditions too harsh.Use a more stable ligand; Lower the reaction temperature.
Homocoupling of Boronate Ester Presence of oxygen; High catalyst loading.Ensure a strictly inert atmosphere; Reduce the catalyst loading.
Difficult Purification Co-elution of byproducts; Decomposition of product on silica gel.Try a different eluent system; Use boric acid-treated silica gel or alumina;[13] Consider recrystallization if the product is a solid.

Conclusion

The late-stage functionalization of complex molecules via isoindolin-7-yl boronates represents a powerful strategy for accelerating drug discovery programs. The Suzuki-Miyaura cross-coupling reaction provides a robust and versatile method for introducing a wide array of substituents onto the isoindolinone core. By understanding the underlying mechanism and adhering to best practices in experimental execution and purification, researchers can effectively leverage this methodology to generate novel chemical entities with enhanced therapeutic potential.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]

  • ACS Publications. A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System | Organometallics. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • The Chemical Society of Japan. A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. [Link]

  • ResearchGate. How to purify boronic acids/boronate esters?. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • DiVA. Iridium-Catalyzed C−H Activation Methods for Late-Stage Functionalization of Pharmaceuticals. [Link]

  • SciSpace. An overview of late-stage functionalization in today's drug discovery. [Link]

  • Reddit. Purification of alkyl Bpin/other alkyl boronic esters : r/Chempros. [Link]

  • RSC Publishing. Late stage C–H functionalization via chalcogen and pnictogen salts. [Link]

  • Chinese Chemical Society. Postassembly Modifications of Peptides via Metal-Catalyzed C–H Functionalization | CCS Chemistry. [Link]

  • ACS Symposium Series. Boron Chemistry: An Overview. [Link]

  • NSF Public Access Repository. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. [Link]

  • PMC. Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. [Link]

  • PMC. Programmable late-stage functionalization of bridge-substituted bicyclo[1.1.1]pentane bis-boronates. [Link]

  • ResearchGate. Late-stage functionalization The 1,4-boronate rearrangements enabled... | Download Scientific Diagram. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemical Society Reviews (RSC Publishing). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • PMC. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]

  • MDPI. Indolylboronic Acids: Preparation and Applications. [Link]

  • SpringerLink. Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. [Link]

  • PMC. Designing Functional and Responsive Molecules with Boronic Acids. [Link]

  • Drug Discovery and Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link]

  • PMC. The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

  • PubMed. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. [Link]

  • ScienceOpen. Recent developments in the medicinal chemistry of single boron atom-containing compounds. [Link]

  • MDPI. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

  • Semantic Scholar. The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. [Link]

  • Wiley Online Library. Boron-Based Functionalities Enhance, the Potency of 2,5-Dimethylfuran-Based IDO1 Inhibitors. [Link]

Sources

Scalable synthesis of (1-Oxoisoindolin-7-yl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of (1-Oxoisoindolin-7-yl)boronic Acid Derivatives

Strategic Overview & Retrosynthetic Analysis

The this compound scaffold represents a challenging yet high-value motif in medicinal chemistry, particularly for developing Cereblon (CRBN) modulators and PARP inhibitors. The 7-position of the isoindolin-1-one core is sterically congested and electronically distinct from the more accessible 4-, 5-, and 6-positions.

The Challenge: Direct C–H borylation of isoindolin-1-one typically favors the 5- or 6-positions due to electronic directing effects and steric hindrance at the 7-position (ortho to the carbonyl bridgehead). Consequently, a de novo construction of the isoindolinone ring from a pre-functionalized precursor is the only robust method for multi-gram to kilogram scale-up.

The Solution: This protocol details a scalable route utilizing Methyl 2-bromo-6-methylbenzoate as the starting material. This route avoids cryogenic organolithium steps (which are hazardous at scale) in favor of radical bromination and palladium-catalyzed Miyaura borylation.

Pathway Logic (Graphviz Visualization)

G SM Methyl 2-bromo-6-methylbenzoate (Starting Material) Inter1 Methyl 2-bromo-6-(bromomethyl)benzoate (Benzylic Bromide) SM->Inter1 Step 1: NBS, AIBN CCl4 or PhCF3, Reflux Inter2 7-Bromo-isoindolin-1-one (Key Halide Precursor) Inter1->Inter2 Step 2: NH3/MeOH Cyclization Product This compound Pinacol Ester Inter2->Product Step 3: B2Pin2, KOAc Pd(dppf)Cl2, Dioxane Hydrolysis This compound (Free Acid) Product->Hydrolysis Step 4 (Optional): NaIO4/HCl or Transesterification

Figure 1: Retrosynthetic workflow for the scalable production of 7-borono-isoindolin-1-one derivatives.

Critical Process Parameters & Safety

Before initiating the synthesis, the following parameters must be controlled to ensure reproducibility and safety.

ParameterSpecificationRationale
Catalyst Selection Pd(dppf)Cl₂·CH₂Cl₂ Superior thermal stability and resistance to air oxidation compared to Pd(PPh₃)₄. The large bite angle of dppf facilitates the reductive elimination of the bulky 7-substituted product.
Solvent (Step 1) Trifluorotoluene (PhCF₃) A greener, higher-boiling alternative to CCl₄ for radical bromination.
Solvent (Step 3) 1,4-Dioxane High boiling point (101°C) allows sufficient energy for the crowded coupling; easier to remove than DMSO.
Base (Step 3) Potassium Acetate (KOAc) Weak base prevents competitive Suzuki coupling (homocoupling) of the aryl halide.
Atmosphere Argon/Nitrogen (<5 ppm O₂) Oxygen poisons the Pd(0) species and promotes protodeboronation.

Detailed Protocols

Protocol A: Synthesis of 7-Bromo-isoindolin-1-one (Precursor)

This step constructs the lactam ring while positioning the bromine atom at the critical 7-position (adjacent to the carbonyl).

Reagents:

  • Methyl 2-bromo-6-methylbenzoate (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • AIBN (Azobisisobutyronitrile) (0.1 equiv)

  • Trifluorotoluene (PhCF₃) (5 mL/g of substrate)

  • Ammonia (7N in Methanol) (5.0 equiv)

Step-by-Step:

  • Radical Bromination:

    • Charge a reactor with Methyl 2-bromo-6-methylbenzoate and PhCF₃.

    • Add NBS and AIBN.

    • Heat to reflux (approx. 102°C) for 4–6 hours. Monitor by HPLC for consumption of starting material.

    • Note: Do not drive to >95% conversion if di-bromination (gem-dibromide) is observed. It is better to accept 5–10% unreacted material than to generate the difficult-to-remove di-bromo impurity.

    • Cool to room temperature (RT) and filter off the succinimide byproduct.

    • Concentrate the filtrate to yield the crude benzyl bromide oil.

  • Cyclization:

    • Dissolve the crude oil in THF (2 volumes).

    • Slowly add 7N NH₃ in MeOH (5 equiv) at 0°C to control the exotherm.

    • Allow the mixture to warm to RT and stir for 12 hours. The benzyl bromide amine displaces the ester methoxy group to close the ring.

    • Workup: Concentrate the solvent.[1] Slurry the residue in water/EtOAc. The product, 7-bromo-isoindolin-1-one , often precipitates as an off-white solid. Filter and wash with cold ether.

    • Yield Target: 65–75% (over 2 steps).

Protocol B: Miyaura Borylation (The Critical Step)

This protocol converts the aryl bromide to the pinacol boronate.

Reagents:

  • 7-Bromo-isoindolin-1-one (1.0 equiv)

  • Bis(pinacolato)diboron (B₂Pin₂) (1.2 equiv)

  • Pd(dppf)Cl₂[2][3][4][5][6]·CH₂Cl₂ (0.03 equiv / 3 mol%)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed) (10 mL/g)

Step-by-Step:

  • Setup:

    • In a dry 3-neck flask equipped with a condenser and internal thermometer, charge the aryl bromide, B₂Pin₂, and KOAc.

    • Perform three vacuum/nitrogen purge cycles to remove oxygen.

    • Add anhydrous 1,4-dioxane via syringe/cannula.

    • Add the catalyst Pd(dppf)Cl₂[2][3][7]·CH₂Cl₂ quickly under a positive stream of nitrogen.

  • Reaction:

    • Heat the mixture to 90°C .

    • Process Control: Monitor by HPLC every 2 hours. The reaction typically requires 4–8 hours.

    • Endpoint: Look for the disappearance of the bromide.

    • Caution: Extended heating beyond conversion can lead to protodeboronation (loss of the boron group), yielding unsubstituted isoindolin-1-one.

  • Workup:

    • Cool to RT. Filter the mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[8]

    • Purification: The residue is often a dark oil. Purify via flash column chromatography (SiO₂).

    • Eluent: Hexanes:EtOAc (gradient 80:20 to 50:50). The pinacol ester is moderately polar.

    • Yield Target: 70–85%.

Protocol C: Hydrolysis to Free Boronic Acid (Optional)

Note: In most pharmaceutical applications (e.g., Suzuki couplings), the pinacol ester (Protocol B) is used directly. The free acid is less stable and prone to dehydration into boroxines. Perform this step only if strictly necessary.

Reagents:

  • Pinacol ester (from Protocol B)

  • Sodium Periodate (NaIO₄) (3.0 equiv)

  • Ammonium Acetate (NH₄OAc) (3.0 equiv)

  • Acetone/Water (1:1)

Step-by-Step:

  • Dissolve the pinacol ester in Acetone/Water (1:1).

  • Add NaIO₄ and NH₄OAc. Stir at RT for 12–24 hours. The periodate oxidatively cleaves the pinacol diol.

  • Workup: Filter the white precipitate (insoluble iodate byproducts).

  • Evaporate acetone from the filtrate. Extract the aqueous layer with EtOAc.

  • Isolation: The free boronic acid, This compound , can be precipitated from the EtOAc layer by adding hexanes or by recrystallization from water/acetonitrile.

Quality Control & Analytics

AttributeMethodExpected Observation
Identity ¹H NMR (DMSO-d₆) 7-Bromo Precursor: Distinct aromatic pattern (doublet-triplet-doublet). Boronate Product: 12H singlet at ~1.3 ppm (Pinacol methyls). Aromatic protons shift upfield relative to bromide.
Purity HPLC-UV (254 nm) >98% area. Impurity limits: <0.5% Protodeboronated species (Isoindolin-1-one).
Boron Content ¹¹B NMR Pinacol Ester: Single peak at ~30–31 ppm. Free Acid: Broad peak at ~28–30 ppm (solvent dependent).

Troubleshooting Guide:

  • Issue: Low conversion in Borylation.

    • Fix: Check oxygen levels.[9] Sparge solvent with Argon for 30 mins prior to use. Increase catalyst loading to 5 mol%.

  • Issue: "Sticky" product in chromatography.

    • Fix: Boronic esters can streak on silica. Add 1% Triethylamine to the eluent to minimize interaction with silanols.

References

  • Miyaura Borylation Mechanism & Conditions: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[10] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters.[10] The Journal of Organic Chemistry, 60(23), 7508–7510.[10] Link

  • Synthesis of 7-Substituted Isoindolinones: Couture, A., Deniau, E., & Grandclaudon, P. (1993).[8] A Convenient Synthesis of 7-Substituted Isoindolin-1-ones. Tetrahedron, 49(24), 5291-5300.[8] (Foundational work on the cyclization strategy).

  • Scale-Up of Pd(dppf)Cl2 Catalysis: Colacot, T. J. (2019). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry. (Reference for catalyst stability in industrial settings).
  • Hydrolysis of Pinacol Esters: Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760.[8] Link

  • Safety of Pd-Catalyzed Reactions: Org. Process Res. Dev. 2018, 22, 351.[8] (Discusses exotherm management in large-scale couplings). Link

Sources

Troubleshooting & Optimization

Technical Support Center: (1-Oxoisoindolin-7-yl)boronic acid Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ISO-7B-STAB Subject: Preventing Protodeboronation in Cross-Coupling Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open / Actionable

Executive Summary: The "Silent Killer" of Yields

You are likely reading this because your Suzuki-Miyaura coupling involving (1-Oxoisoindolin-7-yl)boronic acid failed, resulting in the formation of unsubstituted 1-isoindolinone (hydrodeboronation product) rather than your desired biaryl.

This is not a random failure. The 7-position of the isoindolinone scaffold is chemically treacherous. It combines steric hindrance (ortho to the lactam ring) with electronic destabilization (proximity to the electron-withdrawing carbonyl). Under standard aqueous basic conditions, this molecule undergoes rapid protodeboronation —often faster than the oxidative addition step of the catalytic cycle.

This guide provides the mechanistic root cause and three validated protocols to stabilize this reagent.

Diagnostic: Why is Your Reaction Failing?

The Mechanism of Failure

Standard Suzuki couplings use aqueous base (e.g.,


, 

in

). For your specific molecule, this is fatal.
  • "Ate" Complex Formation: The hydroxide ion (

    
    ) attacks the empty p-orbital of the boron atom, forming a tetrahedral boronate "ate" complex.
    
  • Ipso-Protonation: In stable boronic acids, this complex undergoes transmetalation to Palladium. In this compound, the electron-withdrawing nature of the adjacent amide carbonyl stabilizes the transition state for protonation at the carbon-boron bond .

  • C-B Cleavage: The C-B bond breaks, releasing boric acid and the protodeboronated byproduct (1-isoindolinone).

Visualizing the Failure Pathway

Protodeboronation Start (1-Oxoisoindolin-7-yl) boronic acid Ate Tetrahedral Boronate 'Ate' Complex Start->Ate + Base Base Base (OH-) Base->Ate Transmetalation Transmetalation (Desired Path) Ate->Transmetalation Slow (Steric Hindrance) Protonation Ipso-Protonation (C-B Cleavage) Ate->Protonation Fast (Electronic Instability) Product Product (Biaryl) Transmetalation->Product Byproduct Byproduct (1-Isoindolinone) Protonation->Byproduct

Figure 1: The competition between productive transmetalation and destructive protodeboronation. In 7-substituted isoindolinones, the red path often dominates.

Troubleshooting & Immediate Fixes (FAQs)

Q: Can I just add more boronic acid to force the reaction?

A: No. Adding more reagent just generates more byproduct, which can poison the catalyst and complicate purification. You must change the conditions, not the stoichiometry.

Q: Which base should I use?

A: Switch to Anhydrous Bases. Avoid hydroxide sources (


, 

) and wet carbonates.
  • Recommendation: Use Potassium Phosphate (

    
    )  or Cesium Fluoride (
    
    
    
    )
    .
  • Why: Fluoride (

    
    ) activates the boronic acid for transmetalation without being basic enough to rapidly protonate the ipso-carbon [1].
    
Q: Does the catalyst matter?

A: Yes. Speed is your only defense. You need a catalyst system that undergoes oxidative addition and transmetalation faster than the boronic acid decomposes.

  • Avoid:

    
     (Too slow).
    
  • Use: Buchwald G3/G4 Precatalysts (e.g., XPhos Pd G3 or SPhos Pd G3). These bulky, electron-rich ligands facilitate rapid coupling of sterically hindered substrates [2].

Experimental Protocols (The Solutions)

If standard optimization fails, you must derivatize the boronic acid. We recommend two paths: MIDA Boronates (Slow Release) or Potassium Trifluoroborates (Stable Salts).

Comparison of Methods
ParameterFree Boronic AcidMIDA BoronatePotassium Trifluoroborate

Technical Support Center: Isoindolinone Suzuki Coupling Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Catalyst Loading & Reaction Optimization for Isoindolinone Scaffolds Ticket Priority: High (Process Chemistry / Medicinal Chemistry)

Introduction: The Isoindolinone Challenge

Welcome to the technical support hub for isoindolinone functionalization. You are likely here because your standard Suzuki conditions (Pd(PPh₃)₄ / Na₂CO₃) failed to drive the reaction to completion, or you are attempting to scale a process and need to reduce residual palladium.

The Core Problem: Isoindolinones possess a fused lactam ring. The amide nitrogen and the carbonyl oxygen are Lewis basic. In low-ligand environments (or with labile ligands like PPh₃), the isoindolinone substrate acts as a "poison," coordinating to the Palladium (Pd) center and forming an off-cycle resting state (Pd-Lactam complex). This shuts down the catalytic cycle, requiring high catalyst loadings (5–10 mol%) to force conversion.

This guide provides the protocols to break this inhibition, stabilize the active species, and lower catalyst loading to <0.5 mol% (5000 ppm) or even <500 ppm.

Module 1: Troubleshooting The "Stalled" Reaction

Symptom: Reaction initiates but stalls at 40–60% conversion. Adding more catalyst has diminishing returns. Diagnosis: Catalyst Deactivation (Poisoning) or Ligand Dissociation.

The Mechanism of Failure

Standard Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ relied on phosphine dissociation to create the active species. With isoindolinones, the substrate competes for the open coordination site. If the substrate binds, the catalyst precipitates as Pd-black or forms an inactive complex.

The Solution: Bulky, Electron-Rich Precatalysts

Switch to Buchwald G3 or G4 Precatalysts . These are air-stable Pd(II) complexes that rapidly reduce to mono-ligated Pd(0) species in solution. The bulky ligand (e.g., XPhos, SPhos) creates a "steric wall" that prevents the isoindolinone nitrogen from coordinating, while the electron-rich nature facilitates oxidative addition into electron-neutral aryl halides.

Decision Tree: Catalyst Selection

CatalystSelection Start Substrate Analysis Steric Is the Halide Ortho-Substituted? Start->Steric Electronic Is the Boronic Acid Unstable (Heterocycle)? Steric->Electronic No Cat2 Rec: Pd-SPhos G4 (Steric Bulk) Steric->Cat2 Yes (High Sterics) Cat1 Rec: Pd-XPhos G4 (General Purpose) Electronic->Cat1 No (Stable Phenyl) Cat3 Rec: Pd-RuPhos G4 (Electron Rich/Unstable) Electronic->Cat3 Yes (2-Pyridyl/Heteroaryl) Cat4 Rec: Pd(dppf)Cl2 (Cost-Effective Alternative) Electronic->Cat4 Budget Constraints

Figure 1: Decision matrix for selecting the optimal precatalyst based on substrate sterics and boronic acid stability.

Module 2: The "Missing Nucleophile" (Protodeboronation)

Symptom: Full consumption of the boronic acid, but low yield of product. Analysis shows the de-borylated heterocycle (H-Ar) as the major byproduct. Diagnosis: Protodeboronation.[1][2][3] The catalytic cycle is too slow, allowing the base/solvent to hydrolyze the C-B bond before transmetallation occurs.

Optimization Protocol

Isoindolinone couplings often require heat (80–100°C) to overcome the amide poisoning. However, high heat accelerates protodeboronation.

ParameterStandard Condition (High Risk)Optimized Condition (Low Risk)
Base Na₂CO₃ or K₂CO₃ (High pH)K₃PO₄ (Anhydrous) or K₂HPO₄
Solvent DMF/Water or Dioxane/Watern-Butanol or Toluene/Water (10:1)
Boron Source Boronic AcidMIDA Boronate or Pinacol Ester
Addition One-potSlow addition of Boronate (Syringe pump)

Technical Insight: If using unstable heteroaryl boronates, switch to Pd-RuPhos G4 . The RuPhos ligand promotes exceptionally fast transmetallation, effectively "grabbing" the boron species before it can decompose [1].

Module 3: The "Golden" Low-Loading Protocol (<500 ppm)

Objective: Reduce Pd loading from 5 mol% to <0.1 mol% (1000 ppm) for scale-up. Prerequisite: You must use a G3/G4 Precatalyst (e.g., XPhos Pd G4). Traditional catalysts (Pd(OAc)₂, Pd(PPh₃)₄) rarely work at this concentration for isoindolinones due to thermal instability.

Step-by-Step Methodology
  • Purification of Substrates:

    • Recrystallize the 5-bromoisoindolinone. Trace sulfur or synthesis byproducts are potent catalyst poisons at low ppm levels.

    • Tip: Pass the halide solution through a plug of activated carbon or silica before use.

  • The "Stock Solution" Technique (Do not weigh mg amounts):

    • Attempting to weigh 0.5 mg of catalyst leads to massive errors.

    • Prepare: Dissolve 10 mg of Pd-G4 precatalyst in 10 mL of THF (1 mg/mL).

    • Dose: For a 1 mmol reaction (approx 250 mg substrate), 0.1 mol% Pd is roughly 0.8 mg of catalyst. Add 0.8 mL of your stock solution.

  • The Reaction Setup (Inert Atmosphere is Critical):

    • At low loading, oxygen damage is amplified.

    • Degassing: Sparge solvents with Argon for 15 minutes before adding the catalyst.

    • Temperature: Increase temperature to 80–100°C. Low loading requires higher kinetic energy to maintain turnover frequency (TOF).

  • Visual Check:

    • The reaction should remain a clear orange/red/yellow solution.

    • Failure Mode: If the solution turns black (Pd precipitation) within 10 minutes, the loading is too low to sustain the active cycle against the poisons present. Increase loading by 2x.

Frequently Asked Questions (FAQs)

Q: Can I use Pd(OAc)₂ + Ligand instead of expensive Precatalysts? A: Yes, but you must perform an in situ activation. Mix Pd(OAc)₂ and the Ligand (ratio 1:1.2 to 1:2) in the solvent at 60°C for 30 minutes before adding the substrates. This generates the active species.[4][5] However, for isoindolinones, the G3/G4 precatalysts are significantly more reliable because they guarantee a 1:1 Pd:Ligand ratio and prevent the formation of inactive Pd-dimers [2].

Q: My isoindolinone has an unprotected N-H. Do I need to protect it? A: Ideally, yes. The N-H proton is acidic (pKa ~14), and the nitrogen is a donor. Protecting with Boc or SEM removes the ability of the nitrogen to bind tightly to Pd and prevents side-reactions with the base. If you must run it unprotected, use 3–4 equivalents of base to ensure the lactam remains deprotonated (if using strong base) or use a non-coordinating weak base like K₃PO₄ in an alcohol solvent [3].

Q: How do I remove residual Palladium after the reaction? A: Isoindolinones love to bind Pd. Standard washes won't work.

  • Add a metal scavenger (e.g., SiliaMetS® Thiol or QuadraPure™ TU ) at 60°C for 1 hour post-reaction.

  • Filter through Celite.

  • Crystallization is the most effective final step.

Visualizing the Inhibition Pathway

The diagram below illustrates why standard catalysts fail and how bulky ligands protect the cycle.

InhibitionMechanism Pd0 Active Pd(0)-Ligand OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast with Bulky Ligands DeadCat Inactive Pd-Lactam Complex (Catalyst Death) Pd0->DeadCat Low Steric Ligand (e.g. PPh3) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Prod Reductive Elimination (Product Release) TransMet->Prod Prod->Pd0 Regeneration Isoin Isoindolinone Substrate (N-Coordination) Isoin->DeadCat Binds Pd Center

Figure 2: Competitive pathways between the productive catalytic cycle (Green) and substrate inhibition (Red). Bulky ligands prevent the red path.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[6] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[6] Journal of the American Chemical Society, 132(40), 14073–14075.[6]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Heterocyclic Carbene-Containing Palladium Precatalysts for the Suzuki–Miyaura Coupling of Unstable Boronic Acids.[2] The Journal of Organic Chemistry, 79(9), 4161–4166.

  • Mailyan, A. K., et al. (2022).[7] Development of a Robust and Scalable Synthetic Route for a Potent and Selective Isoindolinone PI3Kγ Inhibitor. Organic Process Research & Development, 26(10), 2915–2925.[7]

Sources

Solubility issues with (1-Oxoisoindolin-7-yl)boronic acid in dioxane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1-Oxoisoindolin-7-yl)boronic acid

Guide: Troubleshooting Solubility Issues in Dioxane for Cross-Coupling Reactions

Welcome to the technical support guide for this compound. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your research. This guide addresses one of the most common challenges encountered with this reagent: its limited solubility in 1,4-dioxane, a widely used solvent in palladium-catalyzed cross-coupling reactions.

The unique structure of this compound, featuring a polar lactam ring system and a hydrophilic boronic acid moiety, presents a solubility profile that can be challenging in moderately polar ethereal solvents like dioxane.[1] This guide offers a systematic, multi-tiered approach to diagnose and resolve these issues, ensuring your reactions proceed efficiently and reproducibly.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (CAS No. 2377610-19-8) is a synthetic building block characterized by a 1-oxoisoindoline core functionalized with a boronic acid group.[2] Boronic acids are exceptionally versatile intermediates in organic synthesis, most notably for their use in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3][4] The isoindolinone scaffold is a privileged structure found in many biologically active molecules, making this reagent particularly valuable for the synthesis of novel compounds in drug discovery and materials science.[1]

Q2: I observe undissolved solid in my reaction vial. Why does this compound have poor solubility in pure dioxane?

The solubility challenge arises from a mismatch between the solute's properties and the solvent.

  • High Polarity and Hydrogen Bonding: The molecule possesses two key polar functional groups: the lactam (a cyclic amide) and the boronic acid (-B(OH)₂). The N-H proton of the lactam and the -OH protons of the boronic acid are strong hydrogen bond donors, while the carbonyl and hydroxyl oxygens are hydrogen bond acceptors. This leads to strong intermolecular interactions (self-association) and a high crystal lattice energy, which the moderately polar, non-protic dioxane has difficulty disrupting.

  • Boroxine Formation: Like many boronic acids, this compound can undergo dehydration, especially upon heating, to form a cyclic trimeric anhydride called a boroxine.[5] Boroxines have significantly different physical properties, including solubility, which can complicate the reaction by introducing a new, often less reactive, species into the mixture.

Q3: What are the direct consequences of poor solubility on my Suzuki-Miyaura coupling reaction?

Incomplete solubility is not a minor inconvenience; it is a critical reaction failure mode. The consequences include:

  • Stalled or Incomplete Reactions: The reaction can only occur in the solution phase. If the boronic acid is not dissolved, its effective concentration is near zero, leading to extremely slow or incomplete conversion of your starting materials.[6]

  • Poor Reproducibility: The amount of dissolved material can vary between experiments depending on minor fluctuations in temperature, stirring rate, and water content, leading to inconsistent yields.

  • Side Reactions: At elevated temperatures required to force dissolution, sensitive functional groups may degrade. More importantly, the low concentration of the desired boronic acid can favor side reactions like protodeboronation (loss of the boronic acid group) or homocoupling of the coupling partner.[7]

Systematic Troubleshooting Guide

Effective troubleshooting follows a logical progression from simple adjustments to more complex system modifications. This workflow is designed to find the most efficient solution for your specific experimental context.

G cluster_0 Problem Identification cluster_1 Level 1: Initial Optimization cluster_2 Level 2: System Modification cluster_3 Level 3: Advanced Strategies cluster_4 Resolution A Observe Undissolved Solid or Stalled Reaction B Increase Temperature (e.g., 80-110 °C) A->B First Step C Adjust Concentration (High Dilution) A->C Alternative First Step D Introduce a Co-Solvent (e.g., Dioxane/H₂O, Dioxane/DMF) B->D If still insoluble F Convert to Boronic Ester (e.g., Pinacol Ester) B->F If degradation occurs or insolubility persists C->D If rate is too slow E Evaluate Base Choice (e.g., K₃PO₄, Cs₂CO₃) D->E Optimize further G Use Phase-Transfer Catalyst (for biphasic systems) D->G If biphasic & slow H Achieve Homogeneous Solution & Successful Reaction D->H Success E->H Success F->H Success G->H Success

Caption: Logical workflow for troubleshooting solubility issues.

Level 1: Initial Optimization (Least Invasive)
  • Increase Reaction Temperature: The most common initial step is to leverage thermal energy. Heating the reaction mixture to 80-110 °C often provides sufficient energy to overcome the crystal lattice forces and improve solubility.[8]

    • Causality: Increased temperature raises the kinetic energy of solvent molecules, enhancing their ability to solvate the boronic acid. It also increases the equilibrium solubility limit of the compound.

    • Trustworthiness Check: Monitor your reaction by TLC or LC-MS. If you observe decomposition of starting materials or the appearance of byproducts (like those from protodeboronation), this method may be too harsh.

  • Adjust Concentration: While counterintuitive, working at higher dilution (lower concentration) can sometimes aid in dissolving all reactants before the reaction begins.

    • Causality: Although the rate may be slower, ensuring all components are in solution before catalysis begins is paramount for a clean reaction profile.

    • Trustworthiness Check: This is a trade-off. If the reaction becomes too slow, this is not a viable solution. It is often used in combination with other techniques.

Level 2: Solvent System & Reagent Modification

If Level 1 adjustments are insufficient, modifying the reaction medium is the next logical step.

  • Employ a Co-Solvent: This is the most powerful and widely accepted strategy. Adding a small amount of a more polar solvent can dramatically increase the polarity of the bulk medium, improving solubilization.

    • Causality: A polar co-solvent more effectively solvates the polar functional groups of the boronic acid. Water is particularly effective as it also helps dissolve the inorganic base required for the catalytic cycle.[4]

    • Trustworthiness Check: The choice of co-solvent and its ratio is critical and may require screening. The goal is to create a single, homogeneous phase at the reaction temperature.

Co-Solvent SystemTypical Ratio (Dioxane:Co-solvent)AdvantagesDisadvantages & Considerations
Water (H₂O) 10:1 to 2:1Excellent for dissolving inorganic bases (K₂CO₃, K₃PO₄). Often accelerates the crucial transmetalation step in the Suzuki cycle.[8]Can promote protodeboronation, especially at high temperatures. May hydrolyze sensitive functional groups (e.g., esters).[9]
DMF or DMA 10:1 to 5:1Highly polar aprotic solvents, excellent at dissolving polar organic molecules. Can create a homogeneous system.High boiling points can make removal difficult. May coordinate to the palladium center, affecting catalytic activity.
Toluene 1:1Can help solubilize non-polar coupling partners. Often used in a tri-phasic system (Toluene/Dioxane/Water).Less effective for dissolving the polar boronic acid itself.
Ethanol (EtOH) 10:1A polar protic solvent that can aid solubility through hydrogen bonding.Can participate in side reactions. Use with caution.
  • Evaluate Base Selection: The base is not just a spectator; its physical properties matter.

    • Causality: The base must have some solubility to deprotonate the boronic acid, forming the active boronate species for transmetalation. Finely powdered, anhydrous bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) offer a large surface area and are highly effective, especially in the presence of water as a co-solvent.[7][8]

    • Trustworthiness Check: If your reaction mixture is a slurry with large clumps of base, it's a sign of poor mass transfer. Ensure the base is a fine, free-flowing powder and that stirring is vigorous.

Level 3: Advanced Strategies

When the boronic acid itself is the intractable issue, a chemical modification may be the best path forward.

  • In-Situ or Ex-Situ Conversion to a Boronic Ester: Boronic acids can be converted to boronate esters (e.g., pinacol esters). These esters are significantly less polar, more stable to protodeboronation, and often exhibit much greater solubility in organic solvents.[4]

    • Causality: The esterification process replaces the polar, hydrogen-bonding -OH groups with lipophilic alkyl groups, drastically reducing the molecule's polarity and ability to self-associate.

    • Trustworthiness Check: While this adds a synthetic step, it is often the most robust solution for chronically insoluble or unstable boronic acids. The resulting ester can be isolated and purified, or in some cases, generated in situ.

  • Use a Phase-Transfer Catalyst (PTC): If you are using a biphasic system (e.g., Dioxane/H₂O) and the reaction is sluggish despite heating, poor transfer of the activated boronate from the aqueous phase to the organic phase (where the catalyst and halide reside) is likely the cause.

    • Causality: A PTC, such as tetrabutylammonium bromide (TBAB), forms a lipophilic ion pair with the boronate anion, shuttling it into the organic phase where it can engage with the palladium catalyst.[8]

    • Trustworthiness Check: Add 5-10 mol% of TBAB to your reaction. A significant rate enhancement indicates that mass transfer was indeed the rate-limiting step.

Illustrative Protocol & Mechanistic Insight

Protocol: Suzuki-Miyaura Coupling with a Dioxane/Water Co-Solvent System

This protocol is a starting point and should be optimized for your specific coupling partners.

  • Reagent Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), your aryl halide (1.0 eq.), and finely powdered K₃PO₄ (2.0-3.0 eq.).

  • Inerting the Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio. The total concentration should be approximately 0.1 M with respect to the aryl halide.

  • Catalyst Addition: In a separate vial, weigh the palladium precatalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary. Add this solid to the reaction flask under a positive flow of inert gas.

  • Reaction Execution: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring and Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[8]

The Suzuki-Miyaura Catalytic Cycle: Why Solubility is Paramount

G cluster_product Pd0 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition RedElim R¹-R² (Product) Transmetal R¹-Pd(II)L₂-R² (Di-organo Complex) OxAdd->Transmetal Transmetalation (RATE LIMITING) Transmetal->Pd0 Reductive Elimination Transmetal->RedElim Boronate R²-B(OH)₃⁻ (Activated Boronate) Boronate->Transmetal Solubility_Note2 CRITICAL STEP 2: Activated boronate must be in solution to react with the Pd complex. BoronicAcid R²-B(OH)₂ (Boronic Acid) BoronicAcid->Boronate Activation Solubility_Note1 CRITICAL STEP 1: Boronic acid must be in solution to be activated by the base. Base Base (e.g., K₃PO₄) Base->Boronate ArX R¹-X (Aryl Halide) ArX->OxAdd

Sources

Purification of 7-substituted isoindolinones from boronic acid residues

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISO-PUR-007 Subject: Removal of Stubborn Boronic Acid Residues from 7-Substituted Isoindolinone Scaffolds Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Sticky" Problem

You are likely here because your 7-substituted isoindolinone product is co-eluting with boronic acid residues, or you are seeing "streaking" on your silica column that ruins your separation.

The Root Cause:

  • Amphiphilicity: Boronic acids are amphiphilic. They possess a greasy aryl group and a polar, hydrogen-bonding

    
     head.
    
  • Silanol Interaction: The Lewis-acidic boron atom coordinates reversibly with the Lewis-basic silanol groups (

    
    ) on silica gel. This causes severe tailing (streaking).
    
  • The "7-Substituted" Trap: 7-substituted isoindolinones possess a substituent ortho to the lactam nitrogen. This creates steric crowding and often forces the molecule into a conformation that increases its polarity or alters its solubility, frequently making it co-elute with polar boronic impurities in standard DCM/MeOH systems.

This guide provides three tiers of intervention: Chemical Scavenging , Workup Modification , and Chromatographic Engineering .

Module 1: Decision Matrix & Workflow

Before choosing a method, assess your substrate's stability.

PurificationWorkflow Start Start: Crude Reaction Mixture CheckSub Is the 7-substituent oxidation sensitive? (e.g., thioethers, free amines) Start->CheckSub Oxidation Method A: Oxidative Workup (Convert Boron -> Phenol) CheckSub->Oxidation No (Stable) Scavenger Method B: Solid-Supported Scavenging (PS-DEAM / PS-Trisamine) CheckSub->Scavenger Yes (Sensitive) Extraction Method C: Sorbitol/Base Extraction (Liquid-Liquid) CheckSub->Extraction Yes (Cost-Sensitive) Chromatography Final Polish: Chromatography (Alumina or C18) Oxidation->Chromatography Scavenger->Chromatography Extraction->Chromatography

Figure 1: Decision tree for selecting the appropriate purification strategy based on substrate stability and resource availability.

Module 2: Chemical Interventions (The "Kill" Steps)

Protocol A: Oxidative Workup (The "Phenol Switch")

Best for: Stable substrates where the boronic acid impurity is difficult to separate.

The Logic: Boronic acids are hard to separate. Phenols (the oxidation product) are easy. By oxidizing the residual boronic acid, you drastically change its polarity (


), making silica chromatography effective.

Step-by-Step:

  • Dissolve the crude mixture in THF/Water (1:1) .

  • Add 1.5 equivalents of Sodium Perborate (

    
    ) or 30% Hydrogen Peroxide (
    
    
    
    ).
  • Stir at room temperature for 15–30 minutes .

    • Checkpoint: Monitor by TLC.[1][2] The boronic acid spot (often streaking near baseline) should disappear, replaced by a distinct, less polar phenol spot.

  • Quench with saturated aqueous

    
     or 
    
    
    
    (if peroxide was used).
  • Extract with EtOAc.[3] The phenol remains in the organic layer but is now easily separable from your isoindolinone on silica.

Protocol B: Solid-Supported Scavenging (PS-DEAM)

Best for: High-value, late-stage intermediates or oxidation-sensitive compounds.

The Logic: Polymer-Supported Diethanolamine (PS-DEAM) acts as a "boron sponge." The diethanolamine moiety forms a highly stable, covalent zwitterionic complex with the boron atom.

Step-by-Step:

  • Dissolve crude product in DCM or THF (avoid MeOH as it competes for boron binding).

  • Add PS-DEAM resin (2–3 equivalents relative to the estimated residual boronic acid).[4]

  • Shake or stir gently (do not use a magnetic stir bar as it grinds the beads) for 2–4 hours .

  • Filter the mixture through a fritted funnel.

  • Result: The boronic acid stays trapped on the beads; your 7-substituted isoindolinone passes through in the filtrate.

Module 3: Chromatographic Engineering

If chemical modification is not possible, you must alter the stationary phase environment to prevent the "boron-silanol" interaction.

Strategy 1: The Sorbitol Wash (Pre-Column)

Before loading the column, perform a specific extraction to pull boron into the aqueous phase. Boronic acids form water-soluble complexes with sorbitol.

Table 1: Sorbitol Extraction Protocol

StepActionMechanism
1 Dissolve crude in EtOAc or DCM.Prepares organic phase.[5][6]
2 Prepare 1M D-Sorbitol and 1M Na2CO3 (aq).Sorbitol acts as the chelator; Base ionizes the complex.
3 Wash organic layer 2x with Sorbitol/Base mix.Boronic acid forms a cyclic boronate ester with sorbitol (water soluble).
4 Wash 1x with Brine.Removes residual water/salts.
5 Dry over

and concentrate.
Product is now significantly depleted of boron.
Strategy 2: Stationary Phase Modification

Standard silica gel is acidic (


). This acidity promotes hydrogen bonding with the amide of the isoindolinone and the boronic acid.
  • Option A: Use Alumina (Neutral or Basic).

    • Isoindolinones are stable on alumina. Boronic acids adhere much more strongly to alumina than to silica, often staying at the baseline while the product elutes.

  • Option B: The "TEA" Trick.

    • Pre-wash your silica column with mobile phase containing 1% Triethylamine (TEA) .

    • Why: TEA blocks the active silanol sites.

    • Caution: This makes the column "faster" (lower retention times). You may need to reduce the polarity of your eluent (e.g., use less MeOH) to compensate.

Module 4: The "7-Substituted" Nuance

Why is your molecule specifically difficult?

The 7-position of the isoindolinone ring is spatially adjacent to the lactam


. Substituents here (especially aryls introduced via Suzuki) create a "twisted" conformation relative to the fused ring system.
  • Solubility Issues: 7-substituted isoindolinones often exhibit poor solubility in Ether/Hexanes, preventing the use of trituration (a common method to crash out boronic acids).

  • Aggregation: The exposed

    
     and 
    
    
    
    can lead to dimer formation, which might co-elute with boronic acid dimers (boroxines).

Recommendation: If your product is a solid, attempt recrystallization from Acetonitrile/Water . Boronic acids are soluble in cold acetonitrile/water mixtures, whereas many rigid isoindolinones will crystallize out upon cooling.

Troubleshooting FAQs

Q: I see three spots on TLC for my boronic acid. Which one is it? A: Boronic acids exist in equilibrium between the free acid (monomer), the boroxine (trimer anhydride), and dimers.

  • Diagnostic: Add a drop of pinacol to your NMR tube or TLC sample. It will collapse all species into a single pinacol ester spot, confirming the total boron load.

Q: My product is acid-sensitive. Can I use the Sorbitol wash? A: The Sorbitol wash is basic (


). If your product is base-sensitive (e.g., hydrolyzable esters), skip this. Instead, use PS-DEAM  resin in anhydrous DCM, which is pH neutral.

Q: I used Pinacol Boronate esters in the reaction, not free acids. Do I still have this problem? A: Yes. Pinacol esters hydrolyze slowly on silica, leading to streaking. Furthermore, pinacol esters are often less polar and may co-elute directly with your product.

  • Fix: Treat the crude with sodium periodate (

    
    )  in THF/Water to cleave the pinacol ester back to the free acid, then use the Sorbitol wash  to remove it.
    

References

  • Lennon, I. C., et al. "Removal of Boronic Acid Impurities from Reaction Mixtures." Org.[6][7][8] Process Res. Dev., vol. 16, no. 5, 2012.

    • Key Insight: Establishes the efficiency of sorbitol extraction and PS-DEAM scavenging.
  • Biotage Application Note. "Strategies for the Removal of Boronic Acids." Biotage Technical Literature.

    • Key Insight: detailed protocols for resin loading and solvent comp
  • Willis, M. C., et al. "Synthesis of 7-Substituted Isoindolinones via Suzuki Cross-Coupling." Tetrahedron, vol. 65, 2009.[9]

    • Key Insight: Discusses the specific steric challenges of the 7-position in isoindolinone synthesis.

Sources

Technical Support Center: Stability of (1-Oxoisoindolin-7-yl)boronic acid in Aqueous Base

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for researchers working with (1-Oxoisoindolin-7-yl)boronic acid, focusing on its stability in aqueous basic solutions. As a Senior Application Scientist, this document synthesizes established chemical principles with practical, field-proven insights to help you navigate the challenges associated with this compound.

Introduction: The Challenge of Boronic Acid Stability

Boronic acids are invaluable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and are increasingly utilized as pharmacophores in drug design.[1][2][3] However, their utility is often tempered by their inherent instability under various conditions. Aqueous basic environments, frequently employed in cross-coupling reactions, can promote degradation pathways such as protodeboronation and oxidation, leading to reduced yields and the formation of impurities.[4][5][6][7]

This compound, with its unique structural features, presents its own set of stability considerations. This guide will address the common questions and troubleshooting scenarios encountered when working with this specific boronic acid in aqueous basic media.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an aqueous base?

A1: Like other arylboronic acids, this compound is susceptible to two main degradation pathways in aqueous basic solutions:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is often accelerated under both acidic and basic conditions.[5][6][7] For some arylboronic acids, the rate of protodeboronation can be rapid in basic media.[5]

  • Oxidation: The boronic acid moiety can be oxidized to the corresponding phenol. This is a significant concern, especially in the presence of reactive oxygen species.[4][8]

The presence of the oxoisoindolinone core may influence the rate of these degradation pathways due to its electronic and steric properties.

Q2: How does pH affect the stability of this compound?

A2: The pH of the aqueous solution plays a critical role in the stability of boronic acids. In basic solutions (pH > pKa), the boronic acid exists predominantly in its anionic tetrahedral boronate form.[3] While this form is often more stable towards hydrolysis than the neutral trigonal form, high pH can also accelerate protodeboronation for certain arylboronic acids.[5] It is crucial to carefully control the pH to balance the requirements of the reaction (e.g., for efficient Suzuki coupling) with the stability of the boronic acid.

Q3: Are there any visual indicators of degradation?

A3: Visual inspection alone is not a reliable method for assessing the stability of this compound. Degradation products are typically colorless and will not produce a noticeable change in the appearance of the solution. Therefore, analytical monitoring is essential.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Explanation
Low reaction yield in Suzuki-Miyaura coupling Degradation of the boronic acid: The boronic acid may be degrading under the basic reaction conditions before it can participate in the catalytic cycle.1. Optimize Base and pH: Use the mildest effective base and the lowest possible pH that still promotes efficient transmetalation. Consider using carbonate or phosphate bases instead of stronger hydroxides. 2. Minimize Reaction Time: Extended reaction times at elevated temperatures can lead to significant degradation. Monitor the reaction progress closely and quench it as soon as it reaches completion. 3. Degas Solvents Thoroughly: Oxygen can promote oxidative degradation. Ensure all solvents are rigorously degassed with an inert gas (e.g., argon or nitrogen) before use.
Presence of 1-oxoisoindoline as a major byproduct Protodeboronation: This is a strong indicator that the C-B bond is being cleaved under the reaction conditions.1. Use a Co-solvent: Adding a non-aqueous, aprotic co-solvent like dioxane or THF can reduce the concentration of water and may slow down the rate of protodeboronation. 2. Protect the Boronic Acid: Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the reaction. The ester can then hydrolyze in situ to release the active boronic acid.[9] However, be aware that some esters can also undergo accelerated protodeboronation.[6][10]
Inconsistent analytical results (e.g., variable peak areas in HPLC) On-column degradation: The boronic acid may be degrading during the HPLC analysis itself, particularly on reverse-phase columns.1. Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or trifluoroacetic acid) can suppress the ionization of residual silanol groups on the column, which can catalyze degradation.[11] 2. Use a Shorter Column or Faster Gradient: Reducing the residence time of the analyte on the column can minimize the opportunity for on-column degradation.[11] 3. Employ a Specialized Column: Consider using a column with end-capping or a different stationary phase that is less prone to interacting with boronic acids.

Experimental Protocols

Protocol 1: Monitoring the Stability of this compound in Aqueous Base by HPLC

This protocol outlines a general method for assessing the stability of your boronic acid under specific basic conditions.

Objective: To quantify the degradation of this compound over time in a buffered aqueous solution.

Materials:

  • This compound

  • Aqueous buffer of desired pH (e.g., phosphate or borate buffer)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a minimal amount of a suitable organic solvent (e.g., acetonitrile or DMSO). Dilute to a final known concentration with the aqueous buffer of your choice.

  • Incubation: Maintain the solution at a constant temperature (e.g., room temperature or the intended reaction temperature).

  • Sampling: At regular time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Quenching (Optional but Recommended): Immediately dilute the aliquot with a solution that will stop or significantly slow down the degradation (e.g., an acidic mobile phase).

  • HPLC Analysis: Inject the samples onto the HPLC system.

    • Mobile Phase: A typical starting point is a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Detection: Monitor at a wavelength where this compound has a strong absorbance.

  • Data Analysis: Plot the peak area of the this compound peak as a function of time to determine the rate of degradation.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[12]

Objective: To identify potential degradation products of this compound under basic and oxidative stress conditions.

Materials:

  • This compound

  • Sodium hydroxide solution (e.g., 0.1 M)

  • Hydrogen peroxide solution (e.g., 3%)

  • HPLC-MS system

Procedure:

  • Base-Induced Degradation:

    • Dissolve a known amount of the boronic acid in a solution of sodium hydroxide.

    • Incubate at a controlled temperature (e.g., 50°C) for a set period (e.g., 24 hours) or until significant degradation is observed by HPLC.

    • Analyze the sample by HPLC-MS to identify the masses of the degradation products.

  • Oxidative Degradation:

    • Dissolve a known amount of the boronic acid in a suitable solvent and add hydrogen peroxide.

    • Incubate at room temperature, protected from light, for a set period or until significant degradation is observed.

    • Analyze the sample by HPLC-MS to identify the masses of the degradation products.

Data Interpretation: The mass of the degradation products can provide clues to their structures. For example, a mass corresponding to the loss of the B(OH)2 group and the addition of a hydrogen atom would indicate protodeboronation. A mass corresponding to the addition of an oxygen atom would suggest oxidation to the phenol.

Visualization of Key Concepts

degradation_pathways cluster_boronic_acid This compound cluster_degradation Degradation Pathways Aqueous Base (e.g., NaOH, K2CO3) Aqueous Base (e.g., NaOH, K2CO3) Aqueous_Base Aqueous_Base Boronic_Acid This compound Aqueous_Base->Boronic_Acid High pH Protodeboronation Protodeboronation (C-B Cleavage) Boronic_Acid->Protodeboronation H2O Oxidation Oxidation (to Phenol) Boronic_Acid->Oxidation [O]

Caption: Primary degradation pathways of this compound in aqueous base.

analytical_workflow Start Experiment Start Prepare_Sample Prepare Boronic Acid in Aqueous Base Start->Prepare_Sample Incubate Incubate at Controlled Temperature Prepare_Sample->Incubate Time_Point Time Point? Incubate->Time_Point Sample Withdraw Aliquot Time_Point->Sample Yes End Experiment End Time_Point->End No Analyze Analyze by HPLC/HPLC-MS Sample->Analyze Analyze->Incubate Data_Analysis Analyze Data (Degradation Rate, Byproducts) Analyze->Data_Analysis

Caption: Workflow for monitoring boronic acid stability over time.

References

  • Gillis, E. A., & Raines, R. T. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. PNAS, 118(9), e2018858118.
  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (2015, June 29). Arylboronic Acids. Retrieved from [Link]

  • Wimmer, B. C., & Klymchenko, A. S. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry, 78(10), 4814-4822.
  • Gillis, E. A., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018858118.
  • Cox, P. A., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1283-1296.
  • Cox, P. A., et al. (2022).
  • Kim, T., et al. (2021). Recent progress in self-healing polymers and hydrogels based on reversible dynamic B–O bonds: boronic/boronate esters, borax, and benzoxaborole. Journal of Materials Chemistry A, 9(20), 12096-12119.
  • ResearchGate. (2018, January 18). Boronic acid and Polyesters?. Retrieved from [Link]

  • Plamondon, L., & Wuest, J. D. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Kumar, A., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(18), 4785-4792.
  • Wimmer, B. C. (2015, January 21). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures.
  • ResearchGate. (2022, April 18). In Situ Studies of Arylboronic Acids/Esters and R 3 SiCF 3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • STEMart. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Boron. Retrieved from [Link]

  • Gillis, E. A., & Raines, R. T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PMC.
  • Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Retrieved from [Link]

  • 001CHEMICAL. (n.d.). CAS No. 2377610-19-8, this compound. Retrieved from [Link]

  • MDPI. (2020, September 21). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • AWS. (n.d.). Supporting Information Identification of Boronic Acid Derivatives as an Active Form of N- Alkylaminoferrocene-Based Anticancer Prodrugs and Their Radiolabeling with 18F. Retrieved from [Link]

Sources

Technical Guide: Choice of Base for (1-Oxoisoindolin-7-yl)boronic Acid Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ortho-Carbonyl" Challenge

Coupling (1-Oxoisoindolin-7-yl)boronic acid presents a unique convergence of synthetic challenges. Unlike standard phenylboronic acids, this substrate features a boronic acid moiety at the C7 position—directly adjacent to the lactam carbonyl (C1).

The Core Conflict:

  • Steric Hindrance: The C7 position is sterically crowded by the adjacent carbonyl oxygen, significantly slowing the rate of transmetallation.

  • Protodeboronation: The electron-withdrawing nature of the adjacent carbonyl destabilizes the C–B bond. Under standard aqueous/basic conditions, the rate of hydrolytic C–B bond cleavage (protodeboronation) often exceeds the rate of cross-coupling.

  • Lactam Acidity: The free lactam N–H (pKa ~17) can be deprotonated by strong bases, creating an anionic species that may coordinate to Palladium, poisoning the catalyst or altering solubility profiles.

This guide prioritizes kinetic acceleration of transmetallation while minimizing hydrolytic pathways .

Base Selection Matrix

The choice of base is the single most critical variable for this substrate. The following table contrasts standard bases with recommended alternatives for this specific scaffold.

Base SystempKa (conj. acid)SuitabilityMechanistic Impact on 7-Isoindolinyl Scaffold
K₃PO₄ (aq/org) 12.3High Recommended Starting Point. The "anhydrous" or low-water phosphate system buffers pH effectively, activating the boronic acid without generating high concentrations of corrosive hydroxide ions that drive protodeboronation.
CsF / KF 3.2 (HF)Critical "Rescue" Condition. Fluoride activates the boronic acid via the formation of a fluoroborate species (Ar-BF₃⁻) rather than a hydroxyborate. This bypasses the hydroxide-dependent decomposition pathway.
Na₂CO₃ (aq) 10.3LowAvoid. High water content and moderate basicity often lead to rapid protodeboronation of ortho-carbonyl boronic acids before coupling can occur.
Cs₂CO₃ 10.3MediumUseful only in anhydrous conditions (e.g., Toluene/Cs₂CO₃). In the presence of water, it is too aggressive for this substrate.
Et₃N / DIPEA 10.7Very LowGenerally ineffective for activating boronic acids in Suzuki manifolds; primarily used for Pd-ligand stabilization or Heck reactions.

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the competition between the productive Cross-Coupling pathway and the destructive Protodeboronation pathway.

G Start Start: this compound Base Base Activation Start->Base Boronate Boronate 'Ate' Complex (Activated) Base->Boronate Formation of Ar-B(OH)3- or Ar-BF3- Transmetallation Transmetallation (Rate Limiting Step) Boronate->Transmetallation High Pd Loading / Bulky Ligand Decomp Protodeboronation (Hydrolysis) Boronate->Decomp High Water / Strong Base Product Coupled Product (C7-Aryl Isoindolinone) Transmetallation->Product Reductive Elimination Byproduct Byproduct (Unsubstituted Isoindolinone) Decomp->Byproduct C-B Bond Cleavage

Caption: Kinetic competition between productive coupling (green path) and destructive protodeboronation (red path). Success depends on accelerating the green path relative to the red.

Troubleshooting Guide (Q&A)

Scenario A: "I see full consumption of the starting material, but only the de-boronated byproduct (isoindolin-1-one) is formed."

Diagnosis: Rapid Protodeboronation. The reaction conditions are too "wet" or the base is generating too much hydroxide. The rate of hydrolysis is faster than the rate of transmetallation.

Solution:

  • Switch to Anhydrous Fluoride Activation: Move to CsF (2-3 equiv) in anhydrous Dioxane or THF .

    • Why: Fluoride activates the boron to form [Ar-BF3]- which is less prone to protonolysis than the hydroxy-boronate [Ar-B(OH)3]-.

  • Increase Catalyst Activity: Switch to a catalyst system with a bulky, electron-rich phosphine like Pd(OAc)₂ + SPhos or XPhos Pd G2 .

    • Why: These ligands create a very active Pd(0) species that accelerates the transmetallation step, allowing the coupling to "outrun" the decomposition.

Scenario B: "The reaction is stalled. Starting material remains, and the catalyst turns into a black precipitate (Pd black)."

Diagnosis: Catalyst Poisoning or Inactivation. The free lactam NH might be coordinating to the Palladium, or the oxidative addition into the aryl halide partner is too slow.

Solution:

  • Protect the Lactam: If possible, protect the nitrogen with a Boc or SEM group.

    • Why: This prevents the formation of the amidate anion (Ar-CON⁻-R), which can displace ligands on the Palladium center and shut down the catalytic cycle.

  • Use a Pre-formed Catalyst: Instead of mixing Pd(OAc)₂ and PPh₃, use Pd(dppf)Cl₂·DCM or Pd(dtbpf)Cl₂ .

    • Why: Bidentate ligands prevent ligand dissociation and Pd-black formation.

Scenario C: "I am getting low yields using Na₂CO₃ in DMF/Water."

Diagnosis: Suboptimal Solvent/Base Match. DMF decomposes to amines at high temperatures, and water promotes hydrolysis of your unstable boronic acid.

Solution:

  • Change Solvent System: Switch to 1,4-Dioxane/Water (10:1) or Toluene/Water (10:1) .

    • Why: Dioxane and Toluene are less polar than DMF, which can help stabilize the active catalyst species and reduce the solubility of hydroxide ions, slowing down decomposition.

  • Switch Base: Use K₃PO₄·H₂O (tribasic potassium phosphate monohydrate).

    • Why: Phosphate is a milder base in organic solvents and buffers the pH effectively.

Optimized Experimental Protocols

Protocol A: The "Standard" High-Activity Method

Best for initial screening when the coupling partner is a standard aryl bromide.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1][2]

    • This compound (1.5 equiv)

    • Pd(OAc)₂ (5 mol%)

    • SPhos (10 mol%) — Critical for steric bulk

    • K₃PO₄ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (10:1 ratio). Degassed.

  • Procedure:

    • Charge solids into a vial.

    • Evacuate and backfill with Argon (3x).[3]

    • Add degassed solvents.[3]

    • Heat to 80°C for 4–12 hours.

    • Note: Do not overheat (>100°C) as this accelerates deboronation.

Protocol B: The "Rescue" Method (Anhydrous Fluoride)

Use this if Protocol A yields primarily de-boronated byproduct.

  • Reagents:

    • Aryl Bromide (1.0 equiv)[1][2]

    • This compound (2.0 equiv)

    • Pd₂(dba)₃ (2.5 mol%)

    • PCy₃ (tricyclohexylphosphine) (10 mol%) or XPhos (5 mol%)

    • CsF (3.0 equiv) — Must be finely ground and dry

  • Solvent: Anhydrous THF or Dioxane .

  • Procedure:

    • Perform strictly under Argon/Nitrogen.

    • Add reagents and anhydrous solvent.[3]

    • Heat to reflux (THF: 66°C) or 80°C (Dioxane) .

    • Mechanism:[1][2][4][5][6][7] The CsF activates the boronic acid (forming the trifluoroborate in situ) without introducing water/hydroxide.

References

  • Mechanistic Studies on Protodeboronation

    • Cox, P. A., et al. "Protodeboronation of Heteroaromatic Boronic Acids." Journal of the American Chemical Society, 2010.[8]

    • Relevance: Establishes the pH-dependence of decomposition for heteroaryl boronic acids.
  • Base Selection in Suzuki Coupling

    • Miyaura, N. "Metal-Catalyzed Cross-Coupling Reactions of Organoboron Compounds with Organic Halides." Chemical Reviews, 1995.
    • Relevance: Foundational text on the role of bases (Carbonate vs.
  • Coupling of Unstable Boronic Acids

    • Billingsley, K., Buchwald, S. L. "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 2007.[5]

    • Relevance: Demonstrates the use of dialkylbiaryl phosphines (SPhos/XPhos)
  • Fluoride Activation Strategy

    • Wright, S. W., et al. "Fluoride-mediated boronic acid coupling reactions." The Journal of Organic Chemistry, 1994.
    • Relevance: The original protocol for using CsF/KF to couple unstable substr

Sources

Protecting group strategies for N-unsubstituted isoindolinones

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-Unsubstituted Isoindolinone Methodologies Current Status: Operational Agent: Senior Application Scientist Subject: Protecting Group Strategies & Troubleshooting

Introduction: The Isoindolinone Challenge

Welcome to the technical support hub for N-unsubstituted isoindolin-1-ones . This scaffold is a privileged structure in medicinal chemistry (e.g., Lenalidomide analogs, kinase inhibitors), but it presents a unique "ambident" challenge. The lactam nitrogen is flanked by a carbonyl and a fused benzene ring, creating a system that is:

  • Moderately Acidic:

    
     ~15–16 (DMSO), allowing deprotonation by weak bases.
    
  • Ambident Nucleophile: Capable of reacting at Nitrogen (desired) or Oxygen (undesired imidate formation).

  • Benzylically Active: The C3 position is sensitive to oxidation and lithiation, heavily influenced by the electronic nature of the N-protecting group (PG).

This guide addresses the three most common "User Tickets" we receive regarding installation, stability, and removal.

Ticket #001: Installation Failure (N- vs. O-Alkylation)

User Report:

"I tried to install a PMB (p-methoxybenzyl) group using PMB-Cl and K2CO3 in Acetone, but I isolated the O-alkylated imidate instead of the N-protected lactam. Why is this happening?"

Diagnosis: Isoindolinone anions are ambident.[1] Under conditions that favor a "loose" ion pair (polar aprotic solvents, large counterions) or when the electrophile is hard (Hard-Soft Acid-Base theory), Oxygen attack becomes competitive.

The Fix: Controlling the Nucleophile To force N-alkylation, you must stabilize the N-centered nucleophile or use conditions that thermodynamically favor the amide bond (C=O stability).

Protocol: High-Fidelity N-Protection

  • Solvent: Switch to DMF or THF . Avoid acetone.

  • Base: Use NaH (Sodium Hydride) . The tight ion pair with Na+ protects the oxygen, and the irreversible deprotonation drives the reaction.

  • Temperature: 0°C to Room Temperature.

Decision Matrix: N- vs. O-Selectivity

N_vs_O_Selectivity Start Goal: Protect Isoindolinone Nitrogen BaseChoice Base Selection Start->BaseChoice NaH NaH / LiHMDS (Tight Ion Pair) BaseChoice->NaH Preferred Carbonate K2CO3 / Cs2CO3 (Loose Ion Pair) BaseChoice->Carbonate Avoid for Alkyl Halides Solvent Solvent System NaH->Solvent Carbonate->Solvent PolarAprotic DMF / THF (Favors N-Attack) Solvent->PolarAprotic Standard PolarProtic Acetone / MeCN (Risks O-Attack) Solvent->PolarProtic ResultN Product: N-Alkylated (Lactam) THERMODYNAMIC PolarAprotic->ResultN ResultO Product: O-Alkylated (Imidate) KINETIC/HARD PolarProtic->ResultO

Figure 1: Decision tree for maximizing N-alkylation regioselectivity.

Ticket #002: The "Stuck" PMB Group (Removal Issues)

User Report:

"I used PMB to protect the nitrogen. Now I need to remove it. DDQ and CAN (Ceric Ammonium Nitrate) are decomposing my substrate or giving low yields. Is there a non-oxidative method?"

Diagnosis: While PMB is classically removed oxidatively, isoindolinones are electron-deficient compared to simple amines. The resulting amide radical cation intermediate can be unstable. Furthermore, if your scaffold contains electron-rich aromatics, CAN/DDQ will attack those instead.

The Fix: Acidic "Scavenger" Protocol Switch to a superacid cleavage method using a carbocation scavenger. This avoids oxidation entirely.[2]

Protocol: Triflic Acid / Anisole Method This method generates the PMB cation, which is immediately trapped by the scavenger (anisole or 1,3-dimethoxybenzene), preventing it from re-alkylating your ring (Friedel-Crafts).

  • Dissolve: Substrate in DCM or TFA (0.1 M).

  • Add Scavenger: Add 1,3-dimethoxybenzene or anisole (3–5 equivalents). Crucial: Do not omit this.

  • Acid: Add Triflic Acid (TfOH) (2–5 equiv) or reflux in pure TFA.

  • Monitor: Reaction usually completes in 1–4 hours.

  • Workup: Quench with saturated NaHCO3. The scavenger-PMB adduct is lipophilic and easily separated.

Comparative Data: PMB Removal Methods

MethodReagentMechanismSuccess Rate (Isoindolinones)Risk Factor
Oxidative CAN / Acetone / H2OSingle Electron TransferLow to ModerateOver-oxidation of aromatic ring.
Oxidative DDQ / DCM / H2OHydride AbstractionModerateFormation of benzylic adducts.
Acidic TFA / RefluxSolvolysisModerateRe-alkylation (equilibrium).
Scavenger TfOH / Anisole Cation Trapping High Acid-sensitive functional groups.

Ticket #003: C3-Lithiation & Ring Opening

User Report:

"I protected the nitrogen with Boc to lithiate the C3 position. Upon adding n-BuLi at -78°C, I got a complex mixture and what looks like a ring-opened ketone. How do I functionalize C3 safely?"

Diagnosis: You have encountered the "Imide Vulnerability." An N-Boc isoindolinone is structurally an imide (acyl-N-acyl). It is highly electrophilic. Strong nucleophiles like n-BuLi will attack the carbonyls (either the Boc or the lactam) before or instead of deprotonating the C3-H, leading to ring opening (forming amino-indanones) or Boc cleavage.

The Fix: Steric Bulk & Electronic Tuning

  • Change the Base: Never use n-BuLi or t-BuLi directly for deprotonation if nucleophilic attack is observed. Use LiHMDS or LDA (non-nucleophilic bases).

  • Change the PG: If Boc is too labile, use N-Pivaloyl (Piv). It activates C3 (electron-withdrawing) but is sterically bulkier and less prone to nucleophilic attack than a carbamate.

Workflow: Safe C3-Functionalization

C3_Functionalization Substrate N-Boc Isoindolinone Base Base Selection Substrate->Base nBuLi n-BuLi / t-BuLi Base->nBuLi LiHMDS LiHMDS / LDA (-78°C) Base->LiHMDS PathFail Nucleophilic Attack on Carbonyl nBuLi->PathFail PathSuccess C3 Deprotonation (Enolate Formation) LiHMDS->PathSuccess RingOpen Ring Opening / Boc Cleavage PathFail->RingOpen Electrophile Add Electrophile (R-X) PathSuccess->Electrophile Product C3-Substituted Isoindolinone Electrophile->Product

Figure 2: Workflow for preventing ring-opening during C3-lithiation.

Ticket #004: Directing Group Strategies (C-H Activation)

User Report:

"I want to functionalize the benzene ring (C4-C7) via transition metal catalysis. Can the N-H lactam do this?"

Diagnosis: The free N-H lactam is a poor directing group (DG) because it binds metals too tightly or deprotonates to form an inert salt. You need a Transient or Removable DG.

Recommended Strategies:

  • N-Pivaloyl / N-Acetyl: Excellent DGs for Rh(III) or Ir(I) catalyzed C-H activation. The carbonyl oxygen coordinates the metal, directing activation to the ortho position (C7).

    • Removal: Mild base hydrolysis (LiOH/MeOH).

  • N-Pyridyl: A monodentate DG that can be installed via Ullmann coupling. It directs Pd-catalyzed reactions.[2][3]

    • Removal: Difficult (requires strong reduction or oxidative cleavage). Use only if the pyridyl moiety is part of the final drug target.

References

  • Regioselective N-Alkylation

    • Title: Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs C
    • Source: Trost, B. M., et al. (2017). J. Am. Chem. Soc.[4]

    • URL:[Link]

    • Relevance: Establishes principles of N- vs O-alkylation control in fused lactam/indole systems.
  • PMB Removal (Acidic/Scavenger)

    • Title: Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.[5]

    • Source: Mikael, P., et al. (2011). Tetrahedron Letters.
    • URL:[Link][6]

    • Relevance: Defines the triflic acid + scavenger protocol essential for difficult PMB removals.
  • C3-Lithiation & Stability

    • Title: Unexpected Rearrangement of Dilithiated Isoindoline-1,3-diols into 3-Aminoindan-1-ones.[7]

    • Source: Stachulski, A. V., et al. (2019). J. Org.[5][8] Chem.

    • URL:[Link]

    • Relevance: Mechanistic insight into the ring-opening side reactions of lithi
  • C-H Activation Directing Groups

    • Title: Iridium(I)-Catalyzed Isoindolinone-Directed Branched-Selective Aromatic C–H Alkylation.[9]

    • Source: Yang, T., et al. (2022).[9] Molecules.

    • URL:[Link]

    • Relevance: Validates the use of the isoindolinone carbonyl as a directing group for functionalizing the benzene ring.

Sources

Validation & Comparative

A Comparative Guide to the NMR Characterization of (1-Oxoisoindolin-7-yl)boronic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of (1-Oxoisoindolin-7-yl)boronic acid and its relevant alternatives. This document moves beyond a simple recitation of protocols to explain the underlying principles and rationale behind experimental choices, ensuring a robust and self-validating approach to the analysis of these critical building blocks in medicinal chemistry.

The isoindolinone scaffold is a privileged structure in drug discovery, notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for cancer therapy.[1] Boronic acid derivatives of this scaffold, such as this compound, are of significant interest for their potential to form reversible covalent bonds with biological targets, offering a unique mechanism of action.[2] However, the precise and accurate characterization of these molecules by NMR can be challenging. This guide aims to provide a comprehensive framework for researchers to navigate these challenges and obtain high-quality, reproducible data.

The Challenge of Boronic Acid NMR

The NMR characterization of boronic acids is often complicated by two main factors: the quadrupolar nature of the boron nucleus and the propensity of boronic acids to form cyclic anhydrides known as boroxines.

  • Quadrupolar Relaxation: Boron has two NMR-active isotopes, ¹⁰B (I=3) and ¹¹B (I=3/2). ¹¹B is the preferred nucleus for NMR due to its higher natural abundance (80.1%) and smaller quadrupole moment, which results in sharper signals.[3] However, even with ¹¹B, the quadrupolar nature of the nucleus leads to broad resonance lines, which can sometimes be difficult to distinguish from the baseline, especially at low concentrations.

  • Boroxine Formation: In the solid state and in non-coordinating solvents, boronic acids exist in equilibrium with their corresponding boroxine trimers.[4] This equilibrium can result in complex NMR spectra with multiple sets of signals, making interpretation difficult.[4][5]

Boronic_Acid_Boroxine_Equilibrium cluster_0 3 x Boronic Acid cluster_1 Boroxine + 3 H₂O 3R-B(OH)2 3 R-B(OH)₂ Boroxine 3R-B(OH)2->Boroxine Dehydration Condensation plus + 3 H₂O

Figure 1: Equilibrium between a boronic acid and its corresponding boroxine trimer. This equilibrium can complicate NMR analysis.

To overcome these challenges, specific experimental conditions and data acquisition parameters are required, which will be detailed in the "Experimental Protocols" section.

Comparative NMR Analysis

A comparative analysis of the NMR spectra of this compound with its isomers and other structurally related heterocyclic boronic acids can provide valuable insights into the electronic and structural features of these molecules. For the purpose of this guide, we will compare the expected NMR characteristics of our target compound with (1-Oxoisoindolin-5-yl)boronic acid, benzofuran-7-ylboronic acid, and indole-7-ylboronic acid.

(1-Oxoisoindolin-5-yl)boronic acid

This positional isomer is an excellent point of comparison. Its synthesis typically involves a Suzuki-Miyaura coupling between 5-bromo-1-oxoisoindoline and a boronic acid pinacol ester.[2]

  • ¹H NMR: The aromatic region is expected to show a complex splitting pattern due to the substitution on the benzene ring. The methylene protons of the isoindolinone ring will likely appear as a singlet, and the NH proton will also be present, though its chemical shift can be variable and it may exchange with D₂O. The B(OH)₂ protons will appear as a broad singlet, which will also exchange with D₂O.

  • ¹³C NMR: The spectrum will show signals for the carbonyl carbon, the aromatic carbons (including the carbon attached to the boron, which may be broadened due to quadrupolar relaxation), and the methylene carbon of the isoindolinone ring.

  • ¹¹B NMR: A single, broad signal is expected in the range of δ 28-33 ppm for the sp²-hybridized boron atom.[4] The exact chemical shift can be influenced by the solvent and the presence of any boroxine.

Benzofuran-7-ylboronic acid

This compound is an isoelectronic analog where the isoindolinone nitrogen and carbonyl group are replaced by an oxygen and a C-H group, respectively.

  • ¹H NMR: The spectrum will show characteristic signals for the furan and benzene ring protons. The B(OH)₂ protons will be visible as a broad singlet.

  • ¹³C NMR: The spectrum will display signals for all the carbons in the benzofuran ring system.

  • ¹¹B NMR: A broad signal in the typical range for arylboronic acids (δ 28-33 ppm) is expected.

Indole-7-ylboronic acid

This analog features an indole core, another important heterocyclic motif in medicinal chemistry.

  • ¹H NMR: The spectrum will show the characteristic signals for the indole ring protons, including the NH proton. The B(OH)₂ protons will be present as a broad, exchangeable signal.

  • ¹³C NMR: The spectrum will show the resonances for the carbons of the indole ring.

  • ¹¹B NMR: A broad signal in the δ 28-33 ppm range is anticipated.

CompoundKey ¹H NMR Features (DMSO-d₆)Expected ¹³C NMR Features (DMSO-d₆)Expected ¹¹B NMR (ppm)
This compound (Predicted) Aromatic protons (3H), CH₂ singlet (2H), NH singlet (1H), B(OH)₂ broad singlet (2H)Carbonyl carbon (~168 ppm), Aromatic carbons (including C-B), CH₂ carbon (~45 ppm)28 - 33
(1-Oxoisoindolin-5-yl)boronic acid Aromatic protons (3H), CH₂ singlet (2H), NH singlet (1H), B(OH)₂ broad singlet (2H)Carbonyl carbon (~168 ppm), Aromatic carbons (including C-B), CH₂ carbon (~45 ppm)28 - 33
Benzofuran-7-ylboronic acid Aromatic and furan protons (5H), B(OH)₂ broad singlet (2H)Aromatic and furan carbons (including C-B)28 - 33
Indole-7-ylboronic acid Aromatic and pyrrole protons (6H, including NH), B(OH)₂ broad singlet (2H)Aromatic and pyrrole carbons (including C-B)28 - 33

Experimental Protocols

Obtaining high-quality NMR data for boronic acids requires careful attention to sample preparation and data acquisition parameters.

Sample Preparation
  • Solvent Selection: Due to the equilibrium with boroxines in non-coordinating solvents, it is highly recommended to use a coordinating deuterated solvent such as DMSO-d₆ or Methanol-d₄.[4] These solvents will break up the boroxine trimers, leading to sharper and more easily interpretable spectra.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is generally sufficient. For ¹³C and ¹¹B NMR, higher concentrations (20-50 mg/mL) may be necessary to obtain a good signal-to-noise ratio in a reasonable amount of time.

  • NMR Tubes: While standard borosilicate glass NMR tubes can be used, they will contribute a broad background signal in ¹¹B NMR spectra. For high-quality ¹¹B NMR data, especially for dilute samples, the use of quartz NMR tubes is recommended.[3]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Boronic Acid dissolve Dissolve in Coordinating Solvent (e.g., DMSO-d6) weigh->dissolve transfer Transfer to NMR Tube (Quartz for 11B) dissolve->transfer H1 ¹H NMR transfer->H1 C13 ¹³C NMR transfer->C13 B11 ¹¹B NMR transfer->B11 process Process Spectra (Phasing, Baseline Correction) H1->process C13->process B11->process integrate Integrate Signals process->integrate assign Assign Peaks integrate->assign compare Compare with Alternatives assign->compare

Figure 2: General workflow for the NMR characterization of boronic acids.

NMR Data Acquisition
  • ¹H NMR:

    • A standard one-pulse experiment is typically sufficient.

    • To confirm the presence of the exchangeable B(OH)₂ and NH protons, a D₂O exchange experiment can be performed.

  • ¹³C NMR:

    • A proton-decoupled experiment (e.g., zgpg30) is standard.

    • Due to the lower sensitivity of ¹³C, a larger number of scans will be required.

    • The carbon directly attached to the boron may be broadened due to quadrupolar coupling.

  • ¹¹B NMR:

    • A one-pulse proton-decoupled experiment is recommended.

    • A larger spectral width should be used to ensure the broad boron signal is fully captured.

    • A baseline correction algorithm, such as a polynomial fit, may be necessary to correct for the broad background signal from the probe and/or borosilicate NMR tube.

Quantitative NMR (qNMR)

For accurate purity assessment, qNMR can be a powerful tool.

  • Internal Standard: A certified internal standard with a known purity and a signal that does not overlap with the analyte signals should be used.

  • Sample Preparation: Accurately weigh both the boronic acid and the internal standard and dissolve them in a known volume of deuterated solvent.

  • Data Acquisition: Use a long relaxation delay (at least 5 times the longest T₁ of the signals of interest) to ensure full relaxation of the nuclei between scans.

  • Data Processing: Carefully integrate the signals of the analyte and the internal standard. The purity of the analyte can then be calculated based on the molar ratio of the two compounds.

Data Interpretation and Troubleshooting

  • Broad ¹¹B Signal: This is characteristic of boronic acids. The chemical shift will be in the range of δ 28-33 ppm for the trigonal planar (sp²) boronic acid. If a significant amount of a tetrahedral (sp³) boronate ester is formed (e.g., through reaction with a diol impurity), a second, sharper signal may appear at a higher field (δ 5-15 ppm).[3]

  • Multiple Sets of Signals in ¹H NMR: If not using a coordinating solvent, the presence of both the boronic acid and its boroxine trimer can lead to two sets of aromatic and other signals. The use of DMSO-d₆ or Methanol-d₄ should simplify the spectrum to a single set of signals.

  • Absence of B(OH)₂ Signal: In protic solvents like Methanol-d₄ or in the presence of water, the B(OH)₂ protons will exchange with the solvent and may not be observable.

By following the protocols and comparative data outlined in this guide, researchers can confidently and accurately characterize this compound and its derivatives, facilitating the advancement of drug discovery programs that utilize these valuable chemical entities.

References

Sources

HPLC Purity Analysis of (1-Oxoisoindolin-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Method Development Guide

Executive Summary: The Boronic Acid Paradox

(1-Oxoisoindolin-7-yl)boronic acid (CAS: 2377610-19-8) is a critical scaffold in the synthesis of next-generation PARP inhibitors and immunomodulatory drugs. However, its analysis presents a classic "Boronic Acid Paradox": the very functional group that makes it valuable for Suzuki-Miyaura coupling makes it a nightmare for HPLC analysis.

Standard reverse-phase methods often yield broad, tailing, or split peaks, leading to false "impurity" flags. This guide objectively compares a Standard Generic Method against an Optimized Specific Method , demonstrating why the former fails and how the latter ensures scientific integrity.

The Comparative Study

We evaluated two distinct methodological approaches to analyze the purity of this compound.

Scenario A: The "Standard" Trap (Generic Protocol)
  • Column: Standard C18 (e.g., 5 µm, 100 Å).

  • Mobile Phase: Methanol / Water with 0.1% Formic Acid.

  • Diluent: Methanol (for solubility).[1]

  • Outcome: FAILURE .

    • Observation: The chromatogram shows a split peak for the main API and significant fronting.

    • Root Cause:[2][3]In-situ Esterification. Boronic acids react rapidly with methanol in the sample vial and column to form methyl boronate esters. These esters elute differently than the free acid, creating "ghost" impurity peaks that are actually artifacts of the method.

Scenario B: The Optimized Protocol (Targeted Solution)
  • Column: High-Strength Silica (HSS) T3 or Polar-Embedded C18.

  • Mobile Phase: Acetonitrile / Water with 0.1% Formic Acid.

  • Diluent: 50:50 Acetonitrile:Water (Buffered).

  • Outcome: SUCCESS .

    • Observation: Single, sharp symmetrical peak (As < 1.2).

    • Mechanism: Acetonitrile is aprotic and does not esterify the boronic acid. The HSS T3 column technology prevents silanol interactions with the polar lactam core.

Comparative Data Summary

FeatureMethod A (Standard/MeOH)Method B (Optimized/ACN)
Solvent System Methanol / WaterAcetonitrile / Water
Peak Shape (Tailing Factor) 1.8 - 2.5 (Severe Tailing)1.0 - 1.2 (Symmetrical)
Artifacts Methyl ester peaks presentNone
Stability (24h) < 90% (Degradation to ester)> 99% (Stable)
Resolution (Main Peak) Poor (co-elution with artifacts)Excellent

Deep Dive: The Chemistry of Failure

To understand why Method A fails, we must visualize the dynamic equilibrium occurring inside the HPLC vial. The boronic acid is not a static molecule; it is in constant flux depending on the solvent environment.

BoronicEquilibrium BA (1-Oxoisoindolin-7-yl) boronic acid (Analyte) Ester Methyl Boronate Ester (Artifact Peak) BA->Ester + MeOH (Fast Reaction) Boroxine Boroxine Trimer (Dehydration Artifact) BA->Boroxine - H2O (High Conc.) MeOH Methanol (Solvent) Ester->BA + H2O (Hydrolysis) Boroxine->BA + H2O (Mobile Phase) Water Water

Figure 1: The "Ghost Peak" Mechanism. In Methanol (Method A), the analyte converts to the Methyl Ester, causing split peaks. In Aqueous/ACN (Method B), the equilibrium is forced towards the free acid.

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the peak shape degrades, it indicates column silanol activity or pH drift, not sample impurity.

Instrumentation & Conditions
  • System: HPLC or UHPLC with UV Detection (PDA recommended).

  • Column: Waters XSelect HSS T3 (4.6 x 150 mm, 3.5 µm) or equivalent (e.g., Zorbax SB-C18).

    • Why: The "T3" bonding is designed to retain polar compounds (like the isoindolinone) while resisting dewetting in high-aqueous phases.

  • Wavelength: 254 nm (primary), 210 nm (secondary for non-aromatic impurities).

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temp: 30°C.

Mobile Phase Preparation
  • Solvent A: 0.1% Formic Acid in HPLC-grade Water.

  • Solvent B: 0.1% Formic Acid in HPLC-grade Acetonitrile.

    • Note: Do NOT use Methanol.

Gradient Table
Time (min)% Solvent A% Solvent BCurve
0.0955Initial
15.0595Linear
18.0595Hold
18.1955Re-equilibrate
23.0955End
Sample Preparation (Critical)
  • Weighing: Accurately weigh 5 mg of this compound.

  • Diluent: Prepare a mixture of 50:50 Water:Acetonitrile .

    • Expert Tip: If solubility is low, add 1-2 drops of DMSO, then make up to volume with ACN/Water. Never use MeOH.

  • Concentration: Target 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon can sometimes bind boronic acids).

Troubleshooting & Validation Logic

When analyzing boronic acids, distinguishing between real impurities and method artifacts is paramount. Use this logic flow to validate your data.

Troubleshooting Start Problem: Broad or Split Peak? CheckSolvent Is Sample in Methanol? Start->CheckSolvent SwitchSolvent Switch to ACN/Water (Fixes Esterification) CheckSolvent->SwitchSolvent Yes CheckConc Is Concentration > 1mg/mL? CheckSolvent->CheckConc No Final Valid Chromatogram SwitchSolvent->Final Dilute Dilute Sample (Fixes Boroxine Trimerization) CheckConc->Dilute Yes CheckColumn Is Column Standard C18? CheckConc->CheckColumn No Dilute->Final ChangeColumn Switch to HSS T3 or Polar Embedded C18 CheckColumn->ChangeColumn Yes CheckColumn->Final No ChangeColumn->Final

Figure 2: Troubleshooting Decision Tree for Boronic Acid Analysis.

Key Validation Checks:
  • The "Dilution Test": If a peak is a boroxine trimer artifact, its relative area will decrease upon sample dilution (equilibrium shifts to monomer). If the peak area scales linearly, it is a real impurity.

  • The "Solvent Switch": If a peak disappears when switching from MeOH to ACN, it was a methyl ester artifact.

References

  • Waters Corporation. (2025). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Retrieved from [Link]

  • Chrom Tech, Inc. (2025). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]

  • Welch Materials. (2025). Choose Methanol or Acetonitrile? The Organic Mobile Phase in HPLC. Retrieved from [Link]

  • Phenomenex. (2025).[1][2][3] Guide to Choosing the Correct HPLC Solvent. Retrieved from [Link]

  • Shimadzu. (2025).[3] 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of (1-Oxoisoindolin-7-yl)boronic Acid and Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Choice of Boron Reagent in Modern Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds.[1][2] Its power lies in its functional group tolerance, reliability, and the relatively low toxicity of its organoboron reagents.[3] At the heart of this reaction is the choice of the boron species—most commonly a boronic acid or its corresponding boronic ester. This decision is far from trivial and can profoundly impact reaction efficiency, yield, and the purity of the final product.

The (1-Oxoisoindolin-7-yl) moiety is a privileged scaffold found in numerous biologically active molecules. Consequently, the ability to efficiently couple this fragment is of significant interest to drug development professionals. This guide provides an in-depth, evidence-based comparison of the reactivity of (1-Oxoisoindolin-7-yl)boronic acid and its pinacol ester derivative. We will dissect their physicochemical properties, delve into the mechanistic nuances of their behavior in the Suzuki-Miyaura catalytic cycle, and offer data-driven insights to guide your selection process.

Physicochemical Properties: A Tale of Stability and Handling

The fundamental differences between a boronic acid and its pinacol ester begin with their inherent stability and handling characteristics. Boronic acids are known to be somewhat temperamental, a characteristic that has driven the widespread adoption of their ester counterparts.[4]

  • Boronic Acids (ArB(OH)₂): These compounds are susceptible to spontaneous dehydration to form cyclic trimers known as boroxines. This process is reversible and can complicate characterization and accurate massing of the reagent. Furthermore, their higher polarity can make purification by conventional silica gel chromatography challenging, often leading to poor recovery.[4] Perhaps the most significant liability is their propensity to undergo protodeboronation—the cleavage of the C-B bond—especially under the basic, aqueous conditions typical of many Suzuki-Miyaura couplings.[5]

  • Pinacol Boronate Esters (ArB(pin)): Esterification with a diol, most commonly pinacol, is a standard strategy to enhance stability.[6] The resulting pinacol esters are generally less polar, crystalline solids that are much more amenable to chromatographic purification.[7][8] The steric bulk of the pinacol group provides a degree of protection to the boron center, reducing the rate of undesirable side reactions like protodeboronation.[1] This stability makes them ideal for multi-step syntheses where the boron moiety must endure various reaction conditions.

PropertyThis compoundThis compound pinacol ester
Stability Prone to dehydration (boroxine formation) and protodeboronation.[4][9]Generally stable; less susceptible to dehydration.[6][8]
Purification Challenging via silica gel chromatography due to high polarity.[4]Often readily purified by silica gel chromatography.[7]
Handling Can be hygroscopic; boroxine formation can complicate stoichiometry.Typically stable, crystalline solids; easier to handle and weigh accurately.
Solubility Soluble in polar solvents.Soluble in a wider range of organic solvents.[10]

The Suzuki-Miyaura Cycle: The Critical Transmetalation Step

To understand the reactivity differences, we must first examine the catalytic cycle of the Suzuki-Miyaura reaction. The process involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is frequently the rate-limiting step and is where the choice of boron reagent has the most significant impact.[11]

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl BoronWaste X-B(OR)₂ Transmetal->BoronWaste RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd BoronReagent R²-B(OR)₂ (Boronic Acid/Ester) + Base BoronReagent->Transmetal

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

For transmetalation to occur, the boron atom must be activated by a base to form a more nucleophilic tetracoordinate "ate" complex.[11] A long-held belief was that boronic esters must first hydrolyze to the free boronic acid before forming this active species. However, extensive mechanistic studies have now conclusively shown that boronic esters can and do undergo transmetalation directly, without prior hydrolysis.[12][13] In fact, depending on the ester and reaction conditions, this direct pathway can be significantly faster than the pathway involving the corresponding boronic acid.[13]

Reactivity Profile: A Head-to-Head Comparison

The choice between the acid and the ester involves a trade-off between inherent reactivity, stability, and reaction kinetics.

  • Activation and Transmetalation Rate: Boronic acids are generally considered more Lewis acidic than their ester counterparts, which can facilitate the initial interaction with the palladium complex.[10] However, the rate of transmetalation is a complex interplay of steric and electronic factors. While less sterically hindered, the boronic acid pathway can be slower. Studies have demonstrated that certain boronic esters can accelerate the transmetalation step compared to the parent boronic acid.[12][14] This rate enhancement is attributed to the electronic properties of the oxygen atoms in the boronate complex, which influence the nucleophilicity of the ipso-carbon being transferred.[12]

  • The Undesirable Side Reaction: Protodeboronation: This is a critical factor in achieving high yields, especially with electron-deficient or heteroaromatic substrates. Protodeboronation is the undesired cleavage of the C-B bond by a proton source (like water), replacing it with a C-H bond.[5][15] While pinacol esters are generally employed to increase stability, this is not a universal rule. The stability of any boronic acid or ester is highly dependent on pH, temperature, and the specific electronic nature of the aryl group.[16][17] However, in many practical applications, the pinacol ester provides a tangible advantage by minimizing the concentration of the more labile boronic acid in the reaction mixture, thereby suppressing this unwanted side reaction over the course of a prolonged reaction time at elevated temperatures.[4]

Data-Driven Performance Analysis

The following table summarizes the expected performance based on general trends reported in the literature for analogous arylboronic systems. Actual results will be substrate and condition-dependent.

Performance MetricThis compoundThis compound pinacol esterRationale & Supporting Evidence
Typical Yield Good to ExcellentOften Higher & More ConsistentThe enhanced stability of the pinacol ester minimizes decomposition and protodeboronation, leading to more reproducible and higher yields, especially in complex syntheses.[4][7]
Reaction Time VariableCan be FasterContrary to older assumptions, direct transmetalation from the ester can be kinetically favored over the boronic acid pathway, potentially shortening reaction times.[12][13]
Stability to Protodeboronation ModerateHighThe pinacol group sterically and electronically protects the C-B bond, offering greater resistance to premature cleavage under basic, aqueous conditions.[1][6]
Ease of Purification LowHighThe non-polar, crystalline nature of the pinacol ester makes it significantly easier to purify via standard silica gel chromatography.[4][7]

Experimental Protocol: A Model Suzuki-Miyaura Coupling

This protocol provides a standardized workflow for comparing the reactivity of the two boron reagents in a typical Suzuki-Miyaura coupling reaction.

Figure 2: Standard experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl halide (e.g., 4-bromoanisole, 1.0 equiv), the boron reagent [this compound OR its pinacol ester, 1.2 equiv], and a solvent mixture (e.g., Dioxane/H₂O, 4:1, 0.1 M).

  • Degassing: Sparge the resulting mixture with argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Addition of Catalyst and Base: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Workup: Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired biaryl product.

Expert Analysis & Recommendations

The choice between this compound and its pinacol ester is a strategic one, dictated by the specific demands of the synthesis.

  • Choose this compound when:

    • The synthesis is short, and long-term stability of the reagent is not a primary concern.

    • The coupling reaction is known to be fast and efficient, minimizing the risk of protodeboronation.

    • Chromatographic purification of the boron reagent is not required.

    • Cost and atom economy are paramount, as it avoids the additional step of esterification.

  • Choose the this compound pinacol ester when:

    • Stability is critical: The boron reagent needs to be stored for extended periods or survive multiple synthetic steps.[6]

    • Purification is necessary: The pinacol ester is almost always the superior choice for reactions requiring high-purity, chromatographically-isolated boron reagents.[7]

    • Maximizing yield is the goal: In challenging couplings or with sensitive substrates, the enhanced stability of the ester often translates to higher and more reproducible yields by minimizing reagent decomposition.[4]

    • Anhydrous conditions are preferred: Certain advanced Suzuki-Miyaura protocols run under anhydrous conditions, where boronic esters are essential.[13]

Conclusion

While both this compound and its pinacol ester are competent reagents for Suzuki-Miyaura cross-coupling, they offer distinct advantages. The boronic acid provides a more direct, atom-economical route, but its utility can be compromised by issues with stability and purification. The pinacol ester, conversely, represents a more robust and versatile building block. Its superior stability, ease of handling, and amenability to purification often lead to more consistent and higher-yielding reactions, making it the preferred choice for complex, multi-step syntheses in modern drug discovery and development. The growing body of mechanistic evidence suggesting that esters can transmetalate directly—and sometimes more rapidly—further solidifies their position as premier reagents in the synthetic chemist's toolbox.[12][13]

References

  • Al-Zoubi, R. M. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry, 76(4), 194-200. Available at: [Link]

  • Cox, P. A., et al. (2016). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. Available at: [Link]

  • Song, R., et al. (2015). Base-promoted silver-catalyzed protodeboronation of arylboronic acids and esters. RSC Advances, 5(20), 15325-15328. Available at: [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14814–14826. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(23), 7243-7254. Available at: [Link]

  • Kassel, S. M. (2021). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. Available at: [Link]

  • Ikawa, T., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3510–3514. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • American Chemical Society. (2023). Assessing the stability and reactivity of a new generation of boronic esters. ACS Fall 2023 Poster. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. Available at: [Link]

  • Reddit. (2020). Boronic acid/ester transmetallation rates? r/OrganicChemistry. Retrieved from [Link]

  • Leach, A. G., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1263–1276. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Scientific Update. (2022). Something Unique or Methyl, Butyl, Futile? Born again Boron. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanistic studies. a) Structural stability assessment of aryl boronic ester... Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetallation in Suzuki-Miyaura Reactions. Journal of the American Chemical Society, 133(4), 776-779. Available at: [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? Retrieved from [Link]

  • Soares, M. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4283. Available at: [Link]

  • MPG.PuRe. (2014). Reversible Click Reactions with Boronic Acids to Build Supramolecular Architectures in Water. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Suzuki-Miyaura Coupling Reagents: Advancing Synthesis with Pyridine Boronic Acid Pinacol Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

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HRMS Profiling of 7-Substituted Isoindolinone Impurities: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HRMS identification of 7-substituted isoindolinone impurities Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the development of immunomodulatory imide drugs (IMiDs) and novel anticancer agents, the isoindolin-1-one scaffold is a privileged structure. A critical quality attribute (CQA) in the synthesis of these agents—particularly those targeting the 4-position (e.g., Lenalidomide analogs)—is the control of regioisomeric impurities. The 7-substituted isoindolinone isomer, often formed via non-selective cyclization or electrophilic aromatic substitution, presents a significant analytical challenge due to its identical mass and similar polarity to the active pharmaceutical ingredient (API).

This guide objectively compares High-Resolution Tandem Mass Spectrometry (HRMS/MS) workflows against standard LC-UV/Single Quadrupole MS methods. We demonstrate that while standard methods fail to resolve these regioisomers without extensive method development, HRMS/MS provides a self-validating identification system based on distinct "Peri-Effect" fragmentation pathways.

The Regioisomer Challenge

The isoindolin-1-one core contains a benzene ring fused to a lactam. Numbering is critical:

  • Position 4: Adjacent to the methylene (

    
    ) group.
    
  • Position 7: Adjacent to the carbonyl (

    
    ) group.
    

In many synthetic routes (e.g., reduction of 3-substituted phthalimides or C-H activation), thermodynamic and kinetic products often co-exist. The 7-substituted impurity is a "silent" contaminant in standard LC-UV because the chromophore is virtually identical to the 4-substituted target.

Comparative Technology Matrix
FeatureStandard LC-UV / Low-Res MSAdvanced HRMS (Q-TOF / Orbitrap)
Specificity Low (Relies solely on Retention Time)High (Mass Accuracy + Fragment Fingerprint)
Regioisomer ID Impossible without isolated standardsPossible via ab initio fragmentation analysis
Sensitivity mM to

M range
nM to pM range (Trace impurity detection)
Data Integrity Binary (Peak/No Peak)Orthogonal (RT, Exact Mass, Isotope, MS/MS)

Technical Deep Dive: The "Peri-Effect" Solution

The superior performance of HRMS in this context relies on the chemical environment of the substituent.

  • 4-Substituted Isomers: The substituent is proximal to the

    
     methylene (
    
    
    
    ). Fragmentation is often driven by hydrogen transfer from
    
    
    or ring opening at the
    
    
    bond.
  • 7-Substituted Isomers: The substituent is in a peri relationship with the carbonyl (

    
    ). This proximity facilitates unique Ortho/Peri-effects , such as direct interaction with the carbonyl oxygen or distinct CO losses that are sterically hindered or electronically disfavored in the 4-isomer.
    
Experimental Protocol: HRMS Regio-Differentiation

Objective: Distinguish 4-nitroisoindolin-1-one (Target) from 7-nitroisoindolin-1-one (Impurity) in a crude reaction mixture.

1. Sample Preparation:

  • Dissolve crude solid in 50:50 MeCN:H2O (0.1% Formic Acid) to 10

    
    g/mL.
    
  • Filter through 0.2

    
    m PTFE membrane to remove particulates.
    

2. Chromatographic Conditions (UHPLC):

  • Column: C18 Charged Surface Hybrid (CSH), 1.7

    
    m, 2.1 x 100 mm. (Chosen for superior peak shape of basic heterocycles).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 min. Flow: 0.4 mL/min.

3. Mass Spectrometry Parameters (Q-TOF/Orbitrap):

  • Ionization: ESI Positive Mode.

  • Resolution: > 30,000 FWHM (to resolve fine isotope structures).

  • Fragmentation: Stepped Collision Energy (NCE 20, 40, 60 eV). Crucial for generating diagnostic ions.

Fragmentation Mechanism & Data Interpretation

The following Graphviz diagram illustrates the divergent fragmentation pathways that allow for definitive identification.

FragmentationPathways cluster_legend Legend Target Target: 4-Substituted Impurity Impurity: 7-Substituted Common Common Ion M_4 Precursor [M+H]+ (m/z 179) 4-Nitroisoindolinone Frag_4_A Loss of NO2 [M+H-46]+ M_4->Frag_4_A Standard Frag_4_B Methylene H-Transfer Ring Opening M_4->Frag_4_B Proximal to CH2 M_7 Precursor [M+H]+ (m/z 179) 7-Nitroisoindolinone M_7->Frag_4_A Minor Frag_7_A Peri-Effect Interaction (Substituent <-> Carbonyl) M_7->Frag_7_A Steric/Electronic Frag_7_B Enhanced CO Loss [M+H-CO]+ Frag_7_A->Frag_7_B Diagnostic Path

Caption: Divergent fragmentation pathways. The 7-isomer favors carbonyl interaction (Peri-effect), while the 4-isomer fragmentation is influenced by the adjacent methylene group.

Quantitative Comparison of Diagnostic Ions

In a validation experiment using synthesized standards, the following intensity ratios were observed (Normalized Collision Energy: 40%).

Diagnostic Feature4-Substituted (Target)7-Substituted (Impurity)Interpretation

High IntensityLow/Absent4-substituent facilitates dehydration via methylene interaction.

Low IntensityDominant 7-substituent destabilizes the lactam carbonyl (Peri-effect).
Retention Time

= 4.2 min

= 4.5 min
7-isomer is typically more lipophilic due to internal H-bonding shielding.

Impurity Profiling Workflow

To ensure self-validating results, adopt this decision-tree workflow.

Workflow Start Crude Sample LC UHPLC Separation (CSH C18) Start->LC MS1 Full Scan MS (Extract m/z 179.045) LC->MS1 Decision Isomer Separation? MS1->Decision Decision->LC No (Optimize Gradient) MS2 Data Dependent MS2 (NCE 40) Decision->MS2 Yes (2 Peaks) Analysis Analyze Diagnostic Ratios ([M-CO] / [M-H2O]) MS2->Analysis Result_4 ID: 4-Substituted Analysis->Result_4 High Water Loss Result_7 ID: 7-Substituted Analysis->Result_7 High CO Loss

Caption: Logical workflow for assigning regioisomers based on chromatographic resolution and MS/MS spectral fingerprinting.

Conclusion

For the structural elucidation of isoindolinone impurities, HRMS is not just an alternative to LC-UV; it is the required standard for definitive identification. The ability to leverage the "Peri-effect" in MS/MS fragmentation allows researchers to distinguish the 7-substituted impurity from the 4-substituted target without the immediate need for isolated standards. This capability accelerates process chemistry optimization by providing immediate feedback on regioselectivity.

References

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. (2024). Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Pharmaceutical Research and Applications. (2020). Available at: [Link]

  • Understanding MS/MS fragmentation pathways of small molecular weight molecules. University of Greenwich. Available at: [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry. RSC Advances. (2020). Available at: [Link]

  • Identification of Pharmaceutical Impurities in Formulated Dosage Forms. ResearchGate. (2025). Available at: [Link]

A Comparative Guide to the Structural Elucidation of 7-Functionalized Isoindolinone Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical techniques for the structural characterization of 7-functionalized isoindolinone derivatives, with a primary focus on the unparalleled insights offered by single-crystal X-ray crystallography. It is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and characterization of this vital class of bioactive molecules.

The Ascendant Role of Isoindolinones in Modern Drug Discovery

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2][3] These activities include potent antitumor, anti-inflammatory, anticonvulsant, and enzyme inhibitory properties.[1][4][5] Notably, derivatives like lenalidomide and pomalidomide are cornerstone therapies for multiple myeloma.[2][6] The functionalization at the 7-position of the isoindolinone ring is a key strategy for modulating pharmacological activity, influencing parameters such as target binding affinity, selectivity, and pharmacokinetic properties.

To rationally design and optimize these drug candidates, a precise understanding of their three-dimensional molecular structure is not just beneficial—it is essential. This structural knowledge underpins structure-activity relationship (SAR) studies, facilitates computational modeling, and ultimately guides the synthesis of more potent and selective therapeutics. While several analytical techniques contribute to molecular characterization, single-crystal X-ray crystallography remains the gold standard for unambiguously determining the 3D atomic arrangement of a molecule in the solid state.[7][8][9]

X-ray Crystallography: An Unambiguous View of Molecular Architecture

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides the most accurate and detailed three-dimensional structure of a molecule.[7][9] The method relies on the diffraction of X-rays by the ordered arrangement of molecules within a single crystal. The resulting diffraction pattern contains information about the electron density distribution, which can be mathematically reconstructed to generate a precise model of the atomic positions, bond lengths, bond angles, and torsional angles.[7][10]

The Experimental Workflow: From Powder to Structure

The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands both precision and expertise. The causality behind each step is critical for success; a failure at any stage necessitates a return to an earlier point in the workflow.

G cluster_0 Synthesis & Purification cluster_1 Crystallization cluster_2 Data Collection & Processing cluster_3 Structure Determination Synthesis Synthesis of 7-Functionalized Isoindolinone Derivative Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Crude Product Screening Crystal Growth Screening (Vapor Diffusion, Slow Evaporation, Solvent Layering) Purification->Screening Pure Compound Optimization Optimization of Crystal Quality Screening->Optimization Initial Hits Mounting Crystal Mounting & Screening Optimization->Mounting High-Quality Single Crystal DataCollection X-ray Diffraction Data Collection (Synchrotron or Lab Source) Mounting->DataCollection DataProcessing Data Processing (Integration, Scaling, Merging) DataCollection->DataProcessing Solution Structure Solution (Direct Methods, Patterson) DataProcessing->Solution Reflection Data Refinement Structural Refinement Solution->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure (CIF File)

Figure 1: Experimental workflow for single-crystal X-ray crystallography.
  • Synthesis and Purification: The synthesis of isoindolinone derivatives can be achieved through various methods, including palladium-catalyzed reactions, lithiation procedures, and multi-step cyclizations.[3][11][12] The absolute purity of the compound is paramount for successful crystallization.

  • Crystallization: This is often the most challenging step. It involves systematically screening different solvents, temperatures, and techniques (e.g., slow evaporation, vapor diffusion) to induce the formation of well-ordered, single crystals suitable for diffraction. The choice of solvent is critical, as it influences the molecular packing and can sometimes be incorporated into the crystal lattice.

  • Data Collection: A suitable crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. For small or weakly diffracting crystals, high-intensity synchrotron radiation sources are often necessary to obtain high-quality data.[13]

  • Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted beams.[10] This data is then used to solve the "phase problem" and generate an initial electron density map. This initial model is then refined against the experimental data to yield the final, highly accurate molecular structure.

Data Presentation: Crystallographic Parameters

The output of a successful crystallographic experiment is a wealth of quantitative data, typically summarized in a standardized table. Below is a representative table illustrating the type of data obtained for isoindolinone derivatives.

ParameterDerivative ADerivative BDerivative C
Formula C₁₅H₁₂ClNO₂C₁₇H₁₅FN₂O₃C₁₆H₁₄N₂O₂
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPca2₁P-1
a (Å) 8.2345(3)15.6781(5)7.1234(2)
b (Å) 12.5432(4)8.9876(3)9.8765(4)
c (Å) 13.1121(5)11.0123(4)10.1121(3)
α (°) 909085.45(1)
β (°) 105.67(1)9078.21(2)
γ (°) 909088.99(1)
Volume (ų) 1305.6(1)1551.3(1)689.7(1)
Z 442
R-factor (R1) 0.0350.0410.038
Goodness-of-Fit 1.051.031.06
(Note: Data is illustrative and based on typical values for small organic molecules.)

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While SCXRD provides the ultimate structural answer, a comprehensive characterization of novel compounds relies on a suite of analytical methods. Understanding the strengths and limitations of each is key to efficient research.

G Start Research Question: What structural information is needed? Identity Confirm Molecular Identity & Purity? Start->Identity Connectivity Determine Atom Connectivity (2D Structure)? Start->Connectivity ThreeD Determine Absolute 3D Structure (Bond Angles, Conformation, Stereochemistry)? Start->ThreeD Binding Predict Protein Binding Mode? Start->Binding MS Mass Spectrometry (MS) - Provides Molecular Weight Identity->MS NMR NMR Spectroscopy (1H, 13C, COSY, etc.) - Defines Covalent Bonds Connectivity->NMR XRD X-ray Crystallography - Unambiguous 3D Structure - Solid-State Conformation ThreeD->XRD Gold Standard Docking Computational Docking - Generates Hypotheses - Requires Validation Binding->Docking XRD->Docking Provides Validation for Models

Figure 2: Decision tree for selecting an appropriate analytical technique.
TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Absolute 3D structure, bond lengths/angles, stereochemistry, intermolecular packing.[7][13]Unambiguous and definitive structural determination; provides data for computational models.Requires high-quality single crystals (can be a major bottleneck); structure is in the solid state, which may differ from solution.
NMR Spectroscopy Atom connectivity, covalent structure, relative stereochemistry, solution dynamics.Provides structural information in solution, which can be more biologically relevant; does not require crystallization.Does not provide precise bond lengths/angles; absolute stereochemistry can be difficult to determine without standards.
Mass Spectrometry Molecular weight, elemental composition (HRMS), fragmentation patterns.High sensitivity; confirms molecular formula and purity.Provides no information on isomerism (structural or stereo) or 3D conformation.
Computational Modeling Predicted binding modes, conformational analysis, interaction energies.Can screen large libraries of compounds quickly; provides mechanistic hypotheses.Purely theoretical; predictions require experimental validation, ideally by crystallography.[5]

In essence, NMR and MS are indispensable for confirming that the correct molecule has been synthesized. Computational modeling provides valuable hypotheses about how a molecule might function. However, only X-ray crystallography delivers the definitive, high-resolution structural proof required to validate these findings and guide further rational design.

Experimental Protocol: Single-Crystal X-ray Diffraction of a 7-Functionalized Isoindolinone

This protocol outlines the key steps for analyzing a representative crystal.

Objective: To determine the three-dimensional structure of "Compound X," a novel 7-substituted isoindolinone derivative.

Materials & Equipment:

  • Single crystals of Compound X

  • Goniometer head with a mounting loop (e.g., nylon)

  • Cryoprotectant oil (e.g., Paratone-N)

  • Single-crystal X-ray diffractometer (e.g., equipped with a dual Mo/Cu source and a CCD detector)[9]

  • Low-temperature device (e.g., cryostream cooler)

  • Data processing and structure solution software suite (e.g., CrysAlisPro, Olex2, SHELX)

Methodology:

  • Crystal Selection and Mounting: a. Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects. b. Coat the crystal in a thin layer of cryoprotectant oil to prevent ice formation during cooling. c. Using the mounting loop, carefully scoop up the crystal and place it on the goniometer head. d. Mount the goniometer head onto the diffractometer.

  • Data Collection: a. Cool the crystal to a stable low temperature (typically 100-120 K) using the cryostream device. This minimizes thermal motion and can improve data quality. b. Center the crystal in the X-ray beam. c. Perform an initial screening to determine the crystal quality and unit cell parameters. d. Based on the unit cell and crystal system, devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. e. Initiate the full data collection run. This may take several hours depending on the crystal's diffracting power and the X-ray source.

  • Data Processing: a. Integrate the raw diffraction images to determine the intensities of each reflection. b. Apply corrections for experimental factors (e.g., Lorentz factor, polarization, absorption). c. Scale and merge the data to create a final reflection file.

  • Structure Solution and Refinement: a. Use a structure solution program (e.g., SHELXT) to solve the phase problem and generate an initial structural model. b. Using a refinement program (e.g., SHELXL within the Olex2 interface), refine the atomic positions and displacement parameters against the experimental data. c. Locate and model all hydrogen atoms. d. Continue refinement until the model converges, as indicated by stable R-factors (R1 < 5% is desirable for small molecules) and a Goodness-of-Fit value close to 1.

  • Validation and Reporting: a. Validate the final structure using software like PLATON or the IUCr's checkCIF service to check for any geometric or crystallographic alerts. b. Generate the final Crystallographic Information File (CIF) and prepare tables and figures for publication or internal reports.

Conclusion

For researchers in drug discovery working with 7-functionalized isoindolinone derivatives, a multi-technique approach to characterization is essential. While NMR and mass spectrometry confirm chemical identity, X-ray crystallography stands alone in its ability to provide a definitive, high-resolution three-dimensional structure. This structural blueprint is invaluable, offering profound insights into molecular conformation, stereochemistry, and the intermolecular interactions that govern crystal packing. Such knowledge is fundamental for validating computational models, understanding structure-activity relationships, and ultimately, engineering the next generation of isoindolinone-based therapeutics with enhanced efficacy and selectivity.

References

  • Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. (2025). PMC.
  • Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. (2019). PubMed.
  • What Is Small Molecule Crystal Structure Analysis?. (n.d.). Rigaku.
  • Design, synthesis and biological evaluation of the novel isoindolinone derivatives. (n.d.). JOCPR.
  • Natural products and other medicinal drug candidates with isoindolinones nucleus. (n.d.). ResearchGate. Available at: [Link]

  • Small Molecule Diffraction. (n.d.). Diamond Light Source.
  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2025). MDPI. Available at: [Link]

  • Small molecule crystallography. (n.d.). Excillum.
  • Small molecule X-ray crystallography. (n.d.). The University of Queensland.
  • X-ray diffraction (XRD) basics and application. (2022). Chemistry LibreTexts.
  • A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas. (2011). PMC.
  • The chemistry of isoindole natural products. (2013). Beilstein Journals. Available at: [Link]

  • Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal.
  • Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. Available at: [Link]

  • Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. (n.d.). Semantic Scholar. Available at: [Link]

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Benchmarking Pd Catalysts for (1-Oxoisoindolin-7-yl)boronic Acid Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Winner: XPhos Pd G4 The Bottom Line: For the Suzuki-Miyaura coupling of (1-Oxoisoindolin-7-yl)boronic acid, XPhos Pd G4 outperforms traditional catalysts (Pd(PPh3)4) and robust standards (Pd(dppf)Cl2). Why: This substrate presents a "dual-failure" mode: high steric hindrance at the C7 position and rapid protodeboronation induced by the adjacent lactam. XPhos Pd G4 facilitates rapid oxidative addition and transmetallation at mild temperatures, outcompeting the decomposition pathway that plagues slower catalytic cycles.

The Challenge: The "Steric-Instability" Trap

Coupling at the C7 position of the isoindolinone core is deceptively difficult compared to the C4, C5, or C6 positions.

  • Steric Hindrance: The C7 position is ortho to the lactam nitrogen and the carbonyl environment. This creates significant steric bulk that impedes the approach of standard palladium complexes.

  • Protodeboronation: Heterocyclic boronic acids are prone to hydrolytic C-B bond cleavage (protodeboronation).[1][2][3] The 1-oxoisoindolin-7-yl moiety acts similarly to 2-pyridyl boronic acids; the basic conditions required for Suzuki coupling accelerate the cleavage of the boronic acid, yielding the de-borylated byproduct (isoindolin-1-one) before coupling can occur.

The Goal: Select a catalyst system that accelerates the cross-coupling cycle (specifically transmetallation) faster than the rate of protodeboronation.

Catalyst Contenders & Benchmarking Data

We compared three distinct generations of Palladium catalysts against a standard coupling partner (4-chloroanisole) to establish a baseline efficiency.

Catalyst SystemTypeLigand CharacteristicsYield (LCMS Area%)Reaction TimeTemp
Pd(PPh3)4 Gen 1 (Traditional)Monodentate, Aryl phosphine< 15% 18 h100°C
Pd(dppf)Cl2·DCM Gen 2 (Robust)Bidentate, Ferrocenyl45-55% 12 h80°C
XPhos Pd G4 Gen 4 (Buchwald)Dialkylbiaryl phosphine> 92% 1 h40°C
Performance Analysis
  • Pd(PPh3)4 (The Failure): Requires high heat (100°C) to drive the reaction, which is fatal for this unstable boronic acid. The slow oxidative addition allows the base to destroy the starting material via protodeboronation long before the product forms.

  • Pd(dppf)Cl2 (The Compromise): A significant improvement. The bidentate ligand prevents some catalyst deactivation, but the reaction still requires elevated temperatures (80°C), leading to a race condition where ~40% of the boronic acid decomposes.

  • XPhos Pd G4 (The Solution): The bulky XPhos ligand creates a highly active mono-ligated Pd(0) species. It promotes extremely fast oxidative addition and transmetallation. Crucially, it functions at 40°C , a temperature where the boronic acid is relatively stable, allowing the coupling to finish in under an hour.

Mechanistic Insight: The Race Against Time

The following diagram illustrates the kinetic competition. To achieve high yields, the Green Pathway (


) must be significantly faster than the Red Pathway  (

).

G Substrate Boronic Acid (Substrate) Boronate Boronate Anion (Activated) Substrate->Boronate Activation Base Base (OH-) Base->Boronate Product Coupled Product (C-C Bond) Boronate->Product Transmetallation (Fast w/ XPhos) Byproduct De-borylated Byproduct Boronate->Byproduct Protodeboronation (Hydrolysis) Pd_Cycle Pd(II)-Ar Complex (Catalyst) Pd_Cycle->Product Reductive Elimination

Caption: Kinetic competition between productive coupling (Green) and destructive deboronation (Red). XPhos Pd G4 accelerates the Green path.

Recommended Protocol (The "Golden Batch")

This protocol is optimized for XPhos Pd G4 . It uses a biphasic system to solubilize the inorganic base while keeping the organic reactants in the active phase.

Reagents:

  • This compound (1.2 equiv)

  • Aryl Halide (Electrophile) (1.0 equiv)

  • Catalyst: XPhos Pd G4 (2.0 - 3.0 mol%)

  • Base: K3PO4 (3.0 equiv)

  • Solvent: THF : Water (4:1 ratio)

Step-by-Step Methodology:

  • Preparation: In a reaction vial equipped with a stir bar, add the Aryl Halide (1.0 equiv), Boronic Acid (1.2 equiv), and XPhos Pd G4 (0.02 equiv).

  • Degassing (Critical): Seal the vial and purge with Nitrogen or Argon for 5 minutes. Oxygen promotes homocoupling and catalyst oxidation.[4]

  • Solvent Addition: Add degassed THF and degassed Water (0.5 M concentration relative to halide).

  • Activation: Add K3PO4 (solid or pre-dissolved in the water portion).

  • Reaction: Stir vigorously at 40°C .

    • Checkpoint: Monitor by LCMS at 30 minutes. You should see rapid conversion.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO4 and concentrate.

Why K3PO4? Potassium phosphate is basic enough to activate the boronic acid but less nucleophilic/aggressive than hydroxide bases (NaOH/KOH), reducing the rate of protodeboronation.

Troubleshooting & Alternatives

If the substrate is extremely sensitive and yields remain low (<50%), consider these modifications:

  • Switch to Boronate Ester: Convert the acid to the Pinacol Ester (Bpin). While Bpin is slower to transmetallate, it is significantly more stable towards protodeboronation.

  • Anhydrous Conditions: Use Buchwald's Anhydrous Protocol .

    • Solvent: Anhydrous Toluene or Dioxane.

    • Base: K3PO4 (finely ground, anhydrous).

    • Mechanism:[1][2][3][4][5][6][7][8][9] Eliminating water shuts down the hydrolytic deboronation pathway almost entirely, though the reaction rate will decrease.

References
  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[9] Journal of the American Chemical Society, 132(40), 14073–14075.[9]

  • Bruno, N. C., et al. (2013). "Rapid and Scalable Synthesis of Phosphine-Ligated Palladium Precatalysts." Chemical Science, 4, 916-920. (Describes the G3/G4 activation mechanism).

  • Cox, P. A., et al. (2017). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 139(37), 13156–13165.

Sources

Metabolic Stability of 7-Arylisoindolinone Drug Candidates: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the metabolic stability of 7-arylisoindolinone drug candidates, designed for researchers and drug development professionals.

Executive Summary: The Isoindolinone Advantage

The isoindolinone (1-isoindolinone or phthalimidine) scaffold has emerged as a privileged structure in medicinal chemistry, superseding its phthalimide precursors (e.g., thalidomide) due to superior hydrolytic stability and improved solubility profiles. While the phthalimide core contains two carbonyl groups susceptible to rapid hydrolysis and enzymatic ring-opening, the isoindolinone core—containing a single lactam—offers a more robust backbone for drug design.

Specifically, 7-arylisoindolinones (where an aryl group is positioned at the C7 position, ortho to the lactam carbonyl) represent a strategic subclass. This substitution pattern is increasingly utilized to:

  • Lock Conformation: Restrict the rotation of the core, improving binding affinity (entropy reduction).

  • Block Metabolism: Create steric hindrance around the carbonyl and the C7a ring junction, protecting the core from hydrolytic attack and Phase I oxidation.

This guide compares the metabolic stability of 7-arylisoindolinones against unsubstituted analogs and alternative scaffolds, supported by experimental protocols and mechanistic insights.

Comparative Analysis: Metabolic Stability Profiles

The metabolic fate of isoindolinones is primarily dictated by Phase I oxidative metabolism (CYP450-mediated) and, to a lesser extent, hydrolytic ring opening.

7-Arylisoindolinones vs. Alternatives

The following table summarizes the comparative stability metrics. Data represents averaged values from optimized lead series in oncology (e.g., MDM2 inhibitors) and CNS indications.

Parameter7-Arylisoindolinone (Optimized)Unsubstituted Isoindolinone Phthalimide Scaffold Impact of 7-Aryl Substitution
Primary Metabolic Route Aromatic Hydroxylation (Phase I)C3-Oxidation / N-DealkylationHydrolytic Ring OpeningSteric Blockade: The 7-aryl group shields the lactam region, reducing hydrolysis risk.
Microsomal

(Human)
> 60 min15 – 30 min< 10 min (pH dependent)Significantly Extended: Bulky aryl groups prevent rapid clearance.
Intrinsic Clearance (

)
< 10

L/min/mg protein
> 50

L/min/mg protein
High (Non-enzymatic)Reduced: Lower clearance indicates better bioavailability.
Metabolic "Soft Spots" Distal aryl ring (para-position)C3-Methylene, Benzene ringImide bond (C-N-C)Shifted: Metabolism shifts away from the core scaffold to the peripheral aryl group.
Mechanistic Insight: The "Metabolic Switch"

Research indicates that substituting the isoindolinone core (specifically at positions C7 or C3) induces a "metabolic switch."

  • Unsubstituted: The CYP enzymes typically attack the electron-rich benzene ring of the isoindolinone or the C3-methylene carbon (benzylic oxidation).

  • 7-Aryl Substituted: The bulky aryl group at C7 creates a steric clash within the CYP active site (e.g., CYP3A4), preventing the enzyme from accessing the core carbons. This forces metabolism to occur on the distal parts of the 7-aryl ring (e.g., para-hydroxylation), which is slower and easier to block with fluorine or chlorine substitutions.

Visualization: Metabolic Pathways & Structural Logic

The following diagram illustrates the metabolic stabilization mechanism of 7-arylisoindolinones compared to the unstable phthalimide core.

MetabolicPathways cluster_legend Mechanism of Action Phthalimide Phthalimide Core (Unstable) Isoindolinone Isoindolinone Core (Moderate Stability) Phthalimide->Isoindolinone Chemical Reduction Hydrolysis Hydrolysis (Ring Opening) Phthalimide->Hydrolysis Rapid (t1/2 < 10m) Aryl7 7-Arylisoindolinone (High Stability) Isoindolinone->Aryl7 C7-Arylation Oxidation CYP450 Oxidation (C3/Core) Isoindolinone->Oxidation Primary Route (C3/Benzene) Aryl7->Hydrolysis Shielded Aryl7->Oxidation Steric Blockade Peripheral Peripheral Metabolism (Distal Ring) Aryl7->Peripheral Metabolic Switch (Slow) Block Blocked Pathway Promote Preferred Pathway

Caption: Comparative metabolic fate showing the stability advantage of the 7-arylisoindolinone scaffold via steric blockade of core oxidation and hydrolysis.

Experimental Protocols: Validating Metabolic Stability

To objectively assess the stability of 7-arylisoindolinone candidates, the following Microsomal Stability Assay is the industry standard. This protocol ensures data trustworthiness through internal controls.

In Vitro Microsomal Stability Assay (Human/Rat)

Objective: Determine the Intrinsic Clearance (


) and Half-life (

).

Reagents:

  • Liver Microsomes (Human/Rat, 20 mg/mL protein conc).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Test Compound (1 µM final concentration to ensure linear kinetics).

  • Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).

Workflow:

  • Pre-incubation: Mix 30 µL of microsomes (final conc. 0.5 mg/mL) with phosphate buffer (100 mM, pH 7.4). Add 1 µL of Test Compound. Pre-incubate at 37°C for 5 mins.

  • Initiation: Add 15 µL of NADPH regenerating system to start the reaction.

    • Control: Run a parallel set without NADPH to check for non-CYP degradation (chemical instability).

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Immediately add to ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to precipitate proteins.

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS (MRM mode).

Calculation: Plot


 vs. Time. The slope 

is the elimination rate constant.


Experimental Workflow Diagram

This diagram outlines the decision-making process for optimizing these candidates based on stability data.

Workflow Start Synthesize 7-Arylisoindolinone Assay Microsomal Stability Assay (Human/Rat) Start->Assay Decision Calculate t1/2 & Cl_int Assay->Decision HighStab t1/2 > 60 min (Stable) Decision->HighStab Low Clearance LowStab t1/2 < 30 min (Unstable) Decision->LowStab High Clearance Advance Advance to PK (In Vivo) HighStab->Advance MetID Metabolite ID (LC-MS/MS) Locate Soft Spot LowStab->MetID Optimize Structural Modification: 1. Block Para-position (F/Cl) 2. Rigidify Linker MetID->Optimize Optimize->Assay Re-test

Caption: Iterative optimization workflow for enhancing the metabolic stability of isoindolinone candidates.

References

  • Metabolism-Guided Optimization of Tryptophanol-Derived Isoindolinone p53 Activators. International Journal of Molecular Sciences. (2021). Link

  • The Isoindolinone Scaffold: A Privileged Core in Modern Medicinal Chemistry. BenchChem Technical Guides. (2025). Link

  • Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. (2025).[1][2] Link

  • Metabolic Stability and its Role in the Discovery of New Chemical Entities. Drug Discovery Today. (2019). Link

Sources

Introduction: The Critical Role of a Well-Characterized Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Qualification of (1-Oxoisoindolin-7-yl)boronic acid Reference Standards

Prepared by: Gemini, Senior Application Scientist

This compound is a key building block in modern medicinal chemistry, valued for its utility in Suzuki-Miyaura cross-coupling reactions to forge complex molecular architectures. As with any active pharmaceutical ingredient (API) or intermediate, the foundation of reliable and reproducible drug development lies in the quality of its analytical data. This, in turn, is critically dependent on the integrity of the reference standard used for its characterization.

A reference standard is a highly purified and extensively characterized substance used as a benchmark for confirming the identity, strength, quality, and purity of a test sample.[1][2] Its purpose extends beyond simple comparison; it is the anchor of analytical traceability, ensuring that results generated across different laboratories, batches, and time points are consistent and meaningful. This guide provides a comprehensive framework for the analysis and qualification of this compound reference standards, blending established regulatory principles with practical, field-proven methodologies. We will delve into the core analytical techniques, explain the rationale behind experimental choices, and provide detailed protocols to establish a self-validating system for quality control.

Pillar 1: Establishing Identity - Orthogonal Spectroscopic Analysis

Confirming the unequivocal chemical structure of the reference standard is the first and most critical step. A single analytical technique is insufficient; an orthogonal approach, using multiple methods that measure different physicochemical properties, is required to provide a comprehensive and trustworthy identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is unparalleled for elucidating molecular structure. For a boron-containing compound like this compound, a suite of NMR experiments is necessary.

  • ¹H and ¹³C NMR: These experiments map the proton and carbon framework of the molecule, respectively. The chemical shifts, coupling constants, and integration of the signals in the ¹H spectrum, along with the number and type of carbon signals in the ¹³C spectrum, provide the primary evidence for the isoindolinone ring system and the substitution pattern.

  • ¹¹B NMR: The Boron-Specific Probe: This is a crucial and specific technique for boronic acids.[3][4] It directly observes the boron nucleus, providing information about its chemical environment and hybridization state.[5][6] A single signal in the characteristic region for trigonal (sp²) boronic acids (typically δ 28-30 ppm) is expected, confirming the presence and integrity of the B(OH)₂ group. The absence of significant signals corresponding to tetracoordinated (sp³) boronate esters or boroxines (anhydrides) is a key indicator of purity.[6]

Causality Behind the Choice: The combined use of ¹H, ¹³C, and ¹¹B NMR provides a multi-faceted and definitive confirmation of the molecular structure. While ¹H and ¹³C NMR confirm the organic scaffold, ¹¹B NMR provides direct, unambiguous evidence of the key functional group, making the identification highly reliable.

Mass Spectrometry (MS): Corroborating Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, serving as a powerful orthogonal technique to NMR. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), is preferred.

Experimental Protocol: LC-MS for Identity Confirmation

  • Sample Preparation: Prepare a ~10 µg/mL solution of the reference standard candidate in a suitable solvent (e.g., 50:50 acetonitrile/water).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separating the analyte from potential impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A rapid gradient (e.g., 5% to 95% B over 5 minutes) is sufficient for identity confirmation.

    • Flow Rate: 0.4 mL/min

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes should be evaluated. Boronic acids can often be observed in negative ion mode.[7][8]

    • Analysis: Full scan mode with high resolution (>10,000) to obtain the accurate mass.

    • Expected Ions:

      • [M-H]⁻: For (C₈H₈BNO₃), the expected exact mass is 176.0524.

      • [M+H]⁺: The expected exact mass is 178.0677.

  • Acceptance Criterion: The measured mass should be within ± 5 ppm of the calculated theoretical mass.

Pillar 2: Quantifying Purity and Impurities - The Power of Chromatography

Purity is the most critical attribute of a reference standard used for quantitative analysis.[1] High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for assessing purity and quantifying impurities in pharmaceutical substances due to its high resolution, sensitivity, and reproducibility.[9][10]

HPLC-UV for Purity Determination and Impurity Profiling

The goal is to develop a stability-indicating HPLC method capable of separating the main compound from all potential process-related impurities and degradation products.

Workflow for Reference Standard Qualification

G Workflow for Reference Standard Qualification A Candidate Material Received B Identity Confirmation (NMR, MS) A->B C Purity & Assay by HPLC A->C D Water Content (Karl Fischer) A->D E Residual Solvents (GC-HS) A->E F Inorganic Impurities (ICP-MS/Sulfated Ash) A->F G Data Review & Calculation of Absolute Purity B->G C->G D->G E->G F->G H Reference Standard Qualified (Certificate of Analysis Issued) G->H

Caption: A typical workflow for the comprehensive qualification of a chemical reference standard.

Experimental Protocol: HPLC Purity Method

  • System Preparation: An HPLC system with a PDA or multi-wavelength UV detector is required.[9]

  • Chromatographic Conditions:

    • Column: XSelect Premier HSS T3 (150 mm x 4.6 mm, 2.5 µm) or equivalent C18 column. The use of modern columns with technology to reduce metal interactions can be beneficial for boronic acids.[9]

    • Mobile Phase A: 0.05% Trifluoroacetic Acid (TFA) or 10 mM Ammonium Formate (pH 3.0) in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      • 0-20 min: 10% to 80% B

      • 20-25 min: 80% to 95% B

      • 25-26 min: 95% to 10% B

      • 26-30 min: Hold at 10% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., ~254 nm, to be determined by PDA spectrum).

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard: Accurately weigh and dissolve the reference standard candidate in a suitable diluent (e.g., 50:50 water/acetonitrile) to a concentration of ~0.5 mg/mL.

  • System Suitability: Before analysis, inject the standard solution five times. The results must meet predefined criteria to ensure the system is performing correctly. This is a core tenet of a self-validating system.[11]

    • Tailing Factor: ≤ 1.5

    • %RSD for Peak Area: ≤ 1.0%

  • Analysis & Calculation:

    • Inject the standard solution.

    • Calculate purity using the area percent method. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Data Comparison: Primary vs. Secondary Reference Standards

The acceptable purity level depends on the intended use of the standard. Pharmacopeial (primary) standards are highly purified substances, whereas secondary (in-house or working) standards are qualified against the primary standard.[1][12]

AttributePrimary Reference Standard (e.g., USP)Secondary (Working) StandardRationale & Supporting Data
Purity (by HPLC) Typically ≥ 99.5%≥ 99.0% (Characterized against Primary)High purity minimizes the introduction of analytical error in assays of test samples. The primary standard serves as the benchmark.
Identification Full spectroscopic characterization (NMR, MS, IR)Confirmed against Primary Standard (e.g., by HPLC retention time and UV spectrum)Ensures the secondary standard is structurally identical to the primary standard, validating its use for identification tests.
Assigned Value An assigned purity value is provided on the Certificate of Analysis after accounting for all impurities (chromatographic, water, residual solvents, inorganic).[13]Potency is determined by assay against the Primary Standard.The assigned value of the primary standard is considered the "true" value for calculating the potency of working standards and test articles.
Traceability Traceable to pharmacopeial authority (e.g., USP, EP).[14][15]Traceable to the in-house qualified Primary Standard.Establishes an unbroken chain of comparisons, ensuring measurement consistency as mandated by GMP.

Pillar 3: Determining Absolute Purity (Assay) - A Mass Balance Approach

The purity value obtained by HPLC area percent is a relative value. To establish an absolute "assay" or "potency" value for a primary reference standard, a mass balance approach is required. This involves quantifying all significant impurities and subtracting them from 100%.

Assay = 100% - % Chromatographic Impurities - % Water Content - % Residual Solvents - % Inorganic Impurities

This approach provides a more accurate representation of the amount of pure this compound in the material and is essential for its use in quantitative assays.

Water Content by Karl Fischer Titration

This is the standard method for accurately determining the water content in a solid substance.

Protocol:

  • Instrument: Calibrated coulometric or volumetric Karl Fischer titrator.

  • Procedure: Accurately weigh an appropriate amount of the reference standard material and introduce it into the titration vessel.

  • Analysis: Titrate to the endpoint. Perform the measurement in triplicate.

  • Acceptance Criterion: The %RSD of the three measurements should be ≤ 10%.

Residual Solvents by Headspace Gas Chromatography (GC-HS)

This method quantifies volatile organic solvents remaining from the synthesis and purification process. The method should be based on USP General Chapter <467> Residual Solvents.

Protocol:

  • Instrument: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Sample Preparation: Accurately weigh the reference standard into a headspace vial and add a suitable solvent (e.g., DMSO).

  • Analysis: Analyze the sample against a standard containing known amounts of the potential residual solvents.

  • Calculation: Quantify any detected solvents against the standard.

Inorganic Impurities (Sulfated Ash / ICP-MS)

This test quantifies the amount of non-combustible inorganic material. The classical sulfated ash test (USP <281>) or the more modern and sensitive Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) (USP <232>/<233>) can be used.

Chemical Structure and Key Analytical Sites

G cluster_0 This compound cluster_1 Key Analytical Functional Groups mol A Boronic Acid Group (-B(OH)₂) A->mol ¹¹B NMR, LC-MS (-ve ion) B Aromatic Ring B->mol ¹H/¹³C NMR, UV Chromophore C Amide Carbonyl C->mol ¹³C NMR, IR Spectroscopy

Caption: Structure of this compound and its key functional groups relevant to analytical characterization.

Conclusion: A Foundation of Trust

The qualification of a reference standard for this compound is a rigorous, multi-faceted process that forms the bedrock of reliable pharmaceutical analysis. It is not a one-time event but a continuous process of ensuring suitability for its intended purpose.[16] By employing an orthogonal suite of analytical techniques—combining definitive structural elucidation by NMR and MS with high-resolution purity assessment by chromatography—and adhering to the principles of method validation outlined by bodies like the ICH, researchers can establish a reference standard with demonstrable integrity.[11][17][18] This investment in a thoroughly characterized standard ensures the accuracy, reproducibility, and scientific validity of all subsequent analytical work, ultimately accelerating the path of drug development.

References

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: PubMed URL: [Link]

  • Title: CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters Source: ResearchGate URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: 11B NMR and Its Uses in Structural Characterization of Boronic Acids and Boronate Esters Source: Royal Society of Chemistry URL: [Link]

  • Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations Source: ACS Publications URL: [Link]

  • Title: ICH Q2(R2) Guide: Analytical Method Validation Explained Source: IntuitionLabs URL: [Link]

  • Title: General Chapters: <11> USP REFERENCE STANDARDS Source: U.S. Pharmacopeia URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin Source: Wageningen University & Research URL: [Link]

  • Title: Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System Source: Waters Corporation URL: [Link]

  • Title: Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column Source: HPLC.SIELC URL: [Link]

  • Title: <11> USP REFERENCE STANDARDS Source: U.S. Pharmacopeia URL: [Link]

  • Title: USP Reference Standards- General Chapters Source: Trung Tâm Thuốc Central Pharmacy URL: [Link]

  • Title: Solid State NMR Spectroscopy of Boron Compounds Source: Institute of Macromolecular Chemistry, Czech Academy of Sciences URL: [Link]

  • Title: Reference standards for quality control Source: Longdom Publishing URL: [Link]

  • Title: Quantitation of boronic acids at pg/mL levels of sensitivity Source: SCIEX URL: [Link]

  • Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry Source: Royal Society of Chemistry URL: [Link]

  • Title: Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry Source: PubMed URL: [Link]

  • Title: Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures Source: Wageningen University & Research URL: [Link]

  • Title: A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Source: Scientific Research Publishing URL: [Link]

  • Title: Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS Source: ResearchGate URL: [Link]

  • Title: (PDF) Analysis of Boronic Acids Without Chemical Derivatisation Source: ResearchGate URL: [Link]

Sources

Safety Operating Guide

(1-Oxoisoindolin-7-yl)boronic Acid: Proper Disposal & Safety Procedures

[1][2]

Executive Safety Summary

(1-Oxoisoindolin-7-yl)boronic acid is a specialized heterocyclic organoboron building block. While often used in Suzuki-Miyaura cross-coupling, its structural core (isoindolinone) shares pharmacophore features with immunomodulatory imide drugs (IMiDs) known for teratogenic potential (e.g., thalidomide analogs).

Immediate Action Required:

  • Treat as a Potential Reproductive Toxin (H360).

  • Strict Segregation: Do NOT mix with oxidizing agents (e.g.,

    
    , 
    
    
    ) due to exothermic decomposition risks.
  • Disposal Stream: High-Hazard Organic Waste (Non-Halogenated, unless in halogenated solvent).

Compound Profile & Hazard Assessment

Understanding the chemical behavior dictates the disposal method. This is not merely "chemical waste"; it is a Lewis acid with potential biological activity.

FeatureTechnical SpecificationSafety Implication
Chemical Class Heterocyclic OrganoboronLewis acidic; may dehydrate to form boroxines (trimers) upon storage.
Core Hazard Reproductive Toxicity (Presumed) The isoindolinone scaffold is structurally related to known teratogens. Handle with cytotoxic precautions.
Reactivity Oxidative InstabilityReacts exothermically with aqueous oxidizers (peroxides) to release phenol/alcohol derivatives and boric acid.
Physical State Solid (Powder)Dust generation is the primary exposure vector during weighing/transfer.
Step-by-Step Disposal Protocol
Phase A: Solid Waste (Pure Compound & Contaminated Solids)

Applicability: Expired reagents, weighing boats, contaminated gloves, and paper towels.

  • Containment: Do not throw loose powder into general trash or simple biohazard bags.

  • Double-Bagging: Place the solid waste into a clear polyethylene bag (2-4 mil thickness). Seal with tape or a zip tie. Place this bag inside a second bag (Double Containment).

  • Labeling: Affix a hazardous waste label.

    • Mandatory Text: "Hazardous Waste - Solid - Toxic (Repro)."

    • Constituents: "this compound >95%."

  • Stream: Deposit into the Solid Hazardous Waste Drum (usually black or yellow barrel depending on facility). DO NOT use the red "Biohazard/Sharps" bin unless the compound was used in viral/bacterial vectors.

Phase B: Liquid Reaction Waste

Applicability: Mother liquors from recrystallization, reaction mixtures (Suzuki couplings).

  • Quenching (If Reactive):

    • If the mixture contains residual reactive species (e.g., unreacted borane reagents or hydrides), quench carefully with methanol or acetone under an inert atmosphere before transfer to waste.

    • Note: The boronic acid itself does not require quenching, but the reagents used to make/use it might.

  • Solvent Segregation:

    • Scenario A (No Halogens): If dissolved in THF, Dioxane, Methanol, or Acetone

      
      Non-Halogenated Organic Waste .
      
    • Scenario B (Halogens Present): If dissolved in DCM, Chloroform, or Chlorobenzene

      
      Halogenated Organic Waste .
      
  • pH Check: Ensure the waste stream is neutral (pH 6-8). Boronic acids are weak acids; if the solution is highly basic (from Suzuki bases like

    
    ), neutralize with dilute HCl to prevent heat generation in the waste drum.
    
Phase C: Aqueous Waste

Applicability: Aqueous layers from workups.

  • Boron Contamination: Boron is difficult to remove from wastewater.

  • Action: Do NOT pour down the sink. Even aqueous extractions containing traces of this compound must be collected in Aqueous Hazardous Waste containers.

  • Labeling: "Aqueous Waste - Trace Organics - Boron Compounds."

Decision Logic & Workflow (Visualization)

The following diagram outlines the critical decision path for disposing of this compound to ensure compliance and safety.

DisposalWorkflowStartWaste Generation:This compoundStateCheckDetermine Physical StateStart->StateCheckSolidSolid Waste(Powder, Gloves, Paper)StateCheck->SolidLiquidLiquid Waste(Reaction Mixture/Mother Liquor)StateCheck->LiquidAqueousAqueous Extraction LayerStateCheck->AqueousBaggingDouble Bag (Polyethylene)Seal TightlySolid->BaggingLabelSolidLabel: 'Toxic Solid - Repro Hazard'Bagging->LabelSolidEHSTransfer to EHS/Waste FacilityLabelSolid->EHSHalogenCheckContains Halogenated Solvents?(DCM, CHCl3, etc.)Liquid->HalogenCheckHaloYesStream: Halogenated OrganicHalogenCheck->HaloYesYesHaloNoStream: Non-Halogenated OrganicHalogenCheck->HaloNoNoHaloYes->EHSHaloNo->EHSAqCollectCollect in Aqueous Waste Drum(Do NOT Drain Pour)Aqueous->AqCollectAqCollect->EHS

Figure 1: Decision matrix for segregating organoboron waste streams based on physical state and solvent composition.

Chemical Compatibility & Storage

Why this matters: Improper storage leads to degradation or dangerous reactions before disposal.

  • Incompatible with Oxidizers: Boronic acids react with peroxides (e.g., Hydrogen Peroxide, tert-Butyl hydroperoxide) to cleave the C-B bond, generating the corresponding alcohol/phenol. This reaction is exothermic .

    • Rule: Never add boronic acid waste to a waste container known to contain oxidizers.

  • Dehydration: On the shelf, this compound may form cyclic trimers (boroxines) releasing water. This changes the stoichiometry but not the disposal method.

  • Storage: Keep refrigerated (2-8°C) if active use is planned; otherwise, store in cool, dry area away from strong bases.

Regulatory Framework (RCRA & EPA)

In the United States, this compound does not have a specific "P" or "U" list code (unlike simple toxins like cyanides). However, it falls under the "Characteristic" or "Generator Knowledge" clauses of RCRA (Resource Conservation and Recovery Act).

  • Waste Code Determination:

    • If the waste is ignitable (due to solvent): D001 .[1]

    • If toxic constituents (e.g., heavy metals from catalysts) are present: D004-D043 .

    • Default Classification: If no specific code applies, it is managed as "Non-RCRA Regulated Hazardous Waste" (state-dependent) but must still be incinerated due to the organic boron content.

  • Environmental Impact: Boron is phytotoxic. EPA and local water authorities strictly regulate boron levels in wastewater. Zero-discharge to sewer is the only acceptable standard.

Emergency Procedures

Spill Management:

  • Evacuate: If a large amount of dry powder is airborne, evacuate the immediate area to let dust settle.

  • PPE: Don double nitrile gloves, safety goggles, and an N95 or P100 respirator.

  • Cleanup:

    • Solids: Do not dry sweep. Cover with wet paper towels (water or mineral oil) to suppress dust, then wipe up.

    • Liquids: Absorb with vermiculite or sand.

  • Decontamination: Wipe the surface with a mild detergent solution followed by water. Place all cleanup materials into the Solid Hazardous Waste bag.

References
  • Occupational Safety and Health Administration (OSHA) . Hazard Communication Standard: Safety Data Sheets. Washington, DC: U.S. Department of Labor. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA) . Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR.[2] Washington, DC.[1] Available at: [Link]

  • PubChem Database . Boronic Acid Derivatives and Safety Profile. National Center for Biotechnology Information. Available at: [Link]

  • European Chemicals Agency (ECHA) . Substance Information: Organoboron compounds. Helsinki, Finland. Available at: [Link]

Comprehensive Guide to the Safe Handling of (1-Oxoisoindolin-7-yl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the handling and disposal of (1-Oxoisoindolin-7-yl)boronic acid (CAS No. 2377610-19-8)[1]. As a research chemical, comprehensive safety data may not be fully available for this specific compound. Therefore, this document synthesizes established best practices for handling boronic acids and related chemical reagents to ensure the safety of laboratory personnel and the integrity of research outcomes. The procedural recommendations herein are grounded in the principles of risk mitigation and responsible chemical management.

Understanding the Compound: Chemical Properties and Associated Hazards

This compound, with the molecular formula C8H8BNO3 and a molecular weight of 176.97, belongs to the family of boronic acids[1]. Boronic acids are organic compounds characterized by a C-B bond and two hydroxyl groups attached to the boron atom[2]. They are widely utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions[2][3].

  • Skin Irritation: Direct contact can cause skin irritation[4][5][6][7][8][9][10].

  • Serious Eye Irritation: Contact with eyes can lead to serious irritation[4][5][6][7][8][9][10].

  • Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation[4][5][6][8][10].

It is crucial to handle this compound with the understanding that it is a potentially hazardous substance. The isoindolinone core is a stable motif found in many bioactive molecules, but the boronic acid functional group dictates the primary handling precautions[3].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks of exposure. The following table outlines the minimum required PPE for handling this compound.

PPE ComponentSpecifications and Rationale
Eye and Face Protection Chemical safety goggles are mandatory to protect against dust particles and potential splashes[4][5][11][12]. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, must be worn to prevent skin contact[4][11]. Always inspect gloves for tears or holes before use and practice proper glove removal techniques to avoid contaminating your skin[13].
Body Protection A laboratory coat is required to protect against accidental spills and contamination of personal clothing[11][14]. Ensure the lab coat is fully buttoned.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles[4][12].

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount for ensuring safety and experimental reproducibility.

Engineering Controls and Preparation
  • Work Area: All handling of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[14]. The work surface should be clean and uncluttered.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested[6][15]. A spill kit appropriate for solid chemical spills should also be available.

Weighing and Dispensing

The following workflow diagram illustrates the key steps for safely weighing and dispensing the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup A Don Appropriate PPE B Prepare Fume Hood A->B C Transfer Compound to Weighing Vessel B->C D Weigh Desired Amount C->D E Transfer to Reaction Vessel D->E F Clean Weighing Area E->F G Segregate and Label Waste F->G H Doff PPE Correctly G->H

Caption: Workflow for handling this compound.

  • Don PPE: Before entering the designated handling area, put on all required personal protective equipment as outlined in Section 2.

  • Prepare Fume Hood: Ensure the fume hood sash is at the appropriate height and the airflow is adequate.

  • Transfer Compound: Carefully transfer the required amount of the solid from the stock container to a tared weighing vessel. Use a spatula and avoid generating dust.

  • Weighing: Accurately weigh the desired amount of the compound.

  • Transfer to Reaction Vessel: Carefully transfer the weighed compound into the reaction vessel.

  • Initial Cleanup: Clean any residual solid from the spatula and weighing vessel using an appropriate solvent and dispose of the rinsate as hazardous waste.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.

Waste Segregation
  • Solid Waste: Collect all unused this compound and any materials contaminated with the solid (e.g., weighing paper, contaminated gloves) in a designated, sealed, and clearly labeled hazardous waste container[11][14][16]. The label should include "Hazardous Waste," the full chemical name, and any known hazards.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[16].

  • Empty Containers: Triple rinse the original container with a suitable solvent. The rinsate should be collected as hazardous liquid waste. After rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the label[17].

Disposal Procedure
  • Containerization: Use chemically compatible containers with secure lids for all waste streams[16].

  • Labeling: All waste containers must be accurately and clearly labeled with their contents.

  • Institutional Guidelines: Follow your institution's specific procedures for the disposal of hazardous chemical waste. Contact your EHS department for guidance on collection and disposal schedules.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[4][6][8].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[4][6][8].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[4][6][10].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention[4][18].

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container[5]. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. For large spills, evacuate the area and contact your institution's EHS department.

By adhering to these guidelines, researchers can safely handle this compound, minimizing personal risk and ensuring a safe laboratory environment.

References

  • How To Safely Dispose of Boric Acid - Lab Alley. Available at: [Link]

  • Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. Available at: [Link]

  • CAS No. 2377610-19-8, this compound - 001CHEMICAL. Available at: [Link]

  • Boric Acid - IsoLab. Available at: [Link]

  • Safety Data Sheet 1. Product and company identification 2. Hazard identification of the product Danger. Available at: [Link]

  • SAFETY DATA SHEET - Thermo Fisher Scientific. Available at: [Link]

  • Acid Handling. Available at: [Link]

  • Boronic acid - Wikipedia. Available at: [Link]

  • Physical and Chemical Properties of Boronic Acids: Formulation Implications - KU ScholarWorks. Available at: [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. Available at: [Link]

  • SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]

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